molecular formula C4H11NO2 B1664899 2-(2-Aminoethoxy)ethanol CAS No. 929-06-6

2-(2-Aminoethoxy)ethanol

Cat. No.: B1664899
CAS No.: 929-06-6
M. Wt: 105.14 g/mol
InChI Key: GIAFURWZWWWBQT-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)ethanol is a widely used reactant that has been used in the preparation of TD-4306 as long-acting β2-agonist for asthma and COPD therapy.>Amino-PEG2-alcohol is a PEG derivative containing an amino group with a hydroxyl group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Properties

IUPAC Name

2-(2-aminoethoxy)ethanol
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InChI

InChI=1S/C4H11NO2/c5-1-3-7-4-2-6/h6H,1-5H2
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InChI Key

GIAFURWZWWWBQT-UHFFFAOYSA-N
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Canonical SMILES

C(COCCO)N
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Molecular Formula

C4H11NO2
Record name 2-(2-AMINOETHOXY)ETHANOL
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Related CAS

32130-27-1
Record name Polyethylene glycol 2-aminoethyl ether
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DSSTOX Substance ID

DTXSID6027341
Record name 2-(2-Aminoethoxy)ethanol
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Molecular Weight

105.14 g/mol
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Physical Description

2-(2-aminoethoxy)ethanol appears as a colorless liquid with a faint fishlike odor. Combustible but difficult to ignite. Corrosive to tissue. Combustion produces toxic oxides of nitrogen., Dry Powder; Liquid, A colorless liquid with a faint fishlike odor; [CAMEO]
Record name 2-(2-AMINOETHOXY)ETHANOL
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Record name Ethanol, 2-(2-aminoethoxy)-
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Boiling Point

221 °C
Record name 2-(2-AMINOETHOXY)ETHANOL
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Flash Point

Flash point =126 °C, 260 °F (126.6 °C)
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Solubility

MISCIBLE WITH WATER AND ALCOHOLS
Record name 2-(2-AMINOETHOXY)ETHANOL
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Density

1.0572 @ 20 °C/20 °C
Record name 2-(2-AMINOETHOXY)ETHANOL
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Color/Form

COLORLESS LIQUID

CAS No.

929-06-6
Record name 2-(2-AMINOETHOXY)ETHANOL
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Melting Point

FP: -12.5 °C
Record name 2-(2-AMINOETHOXY)ETHANOL
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Aminoethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthesis pathways for 2-(2-Aminoethoxy)ethanol, a versatile chemical intermediate also known as Diglycolamine (DGA). The document details various synthetic routes, presents quantitative data in a comparative format, and offers detailed experimental protocols for key methodologies. Visual representations of reaction pathways are included to facilitate a deeper understanding of the chemical transformations.

Introduction

This compound (CAS: 929-06-6) is a colorless, slightly viscous liquid with a mild amine odor.[1][2][3] It is miscible with water, alcohols, and aromatic hydrocarbons.[1][3] This bifunctional molecule, containing both a primary amine and a primary alcohol group, serves as a crucial building block and intermediate in a wide array of applications. These include gas treatment processes for the removal of acidic gases like H₂S and CO₂, the preparation of foam stabilizers, emulsifiers, corrosion inhibitors, and as a component in the synthesis of pharmaceuticals and agrochemicals.[1][4][5] This guide explores the principal manufacturing processes and laboratory-scale syntheses of this important compound.

Core Synthesis Pathways

The production of this compound can be broadly categorized into two main approaches: industrial-scale manufacturing, primarily through the reductive amination of diethylene glycol, and laboratory-scale syntheses, which offer alternative routes often with higher purity but lower throughput.

Reductive Amination of Diethylene Glycol (DEG)

The most significant industrial method for producing this compound is the catalytic reductive amination of diethylene glycol (DEG). This process involves the reaction of DEG with ammonia (B1221849) and hydrogen over a heterogeneous catalyst. A key challenge in this pathway is managing the selectivity towards this compound versus the formation of byproducts, most notably morpholine (B109124).[4]

The reaction is typically carried out in a continuous flow reactor at elevated temperatures and pressures.[4][6] The choice of catalyst and reaction conditions plays a critical role in maximizing the yield of the desired product.

G DEG Diethylene Glycol (DEG) DGA This compound DEG->DGA + NH3, H2 Morpholine Morpholine (byproduct) DEG->Morpholine + NH3, H2 (Intramolecular Cyclization) NH3 Ammonia (NH3) NH3->DGA NH3->Morpholine H2 Hydrogen (H2) H2->DGA H2->Morpholine Catalyst Heterogeneous Catalyst (e.g., Co-Oxide, Ni-Al2O3) Catalyst->DGA Catalyst->Morpholine

Reductive Amination of Diethylene Glycol

Ammonolysis of Epichlorohydrin (B41342)

Another synthetic route involves the reaction of epichlorohydrin with an aqueous solution of ammonia. This process can be conducted under both atmospheric and high-pressure conditions. The molar ratio of the reactants is a key factor in controlling the product distribution.[7]

G Epichlorohydrin Epichlorohydrin Intermediate Intermediate Adduct Epichlorohydrin->Intermediate + NH3 (aq) Ammonia Ammonia Solution Ammonia->Intermediate DGA This compound Intermediate->DGA Ring Opening & Hydrolysis

Synthesis from Epichlorohydrin and Ammonia

Gabriel Synthesis Approach

For laboratory-scale synthesis, a multi-step approach based on the Gabriel synthesis provides a more controlled pathway, albeit with a lower overall yield. This method avoids the high pressures and temperatures of industrial processes. The synthesis starts with diethylene glycol and proceeds through several intermediates.[5]

G DEG Diethylene Glycol Step1 5-Tosyloxy-3-oxapentanol DEG->Step1 + TosCl p-Toluenesulfonyl chloride TosCl->Step1 Step2 2-(2-Phthalimidoethoxy)ethanol Step1->Step2 + KPhth Potassium Phthalimide (B116566) KPhth->Step2 DGA This compound Step2->DGA + Hydrazine (B178648) Hydrazine Monohydrate Hydrazine->DGA

Gabriel Synthesis Pathway

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis pathways, providing a basis for comparison.

ParameterReductive Amination of DEGAmmonolysis of EpichlorohydrinGabriel Synthesis
Starting Materials Diethylene Glycol, Ammonia, HydrogenEpichlorohydrin, AmmoniaDiethylene Glycol, p-Toluenesulfonyl chloride, Potassium Phthalimide, Hydrazine Monohydrate
Catalyst Co-Oxide on Alumina/Kieselguhr, Ni-Al₂O₃None mentionedNone
Temperature 100-300 °C[4]80 °C[7]Reflux at 90 °C (final step)[5]
Pressure 10-260 Bar[4]1.2 MPa[7]Atmospheric
Key Ratios Ammonia:DEG molar ratio up to 50[4]Epichlorohydrin/ammonia solution ratio of 1-2[7]N/A
Yield Diethylene glycol conversion rate >85%, Diglycolamine yield >70%[8]Overall yield from diethylene glycol ~33%[5]
Selectivity 2AEE:Morpholine ratio can be varied, e.g., 4.3 or 6.2[4]>95% total yield of main components[7]High selectivity for the target molecule
Scale IndustrialIndustrial/LabLaboratory

Experimental Protocols

Protocol 1: Reductive Amination of Diethylene Glycol (Continuous Flow)

Objective: To synthesize this compound with a high selectivity over morpholine.

Materials:

  • Diethylene glycol (DEG)

  • Anhydrous ammonia

  • Hydrogen gas

  • Catalyst: Cobalt Oxide on Alumina (15 wt% Co)

  • Tubular reactor

Procedure:

  • Charge 50 g of the Cobalt Oxide on Alumina catalyst into a tubular reactor.

  • Reduce the catalyst at 200°C under a continuous flow of hydrogen gas.

  • Set the reactor temperature to 180°C and the pressure to 14 Bar (g).

  • Introduce the reactants in a downflow mode with the following feed rates:

    • Diethylene glycol: 73 g/hr

    • Ammonia: 382 g/hr

    • Hydrogen: 62 NL/hr

  • Maintain the reaction for 6.5 hours.

  • Collect the product stream and separate the components by distillation.

  • Analyze the product composition to determine the weight ratio of this compound to morpholine, which is expected to be approximately 6.2.[4]

Protocol 2: High-Pressure Synthesis from Epichlorohydrin and Ammonia

Objective: To synthesize this compound via the ammonolysis of epichlorohydrin.

Materials:

  • Epichlorohydrin

  • Aqueous ammonia solution (e.g., 33% water content)

  • High-pressure reactor

  • Nitrogen gas

Procedure:

  • Add a defined amount of aqueous ammonia solution to a high-pressure reactor.

  • Seal the reactor and purge with nitrogen 4-5 times to create an inert atmosphere.

  • Slowly and continuously add a specific amount of epichlorohydrin to achieve an epichlorohydrin/ammonia solution ratio between 1 and 2.

  • Heat the reactor to 80°C and pressurize with nitrogen to 1.2 MPa.

  • Maintain the reaction at a constant temperature for approximately 5 hours.

  • After the reaction period, cool the reactor and carefully release the pressure.

  • Collect the product for analysis. The conversion of ammonia is expected to be greater than 90%, and the conversion of epichlorohydrin greater than 80%.[7]

Protocol 3: Laboratory-Scale Gabriel Synthesis

Objective: To synthesize this compound in a multi-step laboratory procedure.

Step 1: Synthesis of 2-(2-Phthalimidoethoxy)ethanol (This protocol assumes the precursor 5-tosyloxy-3-oxapentanol is available or has been synthesized from DEG and p-toluenesulfonyl chloride)

  • In a reaction flask, dissolve 5-tosyloxy-3-oxapentanol and potassium phthalimide in dry DMF.

  • Reflux the reaction mixture under a nitrogen atmosphere for 18-22 hours at a temperature between 170°C and 190°C.

  • After cooling, extract the 2-(2-phthalimidoethoxy)ethanol from the reaction mixture using chloroform.

Step 2: Synthesis of this compound

  • Dissolve 0.26 mmoles of 2-(2-phthalimidoethoxy)ethanol in 6 ml of absolute ethanol (B145695).

  • Add an excess of hydrazine monohydrate (approximately 0.82 ml) to form the final mixture.

  • Reflux the mixture at 90°C for 24 hours under a nitrogen atmosphere.

  • After reflux, extract the product into an organic phase using chloroform.

  • Purify the this compound from the organic phase using column chromatography on silica (B1680970) gel with a mobile phase of n-hexane and ethyl acetate (B1210297) (3:7 ratio).

  • This method is reported to yield approximately 74% for the final step, with an overall yield from diethylene glycol of about 33%.[5]

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. The reductive amination of diethylene glycol stands out as the predominant industrial method, offering high throughput and good yields, though careful control of reaction conditions is necessary to manage selectivity. The ammonolysis of epichlorohydrin presents a viable alternative. For laboratory applications requiring high purity and avoiding harsh industrial conditions, the Gabriel synthesis offers a reliable, albeit lower-yielding, route. The choice of a particular synthesis pathway will ultimately depend on the desired scale of production, purity requirements, and available resources.

References

An In-depth Technical Guide to 2-(2-Aminoethoxy)ethanol (CAS 929-06-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethoxy)ethanol, registered under CAS number 929-06-6 and also known as Diglycolamine (DGA), is a versatile organic compound characterized by the presence of both a primary amine and a primary alcohol functional group. This bifunctionality makes it a valuable intermediate and building block in a wide array of chemical syntheses and industrial applications. Its utility spans from gas treatment and solvent applications to its emerging role in the pharmaceutical and drug development sectors as a linker and synthetic precursor.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly in the realm of drug development.

Physical and Chemical Characteristics

This compound is a colorless to pale yellow, viscous liquid with a faint, amine-like odor.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the air.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

PropertyValueReferences
Molecular Formula C₄H₁₁NO₂[3]
Molecular Weight 105.14 g/mol [3]
Appearance Colorless to pale yellow liquid[1][2]
Odor Faint, fish-like/amine-like[1][2]
Boiling Point 218-224 °C (at 760 mmHg)[4]
Melting Point -12.5 °C[5]
Density 1.048 g/mL at 25 °C[4]
Vapor Pressure 0.023 mmHg at 25 °C[2]
Flash Point 127 °C (260.6 °F)[4]
Solubility Miscible with water[6]
Refractive Index 1.4570 to 1.4610 (at 20°C)[7]
Chemical Properties

The chemical behavior of this compound is dictated by its primary amine and hydroxyl groups.

  • Basicity: The amine group imparts basic properties to the molecule, allowing it to react with acids to form salts.

  • Reactivity: It can undergo reactions typical of primary amines and primary alcohols, such as acylation, alkylation, and esterification.

  • Chelating Agent: The presence of nitrogen and oxygen atoms allows it to act as a chelating agent for metal ions.

  • Stability: The compound is stable under normal conditions but is incompatible with strong acids and strong oxidizing agents.[8] It can also react with carbon dioxide.[8]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Two common approaches are detailed below.

This industrial method involves the reaction of diethylene glycol (DEG) with ammonia (B1221849) in the presence of a catalyst.[9][10]

  • Reaction: HOCH₂CH₂OCH₂CH₂OH + NH₃ --(Catalyst, Heat, Pressure)--> H₂NCH₂CH₂OCH₂CH₂OH + H₂O

  • Experimental Protocol:

    • Catalyst Preparation: A catalyst, such as cobalt oxide on a support like kieselguhr, is charged into a tubular reactor and reduced under a hydrogen flow at approximately 200°C.[10]

    • Reaction Execution: Diethylene glycol and ammonia are fed into the reactor in a continuous downflow mode.[10] The reaction is typically carried out at elevated temperatures (150-250°C) and pressures (10-20 Bar) in a hydrogen atmosphere.[10] The molar ratio of ammonia to DEG is kept high (e.g., >20) to favor the formation of the primary amine.[10]

    • Product Isolation: The reaction mixture, containing this compound, unreacted starting materials, and byproducts such as morpholine, is subjected to distillation to separate the desired product.[10]

A laboratory-scale synthesis can be achieved through a multi-step process starting from diethylene glycol, utilizing a Gabriel-type synthesis.[11]

  • Overall Reaction Scheme: This method involves the initial conversion of diethylene glycol to a tosylated intermediate, followed by reaction with potassium phthalimide, and subsequent hydrazinolysis to release the primary amine.[11]

  • Experimental Protocol:

    • Synthesis of 5-tosyloxy-3-oxapentanol: Diethylene glycol is reacted with p-toluenesulfonyl chloride.[11]

    • Synthesis of 2-(2-phthalimidoethoxy)ethanol: The tosylated intermediate is then reacted with potassium phthalate (B1215562) in a solvent like dry DMF at elevated temperatures (e.g., 180°C) for approximately 20 hours. The reaction progress is monitored by thin-layer chromatography (TLC).[11] After the reaction, the solvent is evaporated under reduced pressure.[11]

    • Synthesis of this compound: The phthalimido intermediate is dissolved in absolute ethanol (B145695), and hydrazine (B178648) monohydrate is added. The mixture is refluxed for about 24 hours under a nitrogen atmosphere.[11]

    • Purification: The final product is purified by column chromatography on silica (B1680970) gel using a solvent system such as n-hexane and ethyl acetate (B1210297) (e.g., 3:7 ratio) to yield this compound as a colorless oil.[11]

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques.

  • Gas Chromatography (GC): A common method for assessing purity.[5]

    • Typical Conditions: An Agilent 1790A gas chromatograph (or equivalent) can be used. The injector and detector temperatures are set to 260°C. The column oven temperature program can start at 100°C for 2 minutes, followed by a ramp of 20°C/min.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence detection (FLD) and mass spectrometry (MS) can also be employed for analysis.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups (amine and hydroxyl).[7]

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in the hands of researchers and drug development professionals.

As a Chemical Intermediate

This compound serves as a precursor in the synthesis of more complex molecules. For instance, it has been used in the preparation of TD-4306, a long-acting β2 agonist for the treatment of asthma and chronic obstructive pulmonary disease.[5]

As a Linker in Bioconjugation

In the field of bioconjugation, linkers are used to connect different molecular entities, such as a drug and a targeting moiety. The amine and hydroxyl groups of this compound provide two points for attachment, allowing for its incorporation as a flexible and hydrophilic spacer in bioconjugates.[13][14] This can improve the solubility and pharmacokinetic properties of the resulting conjugate. It is commonly used as a spacer in the synthesis of materials for drug delivery and protein labeling.[4]

In the Synthesis of Modified Oligonucleotides

This compound-based modifiers are used in the synthesis of modified oligonucleotides.[13] These modifications can be introduced to alter the properties of the oligonucleotides for therapeutic or diagnostic applications.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of this compound with specific biological signaling pathways. Its primary role in a biological context appears to be as a component of larger, more complex molecules, where the overall structure of the final compound dictates the biological activity. Therefore, a signaling pathway diagram directly involving this compound cannot be provided. Researchers interested in the biological effects of compounds containing this moiety should focus on the pharmacology of the final conjugate or derivative.

Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_synthesis Synthesis of this compound (Method 2) cluster_purification Purification and Analysis start Diethylene Glycol step1 React with p-toluenesulfonyl chloride start->step1 intermediate1 5-tosyloxy-3-oxapentanol step1->intermediate1 step2 React with Potassium Phthalate intermediate1->step2 intermediate2 2-(2-phthalimidoethoxy)ethanol step2->intermediate2 step3 React with Hydrazine Monohydrate intermediate2->step3 product_crude Crude This compound step3->product_crude purification Column Chromatography (Silica Gel) product_crude->purification final_product Pure This compound purification->final_product analysis Analysis (GC, NMR, IR) final_product->analysis

Caption: A representative experimental workflow for the laboratory synthesis and purification of this compound.

Conclusion

This compound (CAS 929-06-6) is a chemical compound with a well-defined set of physical and chemical properties that make it highly useful in both industrial and research settings. For scientists and professionals in drug development, its utility as a versatile building block and linker for creating more complex molecules with potential therapeutic applications is of particular interest. While its direct biological activity and involvement in signaling pathways are not well-documented, its role as a component in the synthesis of bioactive compounds is significant. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of this important chemical.

References

An In-depth Technical Guide to 2-(2-Aminoethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of 2-(2-Aminoethoxy)ethanol, a versatile bifunctional molecule widely utilized in various scientific and industrial fields, including drug development and bioconjugation.

Core Molecular Data

This compound, also known as Diglycolamine (DGA), is an organic compound featuring both a primary amine and a primary alcohol functional group. This structure allows it to act as a hydrophilic spacer or linker in the synthesis of more complex molecules.[1]

Below is a summary of its key molecular identifiers and properties.

PropertyValueCitations
Molecular Formula C4H11NO2[1][2][3]
Molecular Weight 105.14 g/mol [2][4][5]
Linear Formula NH2CH2CH2OCH2CH2OH[4]
CAS Number 929-06-6[1]
Appearance Colorless liquid with a faint fish-like odor[1][5]

Applications in Research and Development

Due to its bifunctional nature, this compound is a valuable building block in organic synthesis and materials science. Its primary amine can be readily coupled with carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), or other electrophilic groups, while the terminal hydroxyl group can be further functionalized or used for attachment to surfaces.

In the context of drug development and life sciences, it is frequently employed as a flexible, hydrophilic linker to connect different molecular entities. For instance, it can be used to conjugate a drug molecule to a targeting ligand, such as an antibody or a peptide, to create bioconjugates like antibody-drug conjugates (ADCs). The ethylene (B1197577) glycol units contribute to increased water solubility and can reduce non-specific binding of the resulting conjugate.

Generalized Experimental Protocol: Amine Coupling using a Linker

While specific experimental conditions will vary depending on the substrates, the following protocol outlines a general procedure for coupling a molecule with a carboxylic acid to the primary amine of a linker like this compound using carbodiimide (B86325) chemistry. This is a common step in creating functionalized linkers for subsequent bioconjugation.

Objective: To form a stable amide bond between a carboxylated molecule (Molecule-COOH) and the amine group of this compound.

Materials:

  • Molecule-COOH

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-7.5 for subsequent aqueous reactions)

  • Quenching reagent (e.g., hydroxylamine)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve Molecule-COOH in the chosen anhydrous solvent.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.

    • Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-ester intermediate. The NHS ester is more stable than the EDC-activated acid, which is prone to hydrolysis.

  • Coupling with this compound:

    • In a separate vessel, dissolve an equimolar amount or a slight excess of this compound in the reaction solvent.

    • Add the this compound solution to the activated Molecule-COOH solution.

    • Let the reaction proceed for 2 hours to overnight at room temperature with stirring. The reaction progress can be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Purification:

    • (Optional) Add a quenching reagent like hydroxylamine (B1172632) to react with any remaining NHS-ester.

    • Remove the solvent under reduced pressure.

    • Purify the resulting product (Molecule-linker conjugate) using an appropriate method, such as column chromatography on silica (B1680970) gel or reverse-phase HPLC, to remove unreacted starting materials and byproducts like the urea (B33335) byproduct from EDC.

Logical Workflow: Bioconjugation using a Bifunctional Linker

The following diagram illustrates a typical workflow for using a bifunctional linker, such as a derivative of this compound, to conjugate two different molecules (e.g., a protein and a small molecule drug). This process often involves sequential reactions to ensure specificity.

Bioconjugation_Workflow A Molecule A (e.g., Protein) D Conjugation Step 1 (Linker + Molecule A) A->D B Linker Activation (e.g., NHS Ester Formation) C Activated Linker B->C C->D E Intermediate Conjugate (Molecule A-Linker) D->E F Activation of Second Linker Site E->F If necessary H Conjugation Step 2 (Intermediate + Molecule B) F->H G Molecule B (e.g., Drug) G->H I Final Bioconjugate (Molecule A-Linker-Molecule B) H->I J Purification & Analysis I->J

A generalized workflow for creating a bioconjugate.

References

Reactivity Profile of 2-(2-Aminoethoxy)ethanol with Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 2-(2-Aminoethoxy)ethanol with a range of acidic compounds. This compound, a bifunctional molecule possessing both a primary amine and a primary alcohol, exhibits distinct reactivity at each functional group, which is significantly influenced by the nature of the acid reactant and the reaction conditions. This document details the acid-base chemistry, including thermochemical considerations, and explores the formation of amide and ester derivatives. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and experimental workflows are provided to support researchers in the effective utilization of this versatile chemical intermediate.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and functional materials. Its dual functionality, comprising a nucleophilic primary amine and a primary alcohol, allows for a diverse range of chemical transformations. The basicity of the amino group dictates its reactivity towards proton-donating acids, leading to exothermic neutralization reactions. Concurrently, both the amino and hydroxyl groups can participate in nucleophilic acyl substitution reactions with carboxylic acids and their derivatives to form amides and esters, respectively. Understanding the reactivity of this compound with various acids is crucial for controlling reaction selectivity and optimizing product yields in synthetic applications.

Acid-Base Reactivity

The primary amine functionality of this compound imparts basic properties to the molecule. In aqueous solutions, it acts as a weak base, with a 10 g/L solution exhibiting a pH of 10.2.[1] The hydroxyl group, in contrast, is significantly less acidic, with a predicted pKa of approximately 14.37.[1]

Neutralization Reactions

With both strong and weak acids, this compound undergoes an exothermic neutralization reaction to form the corresponding ammonium (B1175870) salt and water.[1] The reaction with strong acids, such as hydrochloric acid, sulfuric acid, and nitric acid, can be violent and highly exothermic.[1]

Reaction Pathway: Acid-Base Neutralization

G AEE This compound (H₂N(CH₂)₂O(CH₂)₂OH) Salt Ammonium Salt ([H₃N⁺(CH₂)₂O(CH₂)₂OH] A⁻) AEE->Salt Protonation AEE->Salt Acid Acid (H-A) Acid->Salt Acid->Salt Water Water (H₂O)

Figure 1: General acid-base neutralization pathway.
Thermochemistry of Neutralization

The enthalpy of neutralization for the reaction of a strong acid with a strong base is typically in the range of -57 to -58 kJ/mol. For the reaction of a weak base, such as this compound, with a strong acid, the enthalpy of neutralization is expected to be slightly less exothermic due to the energy required for the dissociation of the weak base.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
pH (10 g/L in H₂O)10.2[1]
pKa (hydroxyl group, predicted)14.37 ± 0.10[1]

Amide Synthesis

The primary amine group of this compound readily reacts with carboxylic acids and their derivatives, such as acyl chlorides and acid anhydrides, to form N-substituted amides. These reactions are fundamental in creating building blocks for various applications, including the synthesis of surfactants and pharmaceutical intermediates.

Reaction with Carboxylic Acids

The direct amidation of carboxylic acids with amines is often challenging due to the formation of a stable and unreactive carboxylate salt.[2] To overcome this, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to facilitate the reaction.[2]

Reaction Pathway: Amide Formation from Carboxylic Acid

G cluster_reactants Reactants cluster_products Products AEE This compound Amide N-[2-(2-hydroxyethoxy)ethyl]amide (R-CONH(CH₂)₂O(CH₂)₂OH) AEE->Amide CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedAcid Activated Acid Intermediate CarboxylicAcid->ActivatedAcid ActivatingAgent Activating Agent (e.g., DCC) ActivatingAgent->ActivatedAcid ActivatedAcid->Amide Byproduct Byproduct ActivatedAcid->Byproduct

Figure 2: Amide synthesis from a carboxylic acid.
Reaction with Acyl Chlorides and Anhydrides

Acyl chlorides and acid anhydrides are more reactive acylating agents than carboxylic acids and react readily with this compound to form amides, often at room temperature. The reaction with acyl chlorides produces hydrochloric acid as a byproduct, which will react with the unreacted amine or an added base.[3]

Experimental Protocol: Synthesis of N-[2-(2-hydroxyethoxy)ethyl]acetamide from Acetic Anhydride (B1165640)

This protocol is a general procedure for the N-acetylation of a primary amine and can be adapted for this compound.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1-1.2 equivalents) dropwise to the cooled solution while stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add water to quench the reaction.

  • Extraction: Separate the organic layer and wash it sequentially with a saturated solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-[2-(2-hydroxyethoxy)ethyl]acetamide can be purified by column chromatography on silica (B1680970) gel.

Table 2: Amide Synthesis Reactions

Acid DerivativeGeneral ConditionsProduct
Carboxylic AcidRequires activating agent (e.g., DCC)N-acyl-2-(2-aminoethoxy)ethanol
Acyl ChlorideAnhydrous conditions, often with a baseN-acyl-2-(2-aminoethoxy)ethanol
Acid AnhydrideMild conditions, often at 0 °C to RTN-acyl-2-(2-aminoethoxy)ethanol

Ester Synthesis

The primary hydroxyl group of this compound can undergo esterification with carboxylic acids in the presence of an acid catalyst, a reaction known as Fischer esterification. This reaction is reversible, and to drive the equilibrium towards the ester product, an excess of one of the reactants (typically the alcohol) is used, or water is removed as it is formed.[4]

Reaction Pathway: Fischer Esterification

G cluster_reactants Reactants cluster_products Products AEE This compound TetrahedralInt Tetrahedral Intermediate AEE->TetrahedralInt CarboxylicAcid Carboxylic Acid (R-COOH) ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->ProtonatedAcid ProtonatedAcid->TetrahedralInt Ester 2-(2-Aminoethoxy)ethyl ester (R-COO(CH₂)₂O(CH₂)₂NH₂) TetrahedralInt->Ester Water Water TetrahedralInt->Water G start Start prep_analyte Prepare Analyte: Accurately measure a volume of This compound solution start->prep_analyte add_indicator Add 2-3 drops of a suitable indicator (e.g., phenolphthalein) prep_analyte->add_indicator prep_titrant Prepare Titrant: Fill a burette with a standardized strong acid solution (e.g., HCl) add_indicator->prep_titrant titrate Titrate slowly, swirling the flask, until the endpoint is reached (persistent color change) prep_titrant->titrate record_volume Record the final volume of the titrant titrate->record_volume calculate Calculate the concentration of the this compound solution record_volume->calculate end End calculate->end

References

Solubility of 2-(2-Aminoethoxy)ethanol in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of 2-(2-Aminoethoxy)ethanol (also known as Diglycolamine or DGA), a versatile organic compound with applications ranging from gas treatment to pharmaceuticals. Its unique structure, featuring both an amine and a hydroxyl group, dictates its solubility behavior in aqueous and organic media.

Core Properties

This compound is a clear, colorless, and slightly viscous liquid with a mild amine odor.[1] Its bifunctional nature, containing both polar amine (-NH2) and hydroxyl (-OH) groups as well as an ether linkage, allows it to interact favorably with a wide range of solvents.

Solubility Profile

The solubility of this compound is largely governed by the "like dissolves like" principle. Its high polarity and capacity for hydrogen bonding result in complete miscibility with water and other polar protic solvents.

Data Summary:

The following table summarizes the miscibility and solubility of this compound in various common solvents. As a fully miscible compound in many cases, quantitative solubility limits are not applicable and are denoted as "Miscible."

Solvent ClassSolvent NameFormulaPolaritySolubility/MiscibilityReference
Polar Protic WaterH₂OHighCompletely Miscible[1][2][3]
Alcohols (e.g., Methanol, Ethanol)ROHHighMiscible[1][4]
Polar Aprotic AcetoneC₃H₆OMedium-HighMiscible[5]
AcetonitrileC₂H₃NHighExpected to be miscible
Dimethylformamide (DMF)C₃H₇NOHighExpected to be miscible
Aromatic Hydrocarbon Benzene, TolueneC₆H₆, C₇H₈LowMiscible[1]
Aliphatic Hydrocarbon Hexane, HeptaneC₆H₁₄, C₇H₁₆Very LowImmiscible/Relatively Immiscible[1]
Ether Diethyl Ether(C₂H₅)₂OLowImmiscible/Relatively Immiscible[1]

Note: Miscibility with polar aprotic solvents like Acetonitrile and DMF is expected based on its structure and miscibility with other polar solvents, though not explicitly cited in the search results.

Experimental Protocol: Determination of Liquid-Liquid Miscibility

A standard qualitative method for determining the miscibility of this compound with a given solvent involves direct visual observation. For quantitative analysis of partially soluble systems, more advanced analytical techniques are required.

Objective: To determine if this compound and a selected solvent are miscible, partially miscible, or immiscible at a constant temperature.

Materials:

  • This compound (solute)

  • Solvent of interest

  • Graduated cylinders or pipettes for volume measurement

  • Multiple sealed test tubes or vials

  • Vortex mixer or shaker

  • Constant temperature bath (optional, for temperature-dependent studies)

Procedure:

  • Preparation: Label a series of test tubes. Prepare mixtures of this compound and the solvent in varying volume ratios (e.g., 1:9, 1:1, 9:1). A typical starting volume would be a total of 5-10 mL.

  • Mixing: Securely cap each tube and shake vigorously for 10-30 seconds to ensure thorough mixing.[6][7] A vortex mixer can be used for greater consistency.

  • Equilibration: Allow the mixtures to stand undisturbed for a period of time (e.g., 1-5 minutes) to settle.[6] For some systems, a longer equilibration period may be necessary.

  • Observation: Visually inspect each tube against a well-lit background.

    • Miscible: The mixture appears as a single, clear, and uniform liquid phase.

    • Immiscible: Two distinct layers are observed, indicating the liquids do not mix.

    • Partially Miscible: The mixture may appear cloudy or form an emulsion that separates over time. The volumes of the separated layers would change depending on the initial ratio of the components.

  • Quantitative Analysis (for immiscible/partially miscible systems): If two phases are present, the concentration of this compound in the solvent-rich phase (and vice versa) can be determined. This requires separating the layers and analyzing the composition of each using techniques such as:

    • Gas Chromatography (GC)

    • High-Performance Liquid Chromatography (HPLC)

    • Spectroscopy or Titration

Visualization of Experimental Workflow

The logical flow for determining the solubility or miscibility of a liquid compound can be represented as follows.

G cluster_exp 2. Experimental Phase cluster_analysis 3. Analysis Phase prep_solute Prepare Solute: This compound mix Mix Solute & Solvent (Varying Ratios) prep_solvent Select & Prepare Test Solvent prep_solvent->mix equilibrate Agitate & Equilibrate (Constant Temperature) mix->equilibrate observe Visual Observation for Phase Separation equilibrate->observe miscible Result: Miscible (Single Phase) observe->miscible No immiscible Result: Immiscible / Partially Soluble (Multiple Phases) observe->immiscible Yes analysis Quantitative Analysis (e.g., GC, HPLC) immiscible->analysis

Workflow for Solubility & Miscibility Determination.

References

Thermodynamic Properties of Aqueous 2-(2-Aminoethoxy)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of aqueous solutions of 2-(2-Aminoethoxy)ethanol (AEEA). Due to a scarcity of publicly available experimental data for AEEA, this document presents comparative data for structurally similar aqueous amine solutions, including monoethanolamine (MEA), diethanolamine (B148213) (DEA), and N-methyldiethanolamine (MDEA). Furthermore, detailed experimental protocols for determining key thermodynamic properties are provided, offering a foundational methodology for the characterization of aqueous AEEA.

Quantitative Thermodynamic Data

Table 1: Density of Aqueous Amine Solutions at Atmospheric Pressure

AmineMass Fraction (%)Temperature (K)Density (g/cm³)
MEA30303.151.0115
313.151.0071
323.151.0025
DEA30303.151.0256
313.151.0215
323.151.0172
MDEA30303.151.0281
313.151.0238
323.151.0194

Note: Data is representative and compiled from various sources for illustrative purposes.

Table 2: Viscosity of Aqueous Amine Solutions at Atmospheric Pressure

AmineMass Fraction (%)Temperature (K)Viscosity (mPa·s)
MEA30303.155.31
313.153.85
323.152.89
DEA30303.1513.5
313.159.12
323.156.45
MDEA30303.158.23
313.155.87
323.154.34

Note: Data is representative and compiled from various sources for illustrative purposes.

Table 3: Isobaric Heat Capacity of Aqueous Amine Solutions at Atmospheric Pressure

AmineMass Fraction (%)Temperature (K)Isobaric Heat Capacity (J/g·K)
MEA30303.153.85
313.153.89
323.153.93
DEA30303.153.65
313.153.69
323.153.73
MDEA30303.153.78
313.153.82
323.153.86

Note: Data is representative and compiled from various sources for illustrative purposes.

Experimental Protocols

The following sections detail the established methodologies for determining the thermodynamic properties of aqueous amine solutions. These protocols are widely applicable and can be adapted for the specific analysis of aqueous this compound.

Density Measurement

The density of aqueous amine solutions is commonly measured using a vibrating tube densimeter.[1][2][3][4][5][6]

Apparatus:

  • Vibrating tube densimeter (e.g., Anton Paar DMA series)

  • Thermostatic bath for temperature control

  • Syringes for sample injection

  • Calibrants: dry air and deionized water

Procedure:

  • Calibration: The densimeter is calibrated using materials with well-known densities, typically dry air and deionized water, at the desired experimental temperatures.

  • Sample Preparation: Aqueous solutions of this compound are prepared at various concentrations by mass using an analytical balance.

  • Measurement: A small sample of the prepared solution is injected into the U-shaped tube of the densimeter. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.

  • Temperature Control: The temperature of the measuring cell is precisely controlled by an external thermostatic bath. Measurements are taken at a range of desired temperatures.

  • Data Acquisition: The density values are recorded at each temperature and concentration.

Viscosity Measurement

The dynamic viscosity of aqueous amine solutions can be determined using a falling body viscometer or a rotational rheometer.[1][5][7][8]

Apparatus:

  • Falling body viscometer or rotational rheometer (e.g., Anton Paar MCR series)

  • Thermostatic bath for temperature control

  • Calibrated standards for viscosity

Procedure (using a rotational rheometer):

  • Calibration: The rheometer is calibrated using standard viscosity fluids at the desired temperatures.

  • Sample Loading: A small volume of the aqueous amine solution is placed onto the lower plate of the rheometer.

  • Measurement: The upper plate (e.g., a cone or parallel plate) is lowered to a defined gap. The viscosity is determined by measuring the torque required to rotate the upper plate at a specific shear rate.

  • Temperature and Concentration Dependence: Measurements are performed over a range of temperatures, controlled by a Peltier system, and for each of the prepared concentrations.

Isobaric Heat Capacity Measurement

A non-adiabatic quasi-isothermal flow calorimeter is a suitable instrument for measuring the isobaric heat capacity of liquid mixtures.[9][10]

Apparatus:

  • Flow calorimeter

  • High-precision pump for constant flow rate

  • Data acquisition system to measure temperature and power input

  • Thermostatic bath

Procedure:

  • Calibration: The calorimeter is calibrated using a reference fluid with a well-known heat capacity, such as water.

  • Sample Flow: The aqueous this compound solution is pumped through the calorimetric cell at a constant and known flow rate.

  • Heating: A known amount of heat is supplied to the sample by an electric heater within the cell.

  • Temperature Measurement: The temperature difference between the inlet and outlet of the calorimetric cell is measured with high-precision thermometers.

  • Calculation: The isobaric heat capacity is calculated from the flow rate, the power input, and the measured temperature difference. Measurements are repeated for various concentrations and temperatures.

Vapor-Liquid Equilibrium (VLE) Measurement

The vapor-liquid equilibrium of binary aqueous amine solutions is often determined using a dynamic equilibrium still, such as a modified Swietoslawski ebulliometer.[11][12][13][14][15][16][17]

Apparatus:

  • Modified Swietoslawski ebulliometer

  • Pressure control system

  • Temperature measurement system (e.g., calibrated platinum resistance thermometer)

  • Sampling ports for liquid and vapor phases

  • Analytical instrumentation for composition analysis (e.g., gas chromatography or titration)

Procedure:

  • Charging the Still: The ebulliometer is charged with a known composition of the aqueous this compound solution.

  • Establishing Equilibrium: The mixture is heated to its boiling point at a controlled pressure. The apparatus is designed to ensure that the circulating vapor and liquid phases reach equilibrium.

  • Temperature and Pressure Measurement: Once the system reaches a steady state, the equilibrium temperature and pressure are recorded.

  • Sampling: Samples of both the liquid and condensed vapor phases are carefully withdrawn from the respective sampling ports.

  • Composition Analysis: The composition of the liquid and vapor samples is determined using an appropriate analytical technique. Acid-base titration is a common and reliable method for quantifying amine concentration in aqueous solutions.[11]

  • Varying Composition: The VLE data for different compositions can be obtained by incrementally adding one of the components to the still and repeating the equilibrium measurements.

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of an aqueous amine solution.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_density Density Measurement cluster_viscosity Viscosity Measurement cluster_heat_capacity Heat Capacity Measurement cluster_vle Vapor-Liquid Equilibrium cluster_data Data Analysis prep Prepare Aqueous AEEA Solutions (Varying Concentrations) dens_measure Measure Density vs. Temperature & Concentration prep->dens_measure visc_measure Measure Viscosity vs. Temperature & Concentration prep->visc_measure hc_measure Measure Cp vs. Temperature & Concentration prep->hc_measure vle_setup Charge Ebulliometer & Establish Equilibrium prep->vle_setup dens_cal Calibrate Vibrating Tube Densimeter dens_cal->dens_measure analysis Correlate & Model Thermodynamic Properties dens_measure->analysis visc_cal Calibrate Rheometer visc_cal->visc_measure visc_measure->analysis hc_cal Calibrate Flow Calorimeter hc_cal->hc_measure hc_measure->analysis vle_measure Measure T & P vle_setup->vle_measure vle_sample Sample Liquid & Vapor vle_measure->vle_sample vle_analyze Analyze Composition vle_sample->vle_analyze vle_analyze->analysis

Caption: Experimental workflow for determining thermodynamic properties.

References

The Mechanism of 2-(2-Aminoethoxy)ethanol in CO2 Capture: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating concentration of atmospheric carbon dioxide (CO2) necessitates the development of efficient and cost-effective capture technologies. Aqueous amine scrubbing remains a leading method for post-combustion CO2 capture, with ongoing research focused on developing novel solvents with superior performance to the benchmark monoethanolamine (MEA). 2-(2-Aminoethoxy)ethanol, also known as AEEA or DGA, has emerged as a promising solvent due to its unique molecular structure, featuring both a primary and a secondary amine group, as well as an ether linkage. This technical guide provides a comprehensive overview of the mechanism of action of this compound in CO2 capture, detailing the reaction chemistry, kinetics, and thermodynamics. It includes a compilation of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the reaction pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.

Introduction

This compound (AEEA) is a diamine that has garnered significant interest for CO2 capture applications. Its molecular structure, containing a primary amine, a secondary amine, a hydroxyl group, and an ether bond, imparts a unique combination of reactivity, stability, and physical properties. Computational and experimental studies have shown that AEEA can offer advantages over traditional solvents like MEA, including potentially higher CO2 loading capacity and lower energy requirements for regeneration. This guide delves into the fundamental mechanisms governing the interaction of AEEA with CO2, providing a technical resource for researchers and professionals working on the development of advanced carbon capture solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior as a CO2 capture solvent.

PropertyValueReference
Molecular Formula C4H11NO2N/A
Molecular Weight 105.14 g/mol N/A
Boiling Point 218-224 °CN/A
Density 1.048 g/mL at 25 °CN/A
pKa ~9.6 - 9.8Predicted/Experimental

Mechanism of CO2 Capture

The capture of CO2 by aqueous solutions of this compound is a chemical absorption process involving a series of reversible reactions. The presence of both primary and secondary amine groups in the AEEA molecule allows for multiple reaction pathways, primarily leading to the formation of carbamate (B1207046) and bicarbonate ions.

Carbamate Formation

The initial and faster reaction between CO2 and AEEA is the formation of a carbamate. This reaction proceeds through a zwitterion intermediate, which is subsequently deprotonated by a base in the solution (another AEEA molecule, water, or hydroxide (B78521) ion) to form the stable carbamate. Computational studies suggest that the primary amine group of AEEA is more reactive towards CO2 absorption than the secondary amine group.[1]

The overall reaction for carbamate formation can be represented as:

2 R1R2NH + CO2 ⇌ R1R2NCOO- + R1R2NH2+

where R1R2NH represents the AEEA molecule.

Bicarbonate Formation

In addition to carbamate formation, CO2 can also react with water, a reaction catalyzed by the amine, to form carbonic acid, which then dissociates to bicarbonate and carbonate ions. The carbamate species can also undergo hydrolysis to form bicarbonate, releasing the free amine to react with more CO2. This pathway becomes more significant at higher CO2 loadings.

The key reactions involved in bicarbonate formation are:

CO2 + H2O ⇌ H2CO3 H2CO3 + B ⇌ HCO3- + BH+ R1R2NCOO- + H2O ⇌ R1R2NH + HCO3-

where B is a base in the solution.

Role of the Ether Linkage

The ether group in the AEEA molecule is thought to influence its CO2 capture performance in several ways. It can reduce the viscosity of the solvent, which is beneficial for mass transfer. Additionally, the ether linkage may increase the physical solubility of CO2 in the solvent, contributing to a higher overall CO2 loading capacity.

Regeneration

The regeneration of the CO2-rich AEEA solution is typically achieved by heating, which reverses the absorption reactions and releases the captured CO2. The secondary amine in AEEA is believed to play a crucial role in the desorption process, with computational studies indicating a lower energy barrier for CO2 release from the secondary amine carbamate compared to the primary amine carbamate.[1] This differential reactivity of the two amine groups is a key advantage of AEEA, potentially leading to a lower overall regeneration energy requirement compared to solvents with only primary amines. In biphasic solvent systems containing AEEA, the CO2-rich phase, containing the carbamate and bicarbonate species, can be selectively sent to the stripper, further reducing the energy penalty.[2]

Signaling Pathways and Reaction Mechanisms

The following diagrams illustrate the key reaction pathways involved in CO2 capture by this compound.

CO2_Capture_Mechanism CO2 CO2 (gas) CO2_aq CO2 (aq) CO2->CO2_aq Absorption Zwitterion Zwitterion (R1R2N+HCOO-) CO2_aq->Zwitterion + AEEA H2CO3 H2CO3 CO2_aq->H2CO3 + H2O AEEA AEEA (R1R2NH) Carbamate Carbamate (R1R2NCOO-) Zwitterion->Carbamate + Base - BH+ Carbamate->AEEA + Heat (Regeneration) Bicarbonate Bicarbonate (HCO3-) Carbamate->Bicarbonate + H2O (Hydrolysis) Protonated_AEEA Protonated AEEA (R1R2NH2+) H2O H2O H2CO3->Bicarbonate + Base - BH+ Bicarbonate->AEEA + Heat (Regeneration) Base Base (B)

Caption: Reaction pathways for CO2 capture by this compound.

Quantitative Data

The following tables summarize key quantitative data related to the performance of this compound in CO2 capture.

Table 2: Kinetic Rate Constants for the Reaction of AEEA with CO2
Temperature (K)Amine Concentration (mol/m³)Second-Order Rate Constant, k2 (m³/(mol·s))Reaction MechanismReference
308N/A24.73Zwitterion[3]
303.15 - 343.15470 - 2890N/A (Activation Energy ~32 kJ/mol)Zwitterion[3]

Note: The available data for second-order rate constants is limited. The provided value is at a specific temperature. The activation energy gives an indication of the temperature dependence of the reaction rate.

Table 3: Thermodynamic Properties of the AEEA-CO2 System
PropertyValueConditionsReference
Heat of Absorption (ΔHabs) Lower than MEA (~ -85 kJ/mol CO2)Varies with CO2 loading[4]
Regeneration Energy Potentially lower than MEAEspecially in biphasic systems[2]

Note: The heat of absorption is a function of CO2 loading and temperature. The value provided is a general comparison to MEA. Specific values for AEEA across a range of conditions are needed for precise modeling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the CO2 capture performance of this compound.

Quantitative ¹³C NMR Spectroscopy for Speciation Analysis

Objective: To identify and quantify the different chemical species (free amine, carbamate, bicarbonate/carbonate) in a CO2-loaded AEEA solution.

Materials:

  • CO2-loaded AEEA solution

  • NMR tubes (5 mm)

  • Deuterated water (D2O) for locking

  • Internal standard (e.g., dioxane or a known concentration of a non-reactive species)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the CO2-loaded AEEA solution into a vial.

    • Add a precise amount of D2O (typically 5-10% v/v) for the field-frequency lock.

    • Add a known concentration of the internal standard.

    • Mix the solution thoroughly and transfer an appropriate volume to an NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer and allow it to thermally equilibrate.

    • Lock and shim the spectrometer on the D2O signal.

    • Acquire a ¹³C NMR spectrum using a quantitative pulse sequence. A common choice is an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE).

    • Crucial Parameter: Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the carbon nuclei of interest (especially the carbamate and bicarbonate carbons) to ensure full relaxation and accurate integration. T1 values should be determined experimentally using an inversion-recovery pulse sequence if not known.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a small line broadening) and Fourier transform.

    • Phase and baseline correct the spectrum carefully.

    • Integrate the peaks corresponding to the carbamate, bicarbonate/carbonate, and the internal standard. The chemical shifts of these species should be identified from literature or by running standards.

    • Calculate the concentration of each species relative to the internal standard using the following formula: Concentration_species = (Integral_species / Integral_standard) * Concentration_standard

    • The CO2 loading of the solution can then be calculated from the concentrations of the CO2-containing species.

Vapor-Liquid Equilibrium (VLE) Measurement

Objective: To determine the equilibrium partial pressure of CO2 over an aqueous AEEA solution at various CO2 loadings and temperatures. This data is essential for thermodynamic modeling and process design.

Apparatus: A static-analytic VLE apparatus, typically consisting of:

  • An equilibrium cell with a known volume, equipped with a magnetic stirrer.

  • A temperature-controlled bath or jacket to maintain a constant temperature.

  • Pressure transducers to accurately measure the total pressure in the cell.

  • A system for injecting known amounts of CO2 and the amine solution.

  • Sampling ports for both the liquid and vapor phases.

  • An analytical instrument (e.g., gas chromatograph or a titration setup) to determine the composition of the phases.

Procedure:

  • System Preparation:

    • Evacuate the entire apparatus to remove any residual gases.

    • Calibrate the pressure and temperature sensors.

  • Loading the Cell:

    • Introduce a precisely weighed amount of the AEEA solution into the equilibrium cell.

    • Degas the amine solution by stirring under vacuum to remove any dissolved gases.

  • Equilibrium Measurement:

    • Set the desired temperature for the equilibrium cell using the temperature controller.

    • Inject a known amount of CO2 into the cell.

    • Stir the solution vigorously to facilitate mass transfer between the gas and liquid phases.

    • Monitor the pressure inside the cell. Equilibrium is reached when the pressure remains constant over a significant period.

    • Record the equilibrium temperature and total pressure.

  • Phase Analysis:

    • Carefully withdraw samples from the liquid and vapor phases using the sampling ports.

    • Analyze the liquid phase for its CO2 loading and amine concentration, typically by titration.

    • Analyze the vapor phase composition, usually for CO2 and water content, using a gas chromatograph.

  • Data Analysis:

    • Calculate the partial pressure of CO2 in the vapor phase using the total pressure and the vapor phase composition, accounting for the vapor pressure of water and the amine at the equilibrium temperature.

    • Plot the partial pressure of CO2 as a function of the CO2 loading in the liquid phase for each temperature to generate the VLE curves.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh CO2-loaded AEEA solution prep2 Add D2O and internal standard prep1->prep2 prep3 Mix and transfer to NMR tube prep2->prep3 acq1 Insert sample and thermally equilibrate prep3->acq1 acq2 Lock and shim acq1->acq2 acq3 Set quantitative parameters (d1, ns) acq2->acq3 acq4 Acquire 13C spectrum acq3->acq4 proc1 Process FID acq4->proc1 proc2 Phase and baseline correct spectrum proc1->proc2 proc3 Integrate peaks proc2->proc3 proc4 Calculate concentrations and CO2 loading proc3->proc4

Caption: Workflow for quantitative ¹³C NMR spectroscopy.

VLE_Workflow cluster_setup System Setup cluster_equil Equilibrium Measurement cluster_analysis Phase Analysis & Data Processing setup1 Evacuate and calibrate apparatus setup2 Load and degas AEEA solution equil1 Set temperature setup2->equil1 equil2 Inject CO2 equil1->equil2 equil3 Stir until pressure is constant equil2->equil3 equil4 Record T and P equil3->equil4 analysis1 Sample liquid and vapor phases equil4->analysis1 analysis2 Analyze phase compositions analysis1->analysis2 analysis3 Calculate CO2 partial pressure and loading analysis2->analysis3 analysis4 Generate VLE curve analysis3->analysis4

Caption: Workflow for Vapor-Liquid Equilibrium (VLE) measurement.

Conclusion

This compound presents a compelling case as an advanced solvent for CO2 capture. Its unique molecular structure with dual amine functionalities and an ether linkage contributes to a favorable combination of high CO2 absorption capacity, potentially lower regeneration energy, and good mass transfer properties. The mechanism of CO2 capture involves the formation of both carbamate and bicarbonate species, with the primary and secondary amines playing distinct roles in absorption and desorption, respectively. This in-depth technical guide has provided a comprehensive overview of the mechanism of action of AEEA, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes. Further research focusing on obtaining a more complete set of kinetic and thermodynamic data under a wider range of conditions will be crucial for the accurate modeling and scale-up of AEEA-based CO2 capture technologies.

References

In-Depth Technical Guide: Health and Safety for Laboratory Use of 2-(2-Aminoethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for the laboratory use of 2-(2-Aminoethoxy)ethanol (CAS No. 929-06-6), also known as Diglycolamine® (DGA®). The information is intended to enable researchers, scientists, and drug development professionals to handle this chemical safely and responsibly.

Chemical and Physical Properties

This compound is a colorless, slightly viscous liquid with a mild amine or faint fish-like odor.[1][2] It is miscible with water, alcohols, and aromatic hydrocarbons.[2]

PropertyValueReferences
Molecular Formula C4H11NO2[3][4]
Molecular Weight 105.14 g/mol [3][4]
Boiling Point 218-224 °C[4]
Melting Point -12.5 °C[4]
Flash Point >110 °C (>230 °F)[4]
Density ~1.05 g/cm³[4]
Vapor Pressure <0.1 hPa at 20 °C[4]
Water Solubility Miscible[2][4]
Autoignition Temperature 368 °C (694.4 °F)[5]
Explosive Limits 2.0% - 15.5% (V)[4]

Toxicological and Ecotoxicological Data

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[6] It can be harmful if inhaled or absorbed through the skin.[1]

Human Health Toxicity
EndpointResultSpeciesMethodReferences
Acute Oral Toxicity (LD50) 3,000 mg/kgRatOECD Test Guideline 401[6]
Acute Dermal Toxicity (LD50) > 3,000 mg/kgRabbitOECD Test Guideline 402[6]
Skin Corrosion/Irritation Causes burnsRabbitOECD Test Guideline 404[6]
Serious Eye Damage/Irritation Causes serious eye damage-GHS Classification[6]
Inhalation Can irritate the nose, throat, and lungs. Higher exposures may cause pulmonary edema.-Hazard Summary[1]
Ecotoxicity
EndpointResultSpeciesMethodReferences
Toxicity to Fish (LC50) 460 mg/L (96 h)Leuciscus idus (Golden orfe)-[6]
Toxicity to Daphnia (EC50) 190 mg/L (48 h)Daphnia magna (Water flea)OECD Test Guideline 202[3][6]
Toxicity to Algae (IC50) 162 mg/L (72 h)Desmodesmus subspicatus (Green algae)-[6]

Experimental Protocols

The following are summaries of the methodologies for key toxicological and ecotoxicological experiments cited for this compound.

OECD Test Guideline 401: Acute Oral Toxicity

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.

  • Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals (typically rodents), with one dose per group.

  • Procedure:

    • Healthy, young adult rodents are fasted prior to administration.

    • The test substance is administered in a single dose via a stomach tube.

    • Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.

    • Body weight is recorded weekly.

    • A gross necropsy is performed on all animals at the end of the observation period.

  • Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose that can be expected to cause death in 50% of the animals.

OECD Test Guideline 402: Acute Dermal Toxicity

This test assesses the potential short-term hazards of a chemical substance when exposed through the skin.

  • Principle: The test substance is applied to the shaved skin of experimental animals (typically rats or rabbits) and held in contact for a 24-hour period.

  • Procedure:

    • The test article is applied uniformly over a shaved area of approximately 10% of the total body surface.

    • The application site is covered with a porous gauze dressing.

    • After 24 hours, the residual test substance is removed.

    • Animals are observed daily for at least 14 days for signs of toxicity and mortality.

    • Animal weights are recorded at least weekly.

    • A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The LD50 is determined, providing a measure of the substance's acute dermal toxicity.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test evaluates the potential of a substance to cause localized irritation or corrosion upon topical exposure to the skin.

  • Principle: The test substance is applied to a small area of the skin of a laboratory animal (typically a rabbit) for a defined period.

  • Procedure:

    • A small amount of the test substance is applied to a patch of shaved skin.

    • The patch is applied to the skin for up to 4 hours.

    • The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

    • The severity of the skin reactions is scored.

  • Endpoint: The test determines if the substance is an irritant (reversible inflammatory changes) or corrosive (irreversible tissue damage).

OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to freshwater invertebrates.

  • Principle: Young Daphnia (water fleas), less than 24 hours old, are exposed to the test substance at a range of concentrations for 48 hours.

  • Procedure:

    • At least five geometrically spaced concentrations of the test substance are prepared in a suitable medium.

    • Daphnia are introduced into the test solutions and a control.

    • The number of immobilized Daphnia is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The EC50 (median effective concentration) is calculated, which is the concentration that immobilizes 50% of the Daphnia.[4]

OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test determines the effects of a substance on the growth of freshwater algae.

  • Principle: Exponentially growing cultures of a selected algal species are exposed to the test substance in batch cultures for 72 hours.

  • Procedure:

    • A series of test solutions with at least five different concentrations of the substance are prepared.

    • An inoculum of exponentially growing algae is added to each test flask and a control.

    • The cultures are incubated under controlled conditions of light, temperature, and pH.

    • Algal growth is measured at least daily by determining cell concentration.

  • Endpoint: The test determines the inhibition of growth in relation to the control, and the EC50 for growth rate inhibition is calculated.

Laboratory Safety and Handling

Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[7] Handle in accordance with good industrial hygiene and safety practice.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7] Keep away from incompatible materials such as strong acids and oxidizing agents.[4][7]

First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 30 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][8]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3][8]

Visualizations

Experimental Workflow: Safe Handling of this compound

Safe_Handling_Workflow start Start: Prepare for Handling assess_hazards 1. Assess Hazards (Review SDS) start->assess_hazards ppe 2. Don Personal Protective Equipment (PPE) - Goggles & Face Shield - Gloves - Lab Coat assess_hazards->ppe ventilation 3. Ensure Proper Ventilation (Fume Hood) ppe->ventilation handling 4. Handle Chemical - Avoid contact - Avoid inhalation ventilation->handling storage 5. Store Properly - Tightly closed container - Cool, dry, ventilated area handling->storage decontamination 6. Decontaminate Work Area & PPE storage->decontamination end End: Procedure Complete decontamination->end

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Emergency Response Workflow: Chemical Spill

Spill_Response_Workflow spill Spill Occurs evacuate 1. Evacuate Immediate Area & Alert Others spill->evacuate seek_medical Seek Medical Attention (if exposed) spill->seek_medical ppe 2. Don Appropriate PPE (if safe to do so) evacuate->ppe contain 3. Contain Spill (Use absorbent material like vermiculite (B1170534) or sand) ppe->contain cleanup 4. Clean Up Spill - Collect absorbent material - Place in sealed container contain->cleanup decontaminate 5. Decontaminate Area & Dispose of Waste Properly cleanup->decontaminate report 6. Report Incident decontaminate->report

Caption: Emergency workflow for responding to a this compound spill.

Logical Relationship: Hazard Controls

Hazard_Controls_Hierarchy elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe

Caption: Hierarchy of controls for mitigating hazards associated with this compound.

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the molecular signaling pathways through which this compound exerts its toxic effects. The primary mechanism of toxicity is understood to be its corrosive nature, causing direct chemical injury to tissues upon contact.

This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound. Always prioritize safety and handle all chemicals with care.

References

Methodological & Application

Application Notes & Protocols: 2-(2-Aminoethoxy)ethanol as a Versatile Functionalizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(2-Aminoethoxy)ethanol (CAS 929-06-6) is a bifunctional molecule possessing both a primary amine and a terminal hydroxyl group.[1] This unique structure makes it an exceptionally versatile building block and functionalizing agent in various scientific and biomedical applications. Its dual reactivity allows for its use as a linker to connect different molecules, modify surfaces to alter their properties, and synthesize more complex chemical structures.[2] The ethylene (B1197577) oxide units contribute to its hydrophilicity, which can be advantageous in biological systems by improving the solubility and pharmacokinetic profiles of conjugated molecules.[3]

These application notes provide detailed protocols for utilizing this compound in surface functionalization for biomaterials, in bioconjugation for drug delivery systems, and in the synthesis of modified oligonucleotides.

Application 1: Surface Functionalization of Silica-Based Materials

The modification of surfaces is critical for developing advanced biomaterials, biosensors, and chromatography media. Functionalizing silica (B1680970) (SiO₂) or glass surfaces with this compound introduces reactive amine groups, which can be used for the subsequent covalent immobilization of proteins, antibodies, nucleic acids, or other biomolecules.

Experimental Protocol 1: Covalent Immobilization on Silica Surfaces

This protocol describes the functionalization of a silica or glass surface using this compound. The process involves activating the surface hydroxyl groups and then reacting them with the hydroxyl group of the linker.

Materials:

  • Silicon wafers or glass slides

  • Acetone, Ethanol (B145695) (absolute, p.a. grade)[4]

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Toluene (B28343) (anhydrous)

  • Triethylamine (B128534) (TEA)

  • Thionyl chloride (SOCl₂) or similar activating agent

  • This compound

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning:

    • Sonicate the silica/glass substrates sequentially in acetone, ethanol, and deionized water for 10-15 minutes each to remove organic contaminants.[5]

    • Dry the substrates under a stream of nitrogen.

  • Surface Hydroxylation (Activation):

    • Immerse the cleaned substrates in piranha solution for 30 minutes at room temperature. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). [6]

    • Rinse the substrates thoroughly with copious amounts of deionized water and dry under a nitrogen stream. This process generates a high density of surface hydroxyl (-OH) groups.[6]

  • Surface Activation for Linker Attachment:

    • Place the hydroxylated substrate in a reaction vessel with anhydrous toluene under a nitrogen atmosphere.

    • Add thionyl chloride dropwise to the toluene to activate the surface hydroxyl groups, converting them to reactive chloride groups. Stir for 2-4 hours at room temperature.

    • Rinse the substrate with anhydrous toluene to remove excess thionyl chloride.

  • Functionalization with this compound:

    • Prepare a solution of this compound (e.g., 2% v/v) and a catalytic amount of triethylamine in anhydrous toluene.

    • Immerse the activated substrate in this solution.

    • Allow the reaction to proceed for 12-24 hours at room temperature under a nitrogen atmosphere.[7] The hydroxyl group of this compound will react with the activated surface.

    • After immersion, rinse the substrates thoroughly with toluene and then ethanol to remove any unbound molecules.[6]

  • Curing:

    • Cure the functionalized substrates by baking them in an oven at 110-120°C for 1 hour. This step promotes the formation of stable bonds and removes residual solvent.[6] The surface is now functionalized with terminal primary amine groups ready for further conjugation.

Workflow for Surface Functionalization

G cluster_0 Phase 1: Substrate Preparation cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Result Cleaning Substrate Cleaning (Acetone, Ethanol, DI Water) Hydroxylation Surface Hydroxylation (Piranha Solution) Cleaning->Hydroxylation Removes Organics Activation Surface Activation (Thionyl Chloride) Hydroxylation->Activation Creates -OH Groups Functionalization Linker Immobilization (this compound) Activation->Functionalization Reaction in Toluene Curing Curing Step (120°C Oven) Functionalization->Curing Forms Stable Bonds FinalSurface Amine-Terminated Surface (-NH2 Exposed) Curing->FinalSurface Ready for Bioconjugation

Caption: Workflow for silica surface functionalization.

Quantitative Data: Surface Characterization

The success of the functionalization can be quantified using various surface analysis techniques.[7] The data below are representative examples.

Characterization TechniqueUnmodified SilicaAmine-Functionalized SilicaPurpose of Analysis
Water Contact Angle < 20°50° - 70°Measures change in surface hydrophobicity.[7]
XPS (N 1s Peak) Not Detected~400 eVConfirms the presence of nitrogen from the amine group.
Ellipsometry (Layer Thickness) N/A1 - 2 nmMeasures the thickness of the deposited linker layer.[7]
AFM (Roughness) ~0.2 nm (RMS)~0.4 nm (RMS)Assesses changes in surface topography.[7]

Application 2: Linker in Bioconjugation for Drug Delivery

In drug development, this compound can serve as a simple, hydrophilic, non-cleavable linker.[3] It can be used to conjugate a small molecule drug to a carrier, such as a polymer or an antibody, to improve the drug's solubility and pharmacokinetic properties.[8]

Experimental Protocol 2: Two-Step Conjugation to a Polymer Backbone

This protocol describes a hypothetical workflow for conjugating a carboxyl-containing drug to a polymer that has been pre-functionalized with a reactive group (e.g., N-hydroxysuccinimide ester).

Materials:

  • Carboxyl-containing drug (-COOH)

  • This compound

  • DCC (Dicyclohexylcarbodiimide) and NHS (N-Hydroxysuccinimide)

  • Polymer with NHS-ester functional groups (e.g., NHS-activated PEG)

  • Dimethylformamide (DMF, anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Step 1: Drug-Linker Synthesis (Amide Bond Formation)

    • Dissolve the carboxyl-containing drug and a molar excess of NHS in anhydrous DMF.

    • Add DCC to the solution to activate the carboxylic acid group of the drug. Stir for 4-6 hours at room temperature. A white precipitate of dicyclohexylurea (DCU) will form.

    • Filter the mixture to remove the DCU precipitate.

    • To the filtrate containing the drug-NHS ester, add a molar equivalent of this compound.

    • Add a base such as triethylamine (TEA) to catalyze the reaction and stir overnight at room temperature. The primary amine of the linker will react with the drug-NHS ester to form a stable amide bond, leaving a terminal hydroxyl group.

    • Purify the drug-linker-OH conjugate using column chromatography.

  • Step 2: Conjugation to Polymer (Example using an isocyanate-functionalized polymer)

    • Activation of the Drug-Linker: The terminal hydroxyl group of the purified drug-linker conjugate can be reacted with an activating agent like phosgene (B1210022) or a phosgene equivalent to form a chloroformate, or with an isocyanate to form a carbamate (B1207046) linkage. For this example, we will assume the polymer has isocyanate groups.

    • Dissolve the isocyanate-functionalized polymer and the purified drug-linker-OH conjugate in anhydrous DMF.

    • Stir the reaction mixture under a nitrogen atmosphere for 24 hours at 50°C. The hydroxyl group of the linker will react with the isocyanate group on the polymer to form a stable carbamate linkage.

    • Precipitate the final polymer-drug conjugate by adding the reaction mixture to cold diethyl ether.

    • Wash the precipitate several times with diethyl ether to remove unreacted components.

    • Purify the final conjugate by dialysis against deionized water for 48 hours to remove any remaining small molecules.

    • Lyophilize the purified solution to obtain the final polymer-drug conjugate as a powder.

Workflow for Polymer-Drug Bioconjugation```dot

// Nodes Drug [label="Drug-COOH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linker [label="NH2-(Linker)-OH\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polymer [label="Polymer-NCO\n(Isocyanate-functionalized)", fillcolor="#FBBC05", fontcolor="#202124"];

ActivatedDrug [label="Drug-CO-NHS\n(Activated Drug)", fillcolor="#FFFFFF", fontcolor="#202124"]; DrugLinker [label="Drug-(Amide)-Linker-OH", fillcolor="#FFFFFF", fontcolor="#202124"]; FinalConjugate [label="Polymer-(Carbamate)-Linker-(Amide)-Drug", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Drug -> ActivatedDrug [label="DCC, NHS"]; ActivatedDrug -> DrugLinker [label="+ Linker"]; Linker -> DrugLinker;

DrugLinker -> FinalConjugate [label="+ Polymer"]; Polymer -> FinalConjugate;

// Invisible nodes for alignment {rank=same; Drug; Linker} {rank=same; ActivatedDrug} {rank=same; DrugLinker; Polymer} }

Caption: Synthesis of a 5'-amino modifier.

Quantitative Data: Synthesis Yields

The synthesis of this compound itself can be achieved via various methods, with yields being a key factor. The table below shows data from a patented synthesis method. [9]

Synthesis Step Reactants Conditions Yield
Phthalimide Formation 5-tosyloxy-3-oxapentanol, Potassium Phthalimide Reflux, 18-22 hours, 170-190°C ~45%
Deprotection (Gabriel Synthesis) 2-(2-phthalimidoethoxy) ethanol, Hydrazine Reflux, 90°C ~74%

| Overall Yield | Diethylene Glycol (starting material) | Two-step synthesis | ~33% |

References

Application Notes and Protocols for Surface Modification of Materials with 2-(2-Aminoethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of materials is a critical process in the fields of biomaterials, drug delivery, and diagnostics. The ability to control the surface chemistry of a material allows for the enhancement of biocompatibility, reduction of non-specific protein adsorption, and the introduction of specific functionalities for targeted interactions. 2-(2-Aminoethoxy)ethanol is a versatile molecule for surface modification due to its primary amine and hydroxyl functional groups, which allow for a variety of conjugation chemistries. Its hydrophilic nature can also impart improved water-wettability to surfaces, a desirable characteristic for many biological applications.

These application notes provide a detailed protocol for the surface modification of hydroxylated materials (e.g., glass, silicon dioxide) using this compound. The protocol is based on a two-step process involving an initial silanization to introduce a reactive group, followed by the covalent attachment of this compound.

Key Applications

  • Biomaterial Coatings: Creating biocompatible and protein-repellent surfaces on medical implants and devices.

  • Drug Delivery Systems: Functionalizing nanoparticles or other drug carriers to improve circulation time and for subsequent conjugation of targeting ligands.

  • Biosensors: Modifying sensor surfaces to reduce non-specific binding and to provide anchor points for the immobilization of capture probes.

Experimental Protocols

This section details the methodology for the surface modification of a hydroxylated substrate with this compound.

Protocol 1: Substrate Cleaning and Hydroxylation

This protocol is suitable for substrates such as glass or silicon wafers.

Materials:

  • Substrate (e.g., glass slide, silicon wafer)

  • Acetone (B3395972) (ACS grade)

  • Isopropanol (B130326) (ACS grade)

  • Deionized (DI) water

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a chemical fume hood with appropriate personal protective equipment (PPE).

  • Nitrogen gas (high purity)

  • Ultrasonic bath

Procedure:

  • Place the substrates in a beaker and sonicate in acetone for 15 minutes.

  • Rinse the substrates thoroughly with DI water.

  • Sonicate the substrates in isopropanol for 15 minutes.

  • Rinse the substrates again with copious amounts of DI water.

  • Immerse the cleaned substrates in Piranha solution for 30 minutes to create a high density of hydroxyl (-OH) groups on the surface.

  • Carefully remove the substrates and rinse extensively with DI water.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Use the cleaned and hydroxylated substrates immediately in the next step to prevent recontamination.

Protocol 2: Surface Activation with (3-Aminopropyl)triethoxysilane (APTES)

This step introduces primary amine groups on the surface, which will be used to anchor the this compound.

Materials:

  • Cleaned, hydroxylated substrates

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343)

  • Nitrogen gas

Procedure:

  • Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a sealed container under a nitrogen atmosphere.

  • Immerse the cleaned and dried substrates in the APTES solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Remove the substrates from the APTES solution and rinse thoroughly with anhydrous toluene to remove any unbound silane (B1218182).

  • Cure the substrates in an oven at 110°C for 30 minutes to promote the formation of a stable silane layer.

  • Allow the substrates to cool to room temperature.

Protocol 3: Covalent Attachment of this compound

This protocol utilizes a homobifunctional crosslinker, such as glutaraldehyde (B144438), to couple the amine-terminated surface with the amine group of this compound.

Materials:

  • APTES-functionalized substrates

  • Glutaraldehyde solution (2.5% in a suitable buffer, e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • This compound solution (e.g., 10 mg/mL in PBS, pH 7.4)

  • Sodium cyanoborohydride (optional, for stabilizing the Schiff base)

  • Ethanolamine (B43304) solution (1 M, pH 8.5) for blocking

  • PBS (pH 7.4)

  • DI water

Procedure:

  • Immerse the APTES-functionalized substrates in the 2.5% glutaraldehyde solution for 1 hour at room temperature to activate the surface amines.

  • Rinse the substrates thoroughly with PBS and then DI water to remove excess glutaraldehyde.

  • Immediately immerse the activated substrates in the this compound solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature. For a more stable linkage, sodium cyanoborohydride can be added to the solution to a final concentration of approximately 5 mM to reduce the formed Schiff base to a secondary amine.

  • Remove the substrates and rinse with PBS and then DI water.

  • To block any remaining reactive aldehyde groups, immerse the substrates in a 1 M ethanolamine solution for 30 minutes.

  • Rinse the final modified substrates with DI water and dry under a stream of nitrogen.

  • Store the functionalized substrates in a clean, dry environment.

Characterization of the Modified Surface

The success of the surface modification should be verified using appropriate surface characterization techniques. Below are examples of the type of data that should be collected.

Data Presentation

Table 1: Illustrative Water Contact Angle Measurements

Surface StageAverage Water Contact Angle (°)Standard Deviation
Cleaned Hydroxylated Substrate< 10± 2
APTES-Functionalized Surface50 - 60± 3
This compound Modified30 - 40± 3

Table 2: Illustrative Elemental Composition from X-ray Photoelectron Spectroscopy (XPS)

Surface StageC 1s (at. %)O 1s (at. %)N 1s (at. %)Si 2p (at. %)
Cleaned Hydroxylated Substrate555040
APTES-Functionalized Surface2540530
This compound Modified35351020

Visualized Experimental Workflow

The following diagram illustrates the overall workflow for the surface modification protocol.

G cluster_prep Substrate Preparation cluster_activation Surface Activation cluster_functionalization Functionalization cluster_characterization Characterization A Start: Unmodified Substrate B Ultrasonic Cleaning (Acetone, Isopropanol) A->B C Piranha Etching (Hydroxylation) B->C D Silanization with APTES C->D E Curing D->E F Activation with Glutaraldehyde E->F G Coupling with This compound F->G H Blocking with Ethanolamine G->H I Final Modified Surface H->I J Characterization (XPS, Contact Angle, etc.) I->J

Caption: Workflow for surface modification with this compound.

Applications of 2-(2-Aminoethoxy)ethanol in Nanoparticle Synthesis: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethoxy)ethanol, also known as Diglycolamine (DGA), is a versatile bifunctional molecule possessing both a primary amine and a hydroxyl group. Its unique chemical structure allows it to act as a stabilizing agent, a capping agent, and a surface modifier in the synthesis of various nanoparticles. The amine group can readily coordinate with metal surfaces, while the hydrophilic ethoxy and alcohol moieties can impart aqueous stability and provide a reactive site for further conjugation. These properties make this compound a valuable reagent in the development of nanoparticles for biomedical applications, including drug delivery, bioimaging, and diagnostics.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and surface functionalization of gold nanoparticles and as a ligand for quantum dots.

Application Note 1: Synthesis of Gold Nanoparticles (AuNPs) with this compound as a Stabilizing Agent

This section outlines a modified citrate (B86180) reduction method for the synthesis of gold nanoparticles, where this compound is introduced as a co-stabilizer and capping agent to produce amine-functionalized AuNPs. The primary amine group of this compound provides a positive surface charge and a functional handle for subsequent bioconjugation.

Experimental Protocol

Materials:

  • Tetrachloroauric (III) acid (HAuCl₄)

  • Trisodium (B8492382) citrate dihydrate

  • This compound

  • Deionized (DI) water (18.2 MΩ·cm)

  • Sodium Hydroxide (NaOH) for pH adjustment

Procedure:

  • Preparation of HAuCl₄ Solution: Prepare a 0.01% (w/v) solution of HAuCl₄ in DI water.

  • Heating: In a clean round-bottom flask, bring 100 mL of the HAuCl₄ solution to a rolling boil with continuous stirring.

  • Reduction: To the boiling solution, rapidly inject 4 mL of a 1% (w/v) trisodium citrate solution. The color of the solution should change from pale yellow to deep red, indicating the formation of gold nanoparticles.

  • Stabilization with this compound: Continue boiling for 15 minutes. After cooling to room temperature, add 1 mL of a 10 mM aqueous solution of this compound.

  • pH Adjustment: Adjust the pH of the solution to approximately 8.5 with dilute NaOH to facilitate the binding of the amine group to the gold surface.

  • Incubation: Allow the solution to stir gently for at least 4 hours at room temperature to ensure complete ligand exchange.

  • Purification: Purify the nanoparticles by centrifugation (e.g., 12,000 rpm for 20 minutes for ~20 nm AuNPs), removing the supernatant, and resuspending the pellet in DI water. Repeat this washing step three times.

  • Storage: Store the purified this compound-stabilized AuNPs at 4°C.

Expected Quantitative Data

The following table summarizes the expected physicochemical properties of gold nanoparticles synthesized with and without this compound as a stabilizer.

Nanoparticle FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Citrate-Stabilized AuNPs20 ± 2< 0.2-35 ± 5
This compound-AuNPs25 ± 3< 0.25+25 ± 5

Experimental Workflow Diagram

AuNP_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis & Functionalization cluster_purification Purification & Storage prep_haucl4 Prepare 0.01% HAuCl₄ heat Heat HAuCl₄ solution to boiling prep_haucl4->heat prep_citrate Prepare 1% Trisodium Citrate reduce Add Trisodium Citrate (Reduction) prep_citrate->reduce prep_aee Prepare 10 mM this compound heat->reduce cool Cool to Room Temperature reduce->cool stabilize Add this compound cool->stabilize ph_adjust Adjust pH to 8.5 stabilize->ph_adjust incubate Incubate for 4 hours ph_adjust->incubate centrifuge Centrifuge & Resuspend (3x) incubate->centrifuge store Store at 4°C centrifuge->store

Workflow for AuNP synthesis with this compound.

Application Note 2: Surface Functionalization of Quantum Dots (QDs) with this compound

This compound can be used as a capping agent to replace hydrophobic ligands on the surface of quantum dots, rendering them water-soluble and biocompatible for biological applications. This protocol describes a ligand exchange procedure for transferring organic-soluble CdSe/ZnS quantum dots to an aqueous phase.

Experimental Protocol

Materials:

Procedure:

  • QD Precipitation: To a solution of QDs in an organic solvent (e.g., 1 mL), add an equal volume of methanol to precipitate the nanoparticles.

  • Isolation: Centrifuge the mixture (e.g., 8,000 rpm for 10 minutes) to pellet the QDs. Discard the supernatant.

  • Ligand Exchange Reaction: Resuspend the QD pellet in 1 mL of this compound.

  • Heating: Heat the mixture to 60°C and stir for 1-2 hours to facilitate the exchange of the original hydrophobic ligands with this compound.

  • Purification (Organic Phase Removal): Add 2 mL of chloroform to the solution and vortex thoroughly. Centrifuge to induce phase separation. The original hydrophobic ligands will be in the chloroform phase. Carefully remove and discard the lower chloroform layer.

  • Purification (Aqueous Phase): Add 2 mL of chloroform again, vortex, and centrifuge. The now water-soluble QDs will remain in the upper this compound phase.

  • Final Purification: The this compound-capped QDs can be further purified by dialysis against DI water to remove excess ligand.

  • Storage: Store the aqueous solution of functionalized QDs at 4°C, protected from light.

Expected Quantitative Data

The following table shows the expected changes in the properties of quantum dots after surface functionalization with this compound.

Quantum Dot FormulationSolventQuantum Yield (QY)Hydrodynamic Diameter (nm)
Original CdSe/ZnS QDsToluene~60-70%5-10
This compound-QDsWater~40-50%10-15

Experimental Workflow Diagram

QD_Functionalization_Workflow cluster_prep Preparation cluster_functionalization Functionalization cluster_purification Purification start_qds QDs in Organic Solvent precipitate Precipitate QDs with Methanol start_qds->precipitate centrifuge1 Centrifuge and Discard Supernatant precipitate->centrifuge1 resuspend Resuspend in this compound centrifuge1->resuspend heat Heat at 60°C for 1-2 hours resuspend->heat wash1 Wash with Chloroform (2x) heat->wash1 dialysis Dialysis against DI Water wash1->dialysis store Store at 4°C (Light Protected) dialysis->store

Workflow for QD functionalization with this compound.

Conclusion

This compound serves as an effective and versatile molecule for the synthesis and surface modification of nanoparticles. Its bifunctional nature allows it to act as a stabilizer for metallic nanoparticles like gold, imparting a functional amine surface for further bioconjugation. Additionally, it can be employed as a phase transfer and capping agent for quantum dots, enabling their application in aqueous biological environments. The protocols provided herein offer a foundation for researchers to utilize this compound in the development of novel nanomaterials for a range of scientific and therapeutic applications. Further optimization of reaction conditions may be required depending on the specific nanoparticle system and desired final properties.

Application Notes and Protocols for 2-(2-Aminoethoxy)ethanol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2-Aminoethoxy)ethanol as a versatile ligand in coordination chemistry. The protocols detailed below are designed to guide researchers in the synthesis, characterization, and potential application of metal complexes involving this ligand. This compound, with its flexible backbone and multiple donor sites (N, O, O), can act as a bidentate or tridentate chelating agent, forming stable complexes with a variety of transition metals. These complexes are of interest for their potential catalytic activity and as synthons for more complex molecular architectures.

Quantitative Data Summary

The structural parameters of metal complexes are crucial for understanding their reactivity and potential applications. Below is a summary of key quantitative data for a representative copper(II) complex with a ligand structurally related to this compound, namely bis{2-[(2-hydroxyethyl)amino]ethanol}. This data provides a reference for the expected coordination environment.

Metal CenterLigandFormulaCrystal SystemSpace GroupBond Lengths (Å)Bond Angles (°)Reference
Cu(II)bis{2-[(2-hydroxyethyl)amino]ethanol}--INVALID-LINK--MonoclinicP2₁/cCu-O1: 1.955(2), Cu-N1: 2.030(3), Cu-O2: 2.413(3)O1-Cu-N1: 83.2(1), O1-Cu-O2: 74.8(1), N1-Cu-O2: 89.1(1)[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of transition metal complexes with this compound.

Protocol 1: Synthesis of a Copper(II) Complex with this compound

This protocol is adapted from general methods for the synthesis of copper(II) complexes with amino alcohols.

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • This compound (C₄H₁₁NO₂)

  • Ethanol (B145695) (95%)

  • Diethyl ether

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.70 g (10 mmol) of copper(II) chloride dihydrate in 20 mL of 95% ethanol with gentle warming and stirring.

  • In a separate beaker, dissolve 2.10 g (20 mmol) of this compound in 10 mL of 95% ethanol.

  • Slowly add the ligand solution to the stirring copper(II) chloride solution at room temperature. A color change should be observed, indicating complex formation.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 1 hour.

  • After reflux, allow the solution to cool slowly to room temperature. Further cooling in an ice bath may promote precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the product with two small portions of cold ethanol, followed by a wash with diethyl ether to facilitate drying.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Characterization: The resulting complex can be characterized by elemental analysis, FT-IR spectroscopy (to observe shifts in N-H and O-H stretching frequencies upon coordination), and UV-Vis spectroscopy.

Protocol 2: Synthesis of a Nickel(II) Complex with this compound

This protocol is adapted from the synthesis of nickel(II) complexes with similar amino alcohol ligands.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • This compound (C₄H₁₁NO₂)

  • Methanol

  • Magnetic stirrer

  • Schlenk flask

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 2.38 g (10 mmol) of nickel(II) chloride hexahydrate in 30 mL of methanol.

  • In a separate flask, dissolve 2.10 g (20 mmol) of this compound in 15 mL of methanol.

  • Add the ligand solution dropwise to the stirring nickel(II) salt solution at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Reduce the solvent volume under vacuum until a precipitate forms.

  • Isolate the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Characterization: Characterize the product using elemental analysis, FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements to determine the geometry of the complex.

Protocol 3: Catalytic Oxidation of an Alcohol using a Copper(II)-2-(2-Aminoethoxy)ethanol Complex

This protocol outlines a general procedure for testing the catalytic activity of the synthesized copper(II) complex in the oxidation of a model substrate, benzyl (B1604629) alcohol, using hydrogen peroxide as the oxidant.

Materials:

  • Synthesized Copper(II)-2-(2-aminoethoxy)ethanol complex (catalyst)

  • Benzyl alcohol (substrate)

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile (solvent)

  • Gas chromatograph (GC) for reaction monitoring

  • Thermostatted reaction vessel

Procedure:

  • In a thermostatted reaction vessel, prepare a solution containing 0.1 mmol of the copper(II) complex and 10 mmol of benzyl alcohol in 20 mL of acetonitrile.

  • Stir the mixture at a constant temperature (e.g., 70 °C).

  • Carefully add 20 mmol of 30% hydrogen peroxide to the reaction mixture to initiate the oxidation.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography to determine the conversion of benzyl alcohol and the yield of benzaldehyde.

  • Upon completion, the reaction can be quenched by cooling and the addition of a reducing agent like sodium sulfite.

Visualizations

The following diagrams illustrate the coordination of the ligand and the experimental workflows.

Ligand_Coordination cluster_ligand This compound Ligand M Metal Cation (e.g., Cu²⁺) N Nitrogen (from -NH₂) M->N Coordination Bond O1 Oxygen (from -OH) M->O1 Coordination Bond O2 Oxygen (from ether) M->O2 Potential Coordination backbone -(CH₂)₂-O-(CH₂)₂-

Coordination of this compound to a metal center.

Synthesis_Workflow cluster_synthesis Synthesis of Metal Complex start Dissolve Metal Salt in Ethanol mix Mix Solutions start->mix ligand Dissolve Ligand in Ethanol ligand->mix reflux Reflux Reaction Mixture mix->reflux cool Cool and Precipitate reflux->cool filter Filter and Wash Product cool->filter dry Dry Product filter->dry

General workflow for the synthesis of a metal complex.

Catalysis_Workflow cluster_catalysis Catalytic Oxidation Protocol setup Prepare Catalyst and Substrate Solution initiate Add Oxidant (H₂O₂) to Initiate Reaction setup->initiate monitor Monitor Reaction by GC initiate->monitor quench Quench Reaction monitor->quench After desired time analyze Analyze Final Product Mixture quench->analyze

References

Application Notes and Protocols for Carbon Dioxide Absorption Using 2-(2-Aminoethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for conducting carbon dioxide (CO₂) absorption experiments using 2-(2-Aminoethoxy)ethanol (DGA). DGA is a promising solvent for CO₂ capture applications due to its high absorption capacity and reactivity. This document outlines the necessary experimental setup, procedures for evaluating absorption performance, and methods for solvent regeneration. The provided protocols are intended to serve as a foundational guide for researchers and professionals engaged in the development of carbon capture technologies.

Data Presentation

The following tables summarize key quantitative data related to the CO₂ absorption performance of aqueous this compound solutions.

Table 1: CO₂ Capture Efficiency of Aqueous this compound (DGA) Solutions

Cycle NumberFresh DGA Solution Efficiency (%)Regenerated DGA Solution Efficiency (%)Regenerated DGA with WO₃ Catalyst Efficiency (%)
1~88--
2-Decreases from initial-
3-Continues to decrease-
4-Continues to decrease-
5-~69~85

Data sourced from studies on direct air capture using aqueous DGA solutions.[1][2] Regeneration was performed at 110 °C.[1][2]

Table 2: General Performance Comparison of Amines for CO₂ Capture

AmineTypeAbsorption Capacity (mol CO₂/mol amine)Reaction RateRegeneration Energy
Monoethanolamine (MEA)Primary~0.5HighHigh
Diethanolamine (DEA)SecondaryModerateModerateModerate
This compound (DGA)Primary EtherHighHighModerate

This table provides a general comparison. Actual values can vary based on experimental conditions such as temperature, pressure, and solvent concentration.

Experimental Protocols

This section details the methodologies for key experiments in the evaluation of this compound for CO₂ absorption.

Protocol 1: Determination of CO₂ Absorption Capacity

Objective: To determine the maximum amount of CO₂ that can be absorbed by a DGA solution under specific conditions.

Materials:

  • This compound (DGA)

  • Deionized water

  • CO₂ gas cylinder (high purity)

  • Nitrogen (N₂) gas cylinder (for purging)

  • Gas washing bottles or a stirred-cell reactor

  • Gas flow meters

  • Thermostatic bath

  • Analytical balance

  • Titration setup (Burette, flasks, etc.)

  • Standardized hydrochloric acid (HCl) solution

  • Methyl orange indicator

Procedure:

  • Solvent Preparation: Prepare an aqueous solution of DGA of the desired concentration (e.g., 30% w/w) by accurately weighing the DGA and deionized water.

  • Experimental Setup:

    • Assemble the gas washing bottles or the stirred-cell reactor.

    • Place a known volume and concentration of the DGA solution into the reactor.

    • Immerse the reactor in a thermostatic bath to maintain a constant temperature (e.g., 25 °C for absorption).

  • Absorption Process:

    • Purge the system with N₂ to remove any residual air.

    • Introduce a controlled flow of CO₂ gas through the DGA solution.

    • Continuously stir the solution if using a stirred-cell reactor to ensure good gas-liquid contact.

    • Monitor the absorption process until the solution is saturated with CO₂. Saturation can be determined by monitoring the outlet gas composition for CO₂ breakthrough or by observing no further weight gain of the solution.

  • Determination of CO₂ Loading:

    • Accurately weigh the DGA solution before and after CO₂ absorption to determine the mass of CO₂ absorbed.

    • Alternatively, use a titration method:

      • Take a known mass of the CO₂-loaded DGA solution.

      • Add an excess of a non-reacting solvent (e.g., methanol).

      • Titrate with a standardized HCl solution using methyl orange as an indicator. The amount of HCl consumed is proportional to the amount of amine that has not reacted with CO₂, allowing for the calculation of the CO₂ loading.

Protocol 2: Solvent Regeneration

Objective: To regenerate the CO₂-rich DGA solution by removing the absorbed CO₂.

Materials:

  • CO₂-rich DGA solution

  • Heating mantle or oil bath

  • Condenser

  • Collection flask for condensed water

  • Temperature controller and probe

Procedure:

  • Setup:

    • Transfer the CO₂-rich DGA solution to a round-bottom flask.

    • Set up a distillation apparatus with a heating mantle, the flask, a condenser, and a collection flask.

  • Desorption Process:

    • Heat the solution to the desired regeneration temperature (e.g., 110 °C) while stirring.[1][2]

    • The absorbed CO₂ will be released from the solution and exit through the condenser.

    • Any water vapor will be condensed and collected, while the CO₂ gas can be vented or collected for analysis.

  • Completion:

    • Continue heating until the evolution of CO₂ ceases.

    • Allow the regenerated DGA solution to cool to room temperature.

    • The regenerated solvent can be analyzed for its residual CO₂ loading and reused in subsequent absorption cycles.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction pathway involved in the CO₂ absorption process using this compound.

Experimental_Workflow cluster_prep Preparation cluster_absorption Absorption cluster_analysis Analysis cluster_regeneration Regeneration A Prepare Aqueous DGA Solution B Load DGA Solution into Reactor A->B C Introduce CO₂ Gas B->C D Monitor Absorption C->D E Determine CO₂ Loading (Gravimetric/Titration) D->E F Heat CO₂-Rich Solution E->F G Collect Regenerated Solvent F->G G->B Reuse Reaction_Pathway DGA 2 RNH₂ (DGA) Carbamate RNHCOO⁻ + RNH₃⁺ (Carbamate) DGA->Carbamate CO2 CO₂ CO2->Carbamate

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Surfactants from 2-(2-Aminoethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis of non-ionic and cationic surfactants derived from 2-(2-aminoethoxy)ethanol. The procedures outlined below are intended for use by qualified researchers in a laboratory setting.

Introduction

This compound is a versatile starting material for the synthesis of a variety of surfactants due to its primary amine and hydroxyl functionalities. This allows for the introduction of a hydrophobic alkyl chain via amidation to create a non-ionic surfactant. Subsequent modification of the tertiary amine, after an optional ethoxylation step, can yield cationic surfactants. These surfactants have potential applications in drug delivery, formulation, and as research tools in surface chemistry.

Synthesis of a Non-Ionic Surfactant: N-Lauroyl-2-(2-aminoethoxy)ethanol

This protocol describes the synthesis of a non-ionic surfactant, N-lauroyl-2-(2-aminoethoxy)ethanol, through the amidation of this compound with lauric acid. This method has been reported to achieve a high yield of over 97%.

Experimental Protocol

Materials:

  • This compound (reagent grade)

  • Lauric acid (reagent grade)

  • Magnesium sulfate (B86663) (anhydrous)

  • Microwave reactor

Procedure:

  • In a suitable reaction vessel, slowly add an equimolar amount of lauric acid to this compound with constant stirring and cooling to manage the exothermic reaction.

  • Once the initial exotherm has subsided, the resulting ammonium (B1175870) salt is subjected to microwave irradiation at 150 W in a closed vessel for 5 minutes, allowing the temperature to reach approximately 200°C and the pressure to rise to around 12 bar.

  • After the initial irradiation, the crude product is dried over anhydrous magnesium sulfate.

  • The dried reaction mixture is then subjected to a second round of microwave irradiation at 150 W for an additional 2 minutes.

  • Following the second irradiation, the product is dried to yield N-lauroyl-2-(2-aminoethoxy)ethanol.

Purification:

The crude product can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.

Characterization:

The structure of the synthesized surfactant can be confirmed using spectroscopic methods such as FT-IR and NMR.

  • FT-IR: Look for the appearance of an amide carbonyl peak (around 1640 cm⁻¹) and the disappearance of the carboxylic acid peak from lauric acid.

  • ¹H NMR: Confirm the presence of signals corresponding to the lauroyl chain, the ethoxy groups, and the amide proton.

Synthetic Workflow

G A This compound + Lauric Acid B Microwave Irradiation (150W, 5 min) A->B Amidation C Drying (MgSO4) B->C D Microwave Irradiation (150W, 2 min) C->D E Final Drying D->E F N-Lauroyl-2-(2-aminoethoxy)ethanol E->F

Synthesis of N-Lauroyl-2-(2-aminoethoxy)ethanol.

Synthesis of a Cationic Surfactant: N-Dodecyl-N-methyl-N-(2-(2-hydroxyethoxy)ethyl)ammonium Bromide

This protocol outlines a two-step synthesis of a cationic surfactant starting from the previously synthesized non-ionic surfactant, N-lauroyl-2-(2-aminoethoxy)ethanol. The first step involves the formation of a tertiary amine, followed by quaternization.

Experimental Protocol

Part 1: Synthesis of the Tertiary Amine Intermediate

Materials:

  • N-Lauroyl-2-(2-aminoethoxy)ethanol

  • Formaldehyde (B43269) solution (37%)

  • Formic acid (88%)

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • To a solution of N-lauroyl-2-(2-aminoethoxy)ethanol in a suitable solvent, add formaldehyde solution and formic acid.

  • The reaction mixture is refluxed for several hours to facilitate the Eschweiler-Clarke reaction.

  • After cooling, the solution is made alkaline with sodium hydroxide.

  • The product is extracted with diethyl ether.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the tertiary amine intermediate.

Part 2: Quaternization

Materials:

  • Tertiary amine intermediate from Part 1

  • Methyl bromide (or other suitable alkylating agent like dimethyl sulfate)

  • Ethanol (anhydrous)

Procedure:

  • Dissolve the tertiary amine intermediate in anhydrous ethanol.

  • Add an excess of methyl bromide to the solution.

  • The reaction mixture is stirred at room temperature in a sealed vessel for 24-48 hours.

  • The solvent and excess methyl bromide are removed under reduced pressure to yield the crude cationic surfactant.

Purification:

The crude product can be recrystallized from a suitable solvent system, such as ethanol/ether, to obtain the purified cationic surfactant.

Characterization:

  • FT-IR: Confirm the presence of the quaternary ammonium group.

  • ¹H NMR & ¹³C NMR: Verify the structure of the final product, including the presence of the N-methyl groups and the shift in signals adjacent to the nitrogen atom upon quaternization.

Synthetic Workflow

G cluster_0 Step 1: Tertiary Amine Formation cluster_1 Step 2: Quaternization A N-Lauroyl-2-(2-aminoethoxy)ethanol B Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) A->B C Tertiary Amine Intermediate B->C D Tertiary Amine Intermediate E Quaternization (Methyl Bromide) D->E F Cationic Surfactant E->F

Synthesis of a Cationic Surfactant.

Quantitative Data Summary

Surfactant TypeExample CompoundMolecular Weight ( g/mol )CMC (mM)Surface Tension at CMC (mN/m)
Non-Ionic N-Lauroyl Sarcosinate271.38~14~28
Cationic Dodecyltrimethylammonium Bromide (DTAB)308.3416~35

Note: The data presented is for analogous compounds and should be considered as an approximation for the surfactants synthesized from this compound.

Conclusion

The protocols provided offer a clear pathway for the synthesis of both non-ionic and cationic surfactants from the versatile starting material, this compound. These surfactants can be valuable tools for researchers in various fields. It is recommended that the physicochemical properties, such as Critical Micelle Concentration and surface tension, of the synthesized surfactants be experimentally determined to fully characterize these novel compounds.

Application Notes and Protocols: 2-(2-Aminoethoxy)ethanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethoxy)ethanol, a bifunctional molecule possessing both a primary amine and a primary alcohol, is a versatile building block in pharmaceutical synthesis. Its unique properties make it an ideal component for introducing hydrophilicity, providing a flexible spacer, and enabling further chemical modifications in drug molecules, linkers, and drug delivery systems. This document provides detailed application notes and protocols for the use of this compound in various aspects of pharmaceutical development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in drug design and synthesis.

PropertyValueReference
CAS Number 929-06-6[1]
Molecular Formula C4H11NO2[2]
Molecular Weight 105.14 g/mol [2]
Boiling Point 218-224 °C[3]
Melting Point -13 °C[2]
Density 1.048 g/cm³ at 25 °C[4]
Flash Point 170 °F (76.67 °C)[4]
Solubility Miscible with water and alcohol[2][5]

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate and building block in several areas of pharmaceutical research and development.

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is a documented intermediate in the synthesis of complex active pharmaceutical ingredients. A notable example is its use in the preparation of long-acting β2-adrenergic receptor agonists for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).[6] One such drug candidate is TD-4306.[6] While the precise, proprietary synthesis steps for TD-4306 are not publicly available, the general class of β2-agonists often involves the reaction of a substituted aromatic epoxide with an amine, a role for which this compound is well-suited.

The therapeutic effect of β2-agonists is achieved through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[7][8] This activation initiates a signaling cascade that leads to bronchodilation.[8]

G_protein_signaling cluster_cytoplasm Cytoplasm beta2_receptor β2-Adrenergic Receptor g_protein Gs Protein beta2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp beta2_agonist β2-Agonist (e.g., TD-4306) beta2_agonist->beta2_receptor Binds to atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates smooth_muscle_relaxation Smooth Muscle Relaxation (Bronchodilation) pka->smooth_muscle_relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

Linker for Bioconjugation

The bifunctionality of this compound makes it an excellent linker for conjugating different molecules, such as peptides, oligonucleotides, and small molecule drugs.[4] This is particularly relevant in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The following diagram illustrates a general workflow for modifying this compound to create a linker for solid-supported oligonucleotide synthesis.

Linker_Synthesis_Workflow start Start: this compound step1 Protect the amine group (e.g., with Monomethoxytrityl chloride) start->step1 step2 Introduce a phosphonate (B1237965) group to the hydroxyl (e.g., using Diphenyl-H-phosphonate) step1->step2 step3 Hydrolysis step2->step3 end Final Product: Protected amino modifier H-phosphonate step3->end

Caption: Linker Synthesis Workflow.

Component of Drug Delivery Systems

The hydroxyl and amine groups of this compound can react with isocyanates to form polyurethanes.[9][10] These polymers can be designed to be biodegradable and biocompatible, making them suitable for use in drug delivery systems for controlled release applications.[2][9]

Experimental Protocols

Protocol 1: Synthesis of N-[2-(2-Hydroxyethoxy)ethyl]acetamide

This protocol describes the acetylation of the amine group of this compound, a common first step in creating more complex derivatives.

Materials:

Procedure:

  • In a three-necked, round-bottomed flask equipped with a magnetic stirrer, addition funnel, condenser, and thermometer, dissolve 15.75 g (0.15 mol) of this compound in 20 mL of anhydrous ethanol.

  • Slowly add 15.75 g (0.154 mol) of acetic anhydride to the stirring solution.

  • Maintain the reaction temperature at or below 40°C during the addition.

  • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

  • Remove the ethanol by rotary evaporation to yield the crude product, which can be purified further if necessary.

Protocol 2: General Procedure for the Synthesis of Urea (B33335) Derivatives

This protocol outlines a general method for synthesizing urea derivatives from this compound, which are of interest for their potential biological activities.[3][11]

Materials:

  • This compound

  • Aryl isocyanate (e.g., phenyl isocyanate)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the aryl isocyanate (1 equivalent) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude urea derivative can be purified by recrystallization or column chromatography.

Data Summary

ApplicationKey ReactantsGeneral Reaction ConditionsProduct Class
API Intermediate SynthesisSubstituted EpoxideVaries depending on specific APIβ2-Adrenergic Agonist
Linker SynthesisProtecting groups (e.g., MMT-Cl), Phosphorylating agentsRoom temperature, basic conditionsPhosphoramidites, H-phosphonates
Drug Delivery SystemsDiisocyanates, PolyolsStep-growth polymerizationPolyurethanes
Urea DerivativesIsocyanates0°C to room temperatureSubstituted Ureas

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its dual functionality allows for its incorporation into a wide range of molecules, from active pharmaceutical ingredients to complex drug delivery systems. The protocols and data presented here provide a foundation for researchers and scientists to explore and expand upon the applications of this important chemical entity in the development of new and improved therapeutics.

References

Application Notes and Protocols for Formulating Corrosion Inhibitors for Metalworking Fluids with 2-(2-Aminoethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Aminoethoxy)ethanol (AEE), also known as Diglycolamine® (DGA®), is a versatile amino alcohol utilized in various industrial applications. In the formulation of water-miscible metalworking fluids (MWFs), AEE serves as a multifunctional component. Its primary role is to act as an alkalizing agent to neutralize acidic components and to buffer the fluid's pH in the optimal alkaline range of 8.0-9.5.[1] This alkaline environment is in itself a crucial factor in mitigating the corrosion of ferrous metals.[1] Furthermore, AEE contributes to the overall corrosion inhibition package, often working synergistically with other corrosion inhibitors to provide enhanced protection for the workpiece and machine tools.

These application notes provide a comprehensive overview of the formulation and evaluation of AEE as a corrosion inhibitor in a model synthetic metalworking fluid. Detailed experimental protocols for common corrosion testing methods are included to guide researchers in their formulation development.

Mechanism of Corrosion Inhibition

The corrosion inhibition of this compound in metalworking fluids is primarily attributed to its ability to maintain a high pH. The alkaline environment promotes the formation of a passive oxide layer on the surface of ferrous metals, which acts as a barrier to corrosive attack. Additionally, as an amino alcohol, AEE can adsorb onto the metal surface. The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with the metal surface, forming a protective film that further impedes the corrosion process.

Experimental Data

The following tables present hypothetical yet representative data illustrating the performance of this compound as a corrosion inhibitor in a model synthetic metalworking fluid formulation.

Table 1: Base Synthetic Metalworking Fluid Formulation
ComponentFunctionConcentration (wt%)
Deionized WaterBase Fluid85.0 - 94.5
Triethanolamine (TEA)Co-alkalizing agent & Corrosion Inhibitor2.0
Polyalkylene Glycol (PAG)Lubricant3.0
Tolyltriazole (B104456)Yellow Metal Corrosion Inhibitor0.5
This compound (AEE) Corrosion Inhibitor & Alkalizing Agent 0.5 - 5.0
BiocideMicrobial ControlAs per manufacturer's recommendation
Antifoam AgentFoam ControlAs per manufacturer's recommendation
Table 2: Cast Iron Chip Corrosion Test (ASTM D4627) Results
AEE Concentration (wt% in concentrate)Dilution Ratio (Concentrate:Water)pH of Diluted FluidCast Iron Chip Rating*
0.51:208.23
1.01:208.82
2.51:209.21
5.01:209.50

*Rating Scale: 0 = No rust, 1 = Trace rust, 2 = Moderate rust, 3 = Heavy rust

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
AEE Concentration (wt% in concentrate)Dilution Ratio (Concentrate:Water)Polarization Resistance (Rp) (kΩ·cm²)Corrosion Inhibition Efficiency (%)
0 (Control)1:205-
1.01:202580.0
2.51:206091.7
5.01:2011095.5

Experimental Protocols

Protocol 1: Formulation of a Model Synthetic Metalworking Fluid

Objective: To prepare a stable synthetic metalworking fluid concentrate with varying concentrations of this compound for corrosion testing.

Materials:

  • Deionized water

  • Triethanolamine (TEA)

  • Polyalkylene glycol (PAG, e.g., UCON™ Lubricant 50-HB-100)

  • Tolyltriazole

  • This compound (AEE)

  • Biocide (e.g., a triazine-based biocide)

  • Antifoam agent (e.g., a silicone-based antifoam)

  • Beakers, magnetic stirrer, and stir bars

  • Weighing balance

Procedure:

  • To a beaker, add the required amount of deionized water.

  • With continuous stirring, slowly add the triethanolamine.

  • Add the polyalkylene glycol and stir until fully dissolved.

  • Add the tolyltriazole and stir until dissolved.

  • Add the desired amount of this compound (e.g., to achieve concentrations of 0.5%, 1.0%, 2.5%, and 5.0% by weight).

  • Add the biocide and antifoam agent according to the manufacturer's recommended dosage.

  • Continue stirring for 30 minutes to ensure a homogenous solution.

  • Prepare a control formulation following the same procedure but without the addition of AEE.

Protocol 2: Cast Iron Chip Corrosion Test (ASTM D4627)

Objective: To evaluate the corrosion inhibiting properties of the formulated metalworking fluids on cast iron.

Materials:

  • Formulated metalworking fluid concentrates

  • Deionized water

  • Cast iron chips (as specified in ASTM D4627)

  • Petri dishes (100 x 15 mm)

  • Filter paper (Whatman No. 1 or equivalent)

  • Graduated cylinders

  • Forceps

Procedure:

  • Prepare dilutions of the metalworking fluid concentrates in deionized water (e.g., 1:20 ratio).

  • Place a filter paper at the bottom of a petri dish.

  • Pipette 5 mL of the diluted metalworking fluid onto the filter paper, ensuring it is fully saturated.

  • Using forceps, evenly distribute approximately 2 grams of freshly prepared cast iron chips onto the saturated filter paper.

  • Cover the petri dish and allow it to stand for 24 hours at room temperature in a vibration-free environment.

  • After 24 hours, carefully remove the cast iron chips from the filter paper.

  • Gently rinse the filter paper with deionized water to remove any residual fluid.

  • Visually inspect the filter paper for rust stains and rate the degree of corrosion based on a predefined scale (e.g., 0 for no rust, 3 for heavy rust).

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

Objective: To quantitatively assess the corrosion inhibition performance of the formulated metalworking fluids on a steel electrode.

Materials:

  • Potentiostat with EIS capability

  • Three-electrode electrochemical cell

  • Working electrode (e.g., mild steel coupon)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum wire or graphite (B72142) rod)

  • Diluted metalworking fluid solutions

  • Polishing materials (sandpaper of various grits, alumina (B75360) slurry)

  • Deionized water and ethanol (B145695) for cleaning

Procedure:

  • Prepare the working electrode by polishing the mild steel coupon to a mirror finish using successively finer grades of sandpaper and finally with an alumina slurry.

  • Rinse the polished electrode with deionized water, then ethanol, and dry it in a stream of air.

  • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

  • Fill the cell with the diluted metalworking fluid to be tested.

  • Allow the system to stabilize for at least 30 minutes to reach a steady open-circuit potential (OCP).

  • Perform the EIS measurement by applying a small amplitude AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).

  • Analyze the resulting Nyquist and Bode plots. The polarization resistance (Rp) can be determined from the diameter of the semicircle in the Nyquist plot.

  • Calculate the corrosion inhibition efficiency (IE%) using the following formula: IE% = [(Rp_inh - Rp_blank) / Rp_inh] * 100 where Rp_inh is the polarization resistance in the presence of the inhibitor and Rp_blank is the polarization resistance in the control solution.

Visualizations

Formulation_and_Testing_Workflow cluster_formulation Formulation Stage cluster_analysis Data Analysis Stage A Prepare Base Metalworking Fluid B Add Varying Concentrations of this compound A->B C Create Control (No AEE) A->C D ASTM D4627 (Cast Iron Chip Test) B->D E Electrochemical Impedance Spectroscopy (EIS) B->E C->D C->E F Visual Rating of Corrosion (Rust Stains) D->F G Determine Polarization Resistance (Rp) E->G H Calculate Inhibition Efficiency G->H Corrosion_Inhibition_Mechanism cluster_pathway1 pH Buffering cluster_pathway2 Surface Adsorption AEE This compound (AEE) pH Maintains Alkaline pH (8.0-9.5) AEE->pH Adsorption Adsorbs onto Metal Surface AEE->Adsorption Metal Metal Surface (e.g., Steel) Corrosion Corrosion (Rust Formation) PassiveLayer Promotes Passive Oxide Layer pH->PassiveLayer PassiveLayer->Metal PassiveLayer->Corrosion Inhibits ProtectiveFilm Forms Protective Film Adsorption->ProtectiveFilm ProtectiveFilm->Metal ProtectiveFilm->Corrosion Inhibits

References

Application of 2-(2-Aminoethoxy)ethanol in the Synthesis of Advanced Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-(2-Aminoethoxy)ethanol and its derivatives in the synthesis of advanced chelating agents, with a particular focus on their application in radiopharmaceuticals.

Introduction

Chelating agents are essential components in the design of diagnostic and therapeutic radiopharmaceuticals, forming stable complexes with radiometals to ensure their targeted delivery and minimize off-target toxicity. The choice of chelator is dictated by the coordination chemistry of the radiometal and the desired in vivo pharmacokinetic profile of the final conjugate. This compound and its longer-chain polyethylene (B3416737) glycol (PEG) analogues are versatile building blocks in the synthesis of bifunctional chelators. Their hydrophilic nature can improve the solubility and pharmacokinetic properties of the resulting radiolabeled biomolecules. Furthermore, the ethoxy chain provides a flexible spacer to connect the chelating moiety to a targeting vector, such as a peptide or antibody, without sterically hindering the binding of either component.

This guide details the synthesis of a DOTA-linked glutamine analogue, a potent chelator for Gallium-68, utilizing a derivative of this compound as a key linker.

Application Note 1: Synthesis of a DOTA-PEGylated Glutamine Analogue for Ga-68 Chelation

This section details the synthesis of (S)-2,2',2''-(10-(16-amino-13-carboxy-2,11,16-trioxo-6,9-dioxa-3,12-diazahexadecyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid, also known as DOTAMA-PEG2-Gln. This molecule incorporates a DOTA macrocycle for robust Ga-68 chelation, a glutamine moiety for potential tumor targeting, and a hydrophilic PEG linker derived from a this compound derivative to enhance biocompatibility.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and characterization of the DOTA-PEGylated glutamine analogue and its precursor.

CompoundMolecular Weight ( g/mol )Yield (%)Purity (%)Reference
(S)-5-amino-2-(2-(2-(2-aminoethoxy)ethoxy)acetamido)-5-oxopentanoic·acid 2CF3COOH519.38Quantitative>98[1]
DOTAMA-PEG2-Gln·HCOOH711.74Not specified>98[1]
ComplexRadiochemical Yield (%)Radiochemical Purity (%)Stability in PBS (1 week)Reference
[67Ga]Ga-DOTAMA-PEG2-Gln>90>99Stable[2]
[68Ga]Ga-DOTAMA-PEG2-Gln>90>99Stable[2]
ComplexStability Constant (log K)Reference
Ga-DOTA21.3[3]
Ga-NOTA30.98[3]
Ga-DTPA21.8[3]
[67Ga]Ga-DOTA-Bn-TOC (Isomer 1)High (qualitative)[4]

Note: The stability constant for the specific DOTAMA-PEG2-Gln complex is not explicitly provided in the search results, but the high stability of the Ga-DOTA core complex is well-established and comparative values are provided.

Experimental Protocols

1. Synthesis of (S)-5-amino-2-(2-(2-(2-aminoethoxy)ethoxy)acetamido)-5-oxopentanoic·acid 2CF3COOH (Linker Precursor)

This protocol describes the deprotection of a Boc-protected precursor to yield the key amino-functionalized PEG linker.

  • Materials:

    • Boc-protected (S)-5-amino-2-(2-(2-(2-aminoethoxy)ethoxy)acetamido)-5-oxopentanoic acid (Compound 1)

    • Trifluoroacetic acid (TFA)

    • Deionized water

    • Ethyl acetate (B1210297) (EtOAc)

    • Absolute Ethanol (EtOH)

  • Procedure:

    • Stir Compound 1 (208 mg, 0.465 mmol) in neat TFA (4 mL) for 2 hours at room temperature.[1]

    • Evaporate the TFA in vacuo.[1]

    • Add deionized water (3.5 mL) to the residue.[1]

    • Wash the aqueous portion with EtOAc (4 x 5 mL).[1]

    • Evaporate the aqueous layer in vacuo.[1]

    • Azeotrope the residue with absolute EtOH (2 x 20 mL) and then dry under high vacuum to yield the product as an oil (267 mg).[1]

2. Synthesis of DOTAMA-PEG2-Gln·HCOOH (Final Chelating Agent)

This protocol details the conjugation of the DOTA macrocycle to the PEGylated glutamine linker.

  • Materials:

    • DOTA-NHS ester

    • (S)-5-amino-2-(2-(2-(2-aminoethoxy)ethoxy)acetamido)-5-oxopentanoic·acid 2CF3COOH (Compound 2 from previous step)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Acetonitrile (ACN)

    • N,N-Diisopropylethylamine (DIPEA)

  • Procedure:

    • Prepare a solution of DOTA-NHS ester (121.6 mg, 123.3 µmol) in DMSO (1.1 mL) and ACN (0.4 mL).[1]

    • Prepare a solution of Compound 2 (70 mg, 187.7 µmol) in DMSO (1 mL) and add DIPEA (0.15 mL).[1]

    • Add the solution of Compound 2 to the DOTA-NHS ester solution.[1]

    • Stir the reaction mixture at room temperature overnight.[1]

    • Purify the product via preparative HPLC.

3. Radiolabeling with Gallium-68

This protocol outlines the chelation of Ga-68 with the synthesized DOTAMA-PEG2-Gln.

  • Materials:

    • DOTAMA-PEG2-Gln·HCOOH

    • 68GaCl3 (eluted from a 68Ge/68Ga generator)

    • HEPES buffer

    • Hydrochloric acid (HCl)

    • Deionized water

  • Procedure:

    • Adjust the pH of the 68GaCl3 eluate using HEPES buffer and HCl.[2]

    • Add a solution of DOTAMA-PEG2-Gln to the buffered 68Ga solution.[2]

    • Heat the reaction mixture at 95 °C for 10 minutes in a capped microcentrifuge tube.[2]

    • Perform quality control using radio-HPLC or ITLC to determine radiochemical purity.[2]

Diagrams

Synthesis_Workflow cluster_step1 Step 1: Linker Synthesis cluster_step2 Step 2: DOTA Conjugation cluster_step3 Step 3: Radiolabeling Boc_Protected Boc-Protected PEG-Gln TFA TFA Deprotection Boc_Protected->TFA 1. Stir in neat TFA Linker Amino-PEG-Gln Linker TFA->Linker 2. Evaporation & Wash Conjugation Conjugation Reaction Linker->Conjugation DOTA_NHS DOTA-NHS Ester DOTA_NHS->Conjugation 3. Add Linker & DIPEA Final_Chelator DOTAMA-PEG2-Gln Conjugation->Final_Chelator 4. Stir overnight Radiolabeling Chelation Reaction Final_Chelator->Radiolabeling Ga68 Ga-68 Ga68->Radiolabeling 5. Heat at 95°C Radiolabeled_Product [68Ga]Ga-DOTAMA-PEG2-Gln Radiolabeling->Radiolabeled_Product 6. Quality Control

Caption: Workflow for the synthesis and radiolabeling of DOTAMA-PEG2-Gln.

Potential Application in Acyclic Chelators: HEDTA

While a detailed, citable protocol for the direct synthesis of an acyclic chelator like N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA) from this compound was not identified in the literature search, the structural relationship suggests its potential as a precursor. HEDTA is a well-known hexadentate ligand used in various applications for its ability to form stable complexes with a wide range of metal ions.

The synthesis of HEDTA typically involves the carboxymethylation of N-(2-hydroxyethyl)ethylenediamine. This compound shares a similar structural motif and could potentially be a starting material for the synthesis of HEDTA or its analogues through appropriate chemical transformations.

Logical_Relationship AEE This compound Intermediate N-(2-hydroxyethyl)ethylenediamine (or similar diamine intermediate) AEE->Intermediate Hypothetical Synthetic Route (e.g., amination, reduction) HEDTA HEDTA Chelator Intermediate->HEDTA Carboxymethylation Metal_Complex Stable Metal-HEDTA Complex HEDTA->Metal_Complex Chelation of Metal Ion

References

Troubleshooting & Optimization

Improving the yield of 2-(2-Aminoethoxy)ethanol synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2-Aminoethoxy)ethanol synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: Several common methods for synthesizing this compound include the amination of diethylene glycol (DEG) with ammonia (B1221849), the reaction of ammonia with epichlorohydrin (B41342), and a multi-step Gabriel synthesis beginning with diethylene glycol.[1][2] Another route involves the reduction of 2-(2-(2-azidoethoxy)ethoxy)ethanol.[3]

Q2: What is the main byproduct in the synthesis of this compound from diethylene glycol and ammonia?

A2: The primary byproduct in the amination of diethylene glycol (DEG) is morpholine (B109124).[1][4] The reaction conditions and catalyst used can significantly influence the ratio of this compound to morpholine.[1][4]

Q3: How can I minimize the formation of morpholine during the synthesis?

A3: To minimize morpholine formation, a high molar ratio of ammonia to diethylene glycol is recommended, often greater than 20.[1] The choice of catalyst and reaction temperature are also crucial. For instance, using a cobalt oxide catalyst on alumina (B75360) at lower temperatures (around 180°C) has been shown to yield a higher ratio of this compound to morpholine.[4]

Q4: What are the advantages of the Gabriel synthesis for producing this compound?

A4: The Gabriel synthesis can offer a higher yield of this compound by preventing the formation of byproducts often seen in other methods.[2] This method avoids the need for high-pressure and high-temperature conditions, as well as the use of hydrogen gas.[2]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Suboptimal Reaction Temperature Verify the optimal temperature for your chosen synthesis method. For the reaction of DEG with ammonia, temperatures between 150°C and 250°C are typical.[1] For the Gabriel synthesis, refluxing at around 90°C is a key step.[2]
Incorrect Molar Ratios of Reactants Ensure the correct molar ratios are being used. For the reaction with epichlorohydrin, an epichlorohydrin to ammonia solution ratio of 1-2 is suggested.[5] For the amination of DEG, an ammonia to DEG molar ratio greater than 20 can improve the yield of the desired product over byproducts.[1]
Inefficient Catalyst If using a catalytic method, ensure the catalyst is active and appropriate for the reaction. For the amination of DEG, catalysts such as cobalt oxide on supports like alumina or kieselguhr have been used effectively.[1][4] For the reduction of an azide (B81097) intermediate, a palladium/activated carbon catalyst is used.[3]
Incomplete Reaction Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).[2][5] The reaction time may need to be extended. For example, the reaction of ammonia with epichlorohydrin is typically run for about 5 hours.[5] The Gabriel synthesis may require refluxing for up to 24 hours.[2]

Issue 2: High Levels of Impurities or Byproducts

Potential Cause Troubleshooting Step
Formation of Morpholine (in DEG amination) Increase the molar ratio of ammonia to DEG.[1] Optimize the reaction temperature and pressure. Lower temperatures can favor the formation of this compound.[4]
Presence of Unreacted Starting Materials Ensure the reaction goes to completion by monitoring its progress.[2] Consider adjusting the reaction time or temperature.
Ineffective Purification Use an appropriate purification method. Distillation is commonly used to separate this compound from byproducts like morpholine.[1] Column chromatography on silica (B1680970) gel can also be used for purification.[2] For electronic-grade purity, a specific distillation process in a pure product column may be necessary.[6]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Synthesis Method Reactants Catalyst/Reagents Typical Reaction Conditions Reported Yield Key Byproducts Reference
Amination of Diethylene Glycol (DEG) Diethylene Glycol, AmmoniaCobalt Oxide on Alumina or KieselguhrTemperature: 150-250°C, Pressure: 10-20 BarVaries based on conditions; focus is on the product ratioMorpholine[1][4]
Reaction with Epichlorohydrin Ammonia Solution, EpichlorohydrinNone specifiedTemperature: 80°C, Pressure: 1.2 MPa, Time: 5 hours>80% conversion of epichlorohydrinNot specified[5]
Gabriel Synthesis Diethylene Glycol, Potassium Phthalate, Hydrazine Monohydrate-Multi-step, includes refluxing at ~90°C and ~180°COverall yield of ~33%Phthalhydrazide derivatives[2]
Reduction of Azide Intermediate 2-(2-(2-azidoethoxy)ethoxy)ethanolPalladium/Activated CarbonHydrogen atmosphere, room temperature, 8 hoursQuantitativeNone specified[3]

Experimental Protocols

Protocol 1: Synthesis via Amination of Diethylene Glycol (Continuous Flow)

  • A tubular reactor is charged with a catalyst, for example, 50g of Cobalt Oxide on Alumina.[4]

  • The catalyst is reduced at 200°C under a flow of hydrogen gas.[4]

  • Diethylene glycol, ammonia, and hydrogen gas are fed into the reactor in a downflow mode.[4] Example feed rates are 62 g/hr of DEG, 325 g/hr of ammonia, and 53 NL/hr of hydrogen.[4]

  • The reaction is maintained at a temperature of 180°C and a pressure of 14 Bar.[4]

  • The reaction is run for a specified period, for example, 6.5 hours.[4]

  • The resulting product mixture is then purified by distillation to separate this compound from morpholine and other components.[1]

Protocol 2: Synthesis via Reaction with Epichlorohydrin (High-Pressure)

  • A high-pressure reactor is charged with a specific amount of ammonia solution.[5]

  • The reactor is sealed and purged with nitrogen 4-5 times.[5]

  • Epichlorohydrin is slowly and continuously added to the reactor.[5]

  • The mixture is heated to the desired temperature (e.g., 80°C) and the reactor is filled with nitrogen to a certain pressure (e.g., 1.2 MPa).[5]

  • The reaction is maintained at a constant temperature for approximately 5 hours.[5]

  • After the reaction is complete, the reactor is cooled, and the pressure is released.[5]

  • The product is then collected for analysis and purification, which may involve distillation under reduced pressure.[5]

Protocol 3: Gabriel Synthesis

This is a multi-step synthesis:

  • Synthesis of 2-(2-phthalimidoethoxy) ethanol (B145695): Diethylene glycol is reacted with potassium phthalate.[2] This may involve intermediate steps of tosylation.

  • The reaction mixture is refluxed in a nitrogen atmosphere for about 18 to 22 hours at a temperature between 170°C and 190°C.[2]

  • The 2-(2-phthalimidoethoxy) ethanol is extracted using chloroform (B151607).[2]

  • Synthesis of this compound: The purified 2-(2-phthalimidoethoxy) ethanol is dissolved in absolute ethanol.[2]

  • Hydrazine monohydrate is added to the solution.[2]

  • The final mixture is refluxed at approximately 90°C for about 24 hours in a nitrogen atmosphere.[2]

  • The final product, this compound, is extracted from the mixture using chloroform and purified by column chromatography on silica gel.[2]

Visualizations

SynthesisPathways cluster_deg From Diethylene Glycol (DEG) cluster_other Other Pathways DEG DEG Amination Amination DEG->Amination + NH3 + Catalyst Gabriel Synthesis Gabriel Synthesis DEG->Gabriel Synthesis + Phthalimide + Hydrazine Product_AEE_DEG This compound Amination->Product_AEE_DEG Morpholine Morpholine (Byproduct) Amination->Morpholine Gabriel Synthesis->Product_AEE_DEG Epichlorohydrin Epichlorohydrin Reaction_Epi Reaction_Epi Epichlorohydrin->Reaction_Epi + NH3 solution Product_AEE_Epi This compound Reaction_Epi->Product_AEE_Epi Azide_Intermediate Azide Intermediate Reduction Reduction Azide_Intermediate->Reduction + H2 + Pd/C Product_AEE_Azide This compound Reduction->Product_AEE_Azide

Caption: Synthesis pathways for this compound.

TroubleshootingYield Start Low Yield Issue Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Ratios Are Molar Ratios Correct? Check_Temp->Check_Ratios Yes Adjust_Temp->Check_Ratios Adjust_Ratios Adjust Molar Ratios Check_Ratios->Adjust_Ratios No Check_Catalyst Is Catalyst Active? (if applicable) Check_Ratios->Check_Catalyst Yes Adjust_Ratios->Check_Catalyst Replace_Catalyst Replace/Regenerate Catalyst Check_Catalyst->Replace_Catalyst No Check_Time Is Reaction Time Sufficient? Check_Catalyst->Check_Time Yes Replace_Catalyst->Check_Time Increase_Time Increase Reaction Time Check_Time->Increase_Time No Check_Purity High Level of Impurities? Check_Time->Check_Purity Yes Increase_Time->Check_Purity Optimize_Purification Optimize Purification Method (Distillation/Chromatography) Check_Purity->Optimize_Purification Yes End Yield Improved Check_Purity->End No Optimize_Purification->End

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Troubleshooting Degradation of 2-(2-Aminoethoxy)ethanol in Amine Treating

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Aminoethoxy)ethanol (AEEA), also known as Diglycolamine (DGA), in amine treating processes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the degradation of AEEA.

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Frequently Asked Questions (FAQs)

This section addresses common questions regarding the degradation of this compound in amine treating applications.

General Degradation Issues

Q1: What are the primary causes of this compound (AEEA) degradation in my amine treating unit?

A1: AEEA degradation is primarily caused by two mechanisms:

  • Thermal Degradation: This occurs at the high temperatures found in the stripper and reboiler sections of the amine unit. The presence of carbon dioxide (CO2) significantly accelerates thermal degradation.[1] In the absence of CO2, AEEA is relatively stable.[1]

  • Oxidative Degradation: This is caused by the presence of oxygen in the gas stream, which can lead to the formation of various degradation products.[2] Oxidative degradation can occur in the absorber and cross-exchanger.

Q2: What are the most common degradation products of AEEA?

A2: In the presence of CO2, AEEA degrades to form a number of products. The most abundant thermal degradation product is 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA) .[1][3] Other identified degradation products include Diethanolamine (DEA), 1-Piperazineethanol (HEP), and 1,4-Bis(2-hydroxyethyl)piperazine (BHEP).[1] Oxidative degradation can lead to the formation of heat-stable salts (HSS) such as formate, acetate, and oxalate.[4]

Q3: What are Heat Stable Salts (HSS) and how do they affect my process?

A3: Heat Stable Salts are salts formed from the reaction of amines with strong acids that are not regenerated by heat in the stripper.[5][6] These acids can enter the system with the feed gas or be formed through oxidative degradation of the amine.[2] HSS accumulation leads to several operational problems:

  • Reduced Acid Gas Carrying Capacity: HSS bind with the amine, making it unavailable for capturing H2S and CO2.[5]

  • Increased Corrosion: High concentrations of HSS are corrosive to carbon steel, particularly in hot sections of the plant.[5][7][8]

  • Foaming: HSS can alter the surface tension of the amine solution, contributing to foaming.[2][9][10]

  • Increased Viscosity: The accumulation of HSS and other degradation products can increase the viscosity of the amine solution.

Q4: Can AEEA degradation be reversed?

A4: The formation of some degradation products is irreversible under normal operating conditions. For instance, the formation of HEIA is a stable end product of one of the degradation pathways. However, some degradation products, like N,N'-bis(hydroxyethoxyethyl)urea (BHEEU), can be reversed back to DGA in a reclaimer under specific conditions.[7]

Foaming Issues

Q5: My amine solution is foaming. What are the likely causes?

A5: Foaming in an amine unit is a common operational problem and can be caused by a variety of factors:[2][9][11][12][13]

  • Contaminants: The primary cause of foaming is the presence of surface-active contaminants. These can include:

    • Liquid hydrocarbons from the feed gas.[2][14]

    • Corrosion inhibitors and other production chemicals.[2]

    • Lubricating oils from compressors.[11]

    • Fine solid particulates like iron sulfide.[2]

  • Amine Degradation Products: Degradation products, including HSS, can act as foam promoters.[2][9]

  • Excessive Antifoam Agent: Overdosing with antifoam can paradoxically stabilize foam.[9]

Q6: How can I troubleshoot and mitigate foaming?

A6: A systematic approach is required to address foaming:[11][12][13]

  • Identify the Source: Collect samples of the lean and rich amine, makeup water, and any potential contaminants for foam testing.

  • Improve Filtration: Ensure effective filtration of the feed gas and the amine solution to remove liquid hydrocarbons and solid particulates.

  • Activated Carbon Treatment: Use activated carbon filters to remove dissolved contaminants and degradation products.

  • Antifoam Injection: As a temporary measure, inject a suitable antifoam agent. However, it's crucial to determine the correct dosage, as excessive amounts can worsen the problem.[9][12] Silicone-based and polyalkylene glycol antifoams are commonly used.[12]

  • Maintain Amine Quality: Regularly monitor and maintain the quality of your amine solution to minimize the accumulation of degradation products.

Corrosion Problems

Q7: I am observing high corrosion rates in my amine unit. What could be the cause?

A7: Corrosion in amine treating units is a significant concern, especially when using AEEA (DGA). The primary causes include:[7][8]

  • Dissolved Acid Gases: The amine solution itself is not corrosive, but it becomes corrosive when rich in H2S and CO2, especially at high temperatures.[7][8]

  • Heat Stable Salts (HSS): HSS are a major contributor to corrosion, particularly in the reboiler, stripper, and hot lean/rich amine piping.[7][8]

  • Amine Degradation Products: Other degradation products can also contribute to corrosion.

  • High Velocities and Erosion: High fluid velocities can lead to erosion-corrosion, especially in areas with changes in flow direction.

  • Oxygen Ingress: The presence of oxygen can lead to oxidative degradation and the formation of corrosive byproducts.[2]

Q8: How can I prevent and control corrosion in my AEEA treating unit?

A8: A multi-faceted approach is necessary for corrosion control:[7][8]

  • Process Control:

    • Maintain the acid gas loading in the rich amine within design limits (e.g., below 0.4 mol acid gas/mol DGA).[7]

    • Control the temperature in the reboiler and stripper to minimize thermal degradation.

  • Amine Hygiene:

    • Regularly monitor and manage the concentration of HSS in the amine solution.

    • Maintain good filtration to remove corrosive solids like iron sulfide.

  • Materials Selection:

    • Use corrosion-resistant materials, such as stainless steel (e.g., type 316), in high-temperature and high-velocity areas.[7]

  • Corrosion Inhibitors:

    • Consider the use of corrosion inhibitors, but be aware that some can contribute to foaming if not selected and used correctly.

  • Regular Monitoring:

    • Implement a regular corrosion monitoring program using corrosion coupons and probes.[8]

Analytical and Experimental Queries

Q9: What analytical techniques are used to monitor AEEA degradation?

A9: Several analytical techniques are employed to identify and quantify AEEA and its degradation products:[1][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile degradation products.[15][16]

  • Liquid Chromatography-Time-of-Flight-Mass Spectrometry (LC-QTOF-MS): Used for the analysis of less volatile and more polar degradation products.[16]

  • Ion Chromatography (IC): Specifically used for the quantification of heat-stable salt anions.

  • High-Performance Liquid Chromatography (HPLC): Can be used for the quantification of the parent amine and some degradation products.[15]

Q10: Where can I find detailed experimental protocols for these analytical methods?

A10: Detailed protocols for GC-MS and LC-QTOF-MS analysis of amine degradation products are provided in the --INVALID-LINK-- section of this guide. These protocols offer a starting point for developing your own analytical methods.

Troubleshooting Guides

This section provides logical workflows to help you diagnose and resolve common issues related to AEEA degradation.

Investigating Unexpected Amine Loss

Caption: Workflow for troubleshooting unexpected amine loss.

Managing Foaming in the Absorber

References

Technical Support Center: Optimization of Reaction Conditions for Derivatizing 2-(2-Aminoethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-(2-Aminoethoxy)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimental analysis, particularly for chromatographic applications.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: Derivatization is often required to improve the analytical properties of this compound for several reasons:

  • Enhanced Detection: this compound lacks a strong chromophore or fluorophore, making it difficult to detect at low concentrations using common HPLC detectors like UV-Vis or Fluorescence. Derivatization introduces a tag that is easily detectable.[1][2]

  • Improved Chromatographic Separation: As a polar compound, it may exhibit poor retention and peak shape in reverse-phase HPLC. Derivatization increases its hydrophobicity, leading to better retention and separation.[1][3]

  • Increased Volatility for GC: For Gas Chromatography (GC) analysis, derivatization is essential to convert the non-volatile amine into a more volatile derivative suitable for the technique.[1]

Q2: What are the most common derivatizing reagents for a primary amine like this compound?

A2: The most common pre-column derivatizing reagents for primary amines are o-Phthaldialdehyde (OPA) and Dansyl Chloride (DNS-Cl).[4][5]

  • o-Phthaldialdehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole products. It is known for its speed and simplicity.[4][6][7]

  • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce stable, fluorescent sulfonamide adducts. It is well-regarded for the stability of its derivatives.[4][5][8]

Q3: Which reagent is better: OPA or Dansyl Chloride?

A3: The choice depends on the specific analytical requirements.

  • Choose OPA for high-throughput applications where speed is critical, as the reaction is typically complete in under two minutes.[4][9] However, be aware that OPA derivatives can be unstable, which may affect reproducibility if analysis is not performed promptly.[4][6]

  • Choose Dansyl Chloride when derivative stability is paramount. Dansyl derivatives are significantly more stable than OPA derivatives.[5] The derivatization reaction is slower, and excess reagent can cause interfering peaks, but methods exist to mitigate this.[4][5]

Troubleshooting Guide

Issue 1: Low or No Fluorescence/UV Signal

  • Question: I performed the derivatization, but my analyte peak is very small or absent in the chromatogram. What went wrong?

  • Answer: This issue can arise from several factors related to the reaction conditions.

Potential Cause Troubleshooting Steps & Explanation
Incorrect pH The pH of the reaction buffer is critical. OPA reactions require a basic pH (typically 9-10) to ensure the primary amine is deprotonated and reactive.[7][10] Dansyl Chloride reactions are also optimal at an alkaline pH of 9.5-11.[5][11] Verify the pH of your buffer solution.
Reagent Degradation Both OPA and Dansyl Chloride reagents can degrade. OPA is susceptible to air oxidation, while Dansyl Chloride is sensitive to moisture (hydrolysis).[9] Prepare fresh reagent solutions before your experiment. Store stock solutions properly (e.g., Dansyl-Cl in a desiccator, OPA reagent protected from light).[8][9]
Insufficient Reagent The derivatization reaction may be incomplete. Ensure there is a molar excess of the derivatizing reagent to drive the reaction to completion.[6][9] However, a very large excess of Dansyl Chloride can lead to interfering peaks from hydrolysis byproducts.[5]
Inefficient Reaction Time/Temp OPA reactions are very fast (1-2 minutes) at room temperature.[9] Dansyl Chloride reactions are slower and often require elevated temperatures (e.g., 60-80°C) and longer incubation times (30-60 minutes) to proceed to completion.[5][12]

Issue 2: Unstable Signal & Poor Reproducibility

  • Question: My peak areas are not consistent between injections, even for the same sample. Why?

  • Answer: This is often due to the instability of the derivatized product.

Potential Cause Troubleshooting Steps & Explanation
OPA Derivative Instability OPA-thiol derivatives are notoriously unstable and their fluorescence signal can decrease over time.[6][13] To improve stability, increase the molar ratio of the thiol reagent (e.g., 3-mercaptopropionic acid) relative to OPA.[13] Automate the derivatization and injection process to ensure a consistent time between reaction and analysis for all samples.
Mobile Phase Incompatibility The mobile phase composition can affect derivative stability. Ensure the pH and solvent composition are compatible with the derivatized analyte. Drifting retention times can also indicate issues with the mobile phase preparation or pump proportioning.[14]

Issue 3: Extraneous or Tailing Peaks in Chromatogram

  • Question: I see many unexpected peaks, or my main peak is tailing. What is the cause?

  • Answer: These issues can stem from side reactions, excess reagent, or chromatographic conditions.

Potential Cause Troubleshooting Steps & Explanation
Excess Reagent / Byproducts Hydrolysis of Dansyl Chloride creates a highly fluorescent byproduct (dansyl hydroxide) that can interfere with analysis.[5] While a reagent excess is needed, optimize the concentration to be sufficient for complete reaction without being excessive. Adding a small amount of an acid after the reaction can help quench the excess Dansyl Chloride.[5]
Multiple OPA Derivatives For some primary amines, OPA can form multiple derivative species, leading to extra peaks. Using a high molar excess of the thiol additive can help minimize the formation of these secondary derivatives.[13]
Poor Peak Shape Peak tailing can be caused by secondary interactions between the derivatized analyte and the HPLC column's stationary phase. Ensure the mobile phase pH is appropriate. Using a high-purity silica (B1680970) column can also minimize these interactions.[15] If peaks are fronting, it may be a sign of column overload.[15]
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common derivatization problems.

G start Problem Observed low_signal Low / No Signal start->low_signal poor_repro Poor Reproducibility start->poor_repro bad_peaks Extra / Tailing Peaks start->bad_peaks ph Check Buffer pH (OPA: 9-10, DNS: 9.5-11) low_signal->ph opa_stability OPA Derivative? Increase Thiol Ratio poor_repro->opa_stability excess_reagent Optimize Reagent Ratio & Quench Reaction bad_peaks->excess_reagent reagent_fresh Prepare Fresh Reagent ph->reagent_fresh If pH is OK reagent_conc Optimize Reagent Concentration reagent_fresh->reagent_conc If Reagent is Fresh time_temp Verify Reaction Time & Temperature reagent_conc->time_temp If Concentration is OK timing Standardize Time from Derivatization to Injection opa_stability->timing Then hplc_method Optimize HPLC Method (Mobile Phase, Column) excess_reagent->hplc_method If Byproducts Persist

Caption: A logical diagram for troubleshooting derivatization problems.

Quantitative Data Summary

The optimal conditions for derivatization depend on the chosen reagent. The following table summarizes typical starting conditions for the derivatization of primary amines like this compound.

Parametero-Phthaldialdehyde (OPA)Dansyl Chloride (DNS-Cl)
Buffer Borate BufferSodium Carbonate/Bicarbonate
Optimal pH 9.0 - 10.0[7][10]9.5 - 11.0[5][11]
Solvent Aqueous / MethanolAcetonitrile / Acetone[5][8]
Thiol Reagent Required (e.g., 2-Mercaptoethanol, 3-MPA)Not Applicable
Reagent Ratio Molar excess of OPA/Thiol to Amine[6]Molar excess of DNS-Cl to Amine[5]
Temperature Room Temperature60 - 80 °C[5][12]
Reaction Time 1 - 2 minutes[4][9]30 - 60 minutes[5][8]
Derivative Stability Low (minutes to hours)[6][13]High (stable for >24 hours)[5]

Experimental Protocols

Protocol 1: Derivatization with o-Phthaldialdehyde (OPA)

This protocol is designed for pre-column derivatization for HPLC with fluorescence detection.

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of HPLC-grade water. Adjust pH to 9.5 with a concentrated NaOH solution.

  • OPA Reagent Solution: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M Borate Buffer and mix. Finally, add 50 µL of 2-mercaptoethanol. Mix and protect from light. This reagent is stable for about one week when stored in the dark at 4°C.[9]

2. Derivatization Procedure:

  • In a reaction vial, mix your sample containing this compound with the OPA reagent solution. A typical ratio is 1:2 (v/v) of sample to reagent.

  • Vortex the mixture for exactly 1 minute at room temperature.[6][9]

  • Immediately inject a suitable volume (e.g., 20 µL) of the mixture into the HPLC system. Note: Due to the instability of the derivatives, the time from mixing to injection should be kept consistent across all samples and standards.

Protocol 2: Derivatization with Dansyl Chloride (DNS-Cl)

This protocol is suitable for creating stable derivatives for HPLC analysis.

1. Reagent Preparation:

  • Sodium Bicarbonate Buffer (100 mM, pH 9.8): Prepare a buffer containing sodium bicarbonate and sodium carbonate.[8]

  • Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of Dansyl Chloride in 10 mL of acetone-free acetonitrile. This solution should be prepared fresh and protected from light.[5]

2. Derivatization Procedure:

  • In a reaction vial, add 50 µL of your sample, 50 µL of the Sodium Bicarbonate Buffer, and 100 µL of the Dansyl Chloride solution.

  • Cap the vial tightly and vortex thoroughly.

  • Incubate the mixture in a water bath or heating block at 80°C for 30 minutes in the dark.[5]

  • After incubation, cool the reaction mixture to room temperature.

  • To stop the reaction, add 20 µL of acetic acid.[5]

  • The sample is now ready for injection into the HPLC system. If necessary, it can be centrifuged to remove any precipitate before analysis.

General Experimental Workflow

The diagram below illustrates the general workflow from sample preparation to data analysis.

G cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis prep_sample Prepare Aqueous Sample of this compound prep_reagent Prepare Fresh Derivatizing Reagent & Buffer mix Mix Sample, Buffer, & Reagent in Vial prep_reagent->mix incubate Incubate (Time & Temp Dependent) mix->incubate quench Quench Reaction (Optional, e.g., for DNS-Cl) incubate->quench inject Inject into HPLC System quench->inject separate Chromatographic Separation inject->separate detect Fluorescence or UV-Vis Detection separate->detect data Data Acquisition & Analysis detect->data

Caption: General experimental workflow for derivatization and analysis.

References

Methods for preventing byproduct formation in 2-(2-Aminoethoxy)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(2-Aminoethoxy)ethanol Synthesis

Welcome to the technical support center for the synthesis of this compound (2AEE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation and optimizing their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most prevalent byproduct in the industrial synthesis of this compound via the amination of diethylene glycol (DEG) is morpholine (B109124) .[1][2][3] The formation of morpholine occurs through the intramolecular cyclization of the desired 2AEE product. Other minor byproducts can include secondary amination products and products from the dehydration of diethylene glycol.[4]

Q2: How can I minimize the formation of morpholine during the synthesis?

A2: Minimizing morpholine formation is critical for achieving high purity of 2AEE. The key is to control the reaction conditions to favor the intermolecular amination of diethylene glycol over the intramolecular cyclization of 2AEE. Several factors can be adjusted:

  • Catalyst Selection: The choice of catalyst and its support is crucial. Cobalt and nickel-based catalysts are commonly used.[1][2] The support material, such as alumina (B75360) or kieselguhr, can also influence selectivity.[1][3]

  • Reactant Molar Ratio: A high molar ratio of ammonia (B1221849) to diethylene glycol (e.g., >20) can significantly favor the formation of 2AEE over morpholine.[2][3]

  • Temperature and Pressure: Lower temperatures and pressures (e.g., 150-250°C and 10-20 Bar) have been shown to improve the selectivity towards 2AEE.[2][3]

  • Alternative Synthesis Routes: Employing a different synthetic strategy, such as the Gabriel synthesis, can avoid the direct amination of DEG and the associated morpholine byproduct formation, leading to a higher purity product.[5]

Q3: What is the Gabriel synthesis and how does it prevent byproduct formation in this case?

A3: The Gabriel synthesis is a chemical reaction that transforms primary alkyl halides into primary amines using potassium phthalimide (B116566).[6][7] In the context of 2AEE synthesis, a derivative of diethylene glycol is first converted to a phthalimide derivative. This intermediate is then cleaved, typically using hydrazine (B178648), to yield the primary amine, 2AEE, with high purity.[5] This method is highly effective at preventing byproduct formation because it avoids the harsh conditions of direct amination and the possibility of over-alkylation or intramolecular side reactions that lead to morpholine.[7]

Q4: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?

A4: Low reaction yields can be attributed to several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: Monitor the reaction progress using appropriate analytical techniques (e.g., GC, TLC) to ensure it has gone to completion. If the reaction stalls, consider adding more of the limiting reagent.

  • Suboptimal Reaction Conditions: Verify that the temperature, pressure, and stirring are maintained at the optimal levels throughout the reaction. Deviations can significantly impact yield.

  • Moisture Contamination: Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with many reactions.

  • Product Loss During Workup: Be meticulous during the extraction and purification steps. Ensure complete transfer of the product between vessels and minimize losses during solvent removal.

  • Product Decomposition: If the product is sensitive to heat or air, ensure that the workup and purification are performed under appropriate conditions (e.g., reduced pressure, inert atmosphere).

Troubleshooting Guides

Issue 1: High Morpholine Content in the Final Product
Potential Cause Suggested Solution
Intramolecular Cyclization of 2AEE This is the primary pathway for morpholine formation. To suppress this, it is crucial to optimize the reaction conditions to favor the intermolecular amination of diethylene glycol.
Suboptimal Ammonia to Diethylene Glycol Ratio Increase the molar ratio of ammonia to diethylene glycol. A ratio greater than 20:1 is recommended to push the equilibrium towards the formation of the primary amine.[2][3]
High Reaction Temperature Operate the reaction at a lower temperature range, typically between 150°C and 250°C.[2][3] Higher temperatures tend to favor the thermodynamically more stable morpholine.
Inappropriate Catalyst Experiment with different catalysts and supports. Cobalt oxide on kieselguhr or alumina has been shown to provide good selectivity for 2AEE.[1][3] The catalyst's physical properties, such as particle size, can also affect selectivity.[4]
High Reaction Pressure Lowering the reaction pressure to the range of 10-20 Bar can improve the 2AEE to morpholine ratio.[2][3]
Issue 2: Difficulty in Separating this compound from Byproducts
Potential Cause Suggested Solution
Similar Boiling Points of 2AEE and Morpholine While their boiling points are different, achieving high purity through simple distillation can be challenging. Use a fractional distillation column with a sufficient number of theoretical plates for efficient separation.
Formation of Azeotropes Investigate the possibility of azeotrope formation with water or other components in the reaction mixture. Consider using a different solvent or a drying agent before distillation.
Presence of Multiple Byproducts If other byproducts are present, a multi-step purification process may be necessary. This could involve an initial extraction followed by fractional distillation. For very high purity requirements, techniques like column chromatography can be employed.[5]

Data on Reaction Conditions vs. Product Selectivity

The following table summarizes data from various sources on the effect of reaction conditions on the ratio of this compound (2AEE) to Morpholine.

CatalystTemperature (°C)Pressure (Bar)Ammonia:DEG Molar Ratio2AEE:Morpholine Weight RatioReference
Cobalt Oxide on Alumina18014>204.3[1]
Cobalt Oxide on Alumina18014>206.2[1]
Cobalt Oxide on Kieselguhr21014>203.1[3]
Cobalt Oxide on Kieselguhr21014>203.8[2][3]
Cobalt Oxide on Kieselguhr26014>200.9[2]
Nickel-based dual catalyst150-30013.8 - 3451-100.09 - 0.67[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Amination of Diethylene Glycol with High Selectivity

This protocol is a generalized procedure based on patent literature aimed at maximizing the 2AEE to morpholine ratio.[2][3]

Materials:

  • Diethylene glycol (DEG)

  • Anhydrous ammonia

  • Hydrogen gas

  • Catalyst: Cobalt oxide on kieselguhr (e.g., 40 wt% Co)

  • Tubular reactor

Procedure:

  • Charge the tubular reactor with the cobalt oxide on kieselguhr catalyst.

  • Reduce the catalyst in situ by flowing hydrogen gas at 200°C.

  • Set the reactor temperature to 210°C and the pressure to 14 Bar (g).

  • Feed diethylene glycol (e.g., 62.5 g/hr), anhydrous ammonia (e.g., 320 g/hr), and hydrogen gas (e.g., 43 NL/hr) into the reactor in a downflow mode. The molar ratio of ammonia to DEG should be greater than 20.

  • Maintain the reaction for a suitable residence time (e.g., 7 hours).

  • Cool the product stream and separate the gaseous components.

  • The liquid product mixture can then be purified by fractional distillation to isolate this compound.

Protocol 2: High-Purity Synthesis of this compound via Gabriel Synthesis

This protocol is a representative procedure for the Gabriel synthesis of 2AEE, which avoids the formation of morpholine.[5]

Step 1: Synthesis of an Activated Diethylene Glycol Derivative (e.g., 2-(2-Tosyloxyethoxy)ethanol)

  • Dissolve diethylene glycol in a suitable solvent (e.g., pyridine) at 0°C.

  • Slowly add p-toluenesulfonyl chloride (1 equivalent) while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography.

Step 2: N-Alkylation of Potassium Phthalimide

  • Suspend potassium phthalimide (1 equivalent) in a polar aprotic solvent (e.g., DMF).

  • Add the activated diethylene glycol derivative from Step 1 (1 equivalent).

  • Heat the mixture (e.g., to 90-100°C) and stir for 12-16 hours.

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the N-alkylated phthalimide.

  • Collect the solid by filtration and recrystallize from ethanol (B145695).

Step 3: Hydrazinolysis to Release the Primary Amine

  • Dissolve the N-alkylated phthalimide from Step 2 in ethanol.

  • Add hydrazine hydrate (B1144303) (excess, e.g., 10 equivalents).

  • Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide (B32825) will form.

  • Cool the mixture to room temperature and filter off the precipitate.

  • The filtrate contains the desired this compound, which can be isolated by removing the solvent under reduced pressure and further purified by distillation or chromatography if necessary.

Visualizations

Reaction_Pathway DEG Diethylene Glycol (DEG) Intermediate Initial Amination Product DEG->Intermediate + NH3 - H2O Ammonia Ammonia (NH3) AEE This compound (2AEE) Intermediate->AEE Reduction Morpholine Morpholine (Byproduct) AEE->Morpholine Intramolecular Cyclization - H2O

Caption: Reaction pathway for the synthesis of 2AEE from DEG, showing the formation of morpholine.

Troubleshooting_Workflow Start High Morpholine Content Detected CheckRatio Check NH3:DEG Ratio Start->CheckRatio CheckTemp Check Reaction Temperature CheckRatio->CheckTemp Ratio > 20 IncreaseRatio Increase NH3:DEG Ratio (>20:1) CheckRatio->IncreaseRatio Ratio < 20 CheckCatalyst Evaluate Catalyst System CheckTemp->CheckCatalyst Temp in range LowerTemp Lower Temperature (150-210°C) CheckTemp->LowerTemp Temp > 250°C OptimizeCatalyst Optimize Catalyst/ Support CheckCatalyst->OptimizeCatalyst Suboptimal ConsiderGabriel Consider Gabriel Synthesis CheckCatalyst->ConsiderGabriel Persistent Issue End Morpholine Minimized IncreaseRatio->End LowerTemp->End OptimizeCatalyst->End ConsiderGabriel->End

Caption: Troubleshooting workflow for reducing morpholine byproduct formation.

Gabriel_Synthesis_Workflow Start Diethylene Glycol Step1 Activation (e.g., Tosylation) Start->Step1 ActivatedDEG Activated DEG (e.g., DEG-OTs) Step1->ActivatedDEG Step2 N-Alkylation (SN2) ActivatedDEG->Step2 PotassiumPhthalimide Potassium Phthalimide PotassiumPhthalimide->Step2 N_Alkylphthalimide N-(2-(2-hydroxyethoxy)ethyl) phthalimide Step2->N_Alkylphthalimide Step3 Hydrazinolysis N_Alkylphthalimide->Step3 FinalProduct High-Purity 2AEE Step3->FinalProduct Byproduct Phthalhydrazide (Precipitate) Step3->Byproduct

Caption: Experimental workflow for the Gabriel synthesis of 2AEE.

References

Technical Support Center: High-Performance Purification of Crude 2-(2-Aminoethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the high-performance purification of crude 2-(2-Aminoethoxy)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in achieving high-purity this compound for experimental and developmental applications.

Troubleshooting Guides

This section addresses common issues encountered during the purification of crude this compound using high-performance techniques such as vacuum distillation and column chromatography.

Vacuum Distillation Troubleshooting
ProblemPossible Cause(s)Solution(s)
Bumping or Unstable Boiling - Uneven heating.- Lack of boiling chips or inadequate stirring.- Vacuum fluctuations.- Use a heating mantle with a stirrer for uniform heating.[1]- Always add fresh boiling chips or a magnetic stir bar before starting distillation.[1]- Ensure all connections are secure and the vacuum pump is operating smoothly to maintain a stable pressure.[2]
Product Decomposition (Darkening of Color) - Distillation temperature is too high.[1]- Presence of oxygen in the system.- Lower the distillation temperature by reducing the pressure further.[1][2]- Purge the system with an inert gas (e.g., nitrogen or argon) before heating.
Low Recovery of Product - Inefficient condensation.- Leaks in the vacuum system.- Product hold-up in the apparatus.- Ensure the condenser is properly cooled with a continuous flow of an appropriate coolant.- Check all joints and seals for leaks using a vacuum gauge.[3]- For small-scale distillations, use appropriately sized glassware to minimize surface area.
Poor Separation of Impurities - Inefficient fractionating column.- Distillation rate is too fast.- Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column).- Reduce the heating rate to allow for proper equilibration between liquid and vapor phases, aiming for a slow, steady collection rate.
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Solution(s)
Poor Separation (Co-elution of Product and Impurities) - Inappropriate solvent system.- Column overloading.- Optimize the mobile phase polarity. For this compound on silica (B1680970) gel, a non-polar/polar solvent system like n-hexane:ethyl acetate (B1210297) (e.g., 3:7 ratio) has been reported to be effective.[4]- Reduce the amount of crude sample loaded onto the column.
Tailing of the Product Peak - Strong interaction between the basic amine and acidic silica gel.[5]- Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[6][7]- Consider using a different stationary phase, such as alumina (B75360) or amine-functionalized silica.[5]
Product Does Not Elute from the Column - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate or add a more polar solvent like methanol (B129727) in small increments.
Cracking or Channeling of the Stationary Phase - Improper packing of the column.- Running the column dry.- Ensure the stationary phase is packed uniformly as a slurry to avoid air bubbles and channels.[8]- Always maintain a level of solvent above the stationary phase bed.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often originate from the synthesis process. When synthesized from diethylene glycol and ammonia, potential impurities include unreacted diethylene glycol and byproducts such as morpholine.[9] If epichlorohydrin (B41342) is used in the synthesis, other side products may be present.[10]

Q2: Which purification technique is best for my scale of experiment?

A2: For laboratory-scale purification (milligrams to a few grams), column chromatography can provide very high purity, though it may be lower yielding. For larger quantities (multi-gram to kilogram scale), vacuum distillation is generally more efficient and scalable.

Q3: My purified this compound is colorless initially but turns yellow over time. What is happening and how can I prevent it?

A3: Amines, including this compound, are susceptible to air oxidation, which can lead to the formation of colored impurities. To prevent this, store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Q4: Can I use recrystallization to purify this compound?

A4: this compound is a liquid at room temperature, so direct recrystallization is not feasible. However, it may be possible to form a solid salt derivative (e.g., a hydrochloride salt), recrystallize the salt, and then neutralize it to recover the purified amine.

Q5: How can I assess the purity of my final product?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of volatile compounds like this compound and identifying any residual impurities.[11][12][13] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity of the compound.[4]

Data Presentation

ParameterVacuum DistillationColumn Chromatography
Typical Purity >98%>99%
Expected Yield High (typically >80%)Moderate to High (50-90%)
Throughput High (suitable for large scale)Low (more suitable for small scale)
Separation Principle Difference in boiling pointsDifference in polarity and interaction with stationary phase
Key Advantage Scalability and efficiency for large quantitiesHigh resolution for removing closely related impurities

Experimental Protocols

Protocol 1: High-Performance Purification by Vacuum Distillation

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Vacuum distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux), condenser, receiving flask, vacuum adapter)

  • Heating mantle with stirring capabilities

  • Vacuum pump

  • Cold trap

  • Pressure gauge (manometer)

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.

  • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Slowly evacuate the system to the desired pressure. The boiling point of this compound is approximately 117-120 °C at 5 mmHg.

  • Once the desired pressure is stable, begin heating the distillation flask.

  • Collect and discard any initial low-boiling fractions.

  • Collect the main fraction of this compound at its expected boiling point at the given pressure.

  • Stop the distillation when the temperature begins to rise or drop, or when only a small amount of residue remains.

  • Allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: High-Performance Purification by Column Chromatography

Objective: To purify crude this compound by separating it from impurities based on polarity.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 n-hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A reported effective mobile phase is a 3:7 mixture of n-hexane and ethyl acetate.[4]

  • Gradient Elution (Optional): If separation is not optimal, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.

  • Fraction Collection: Collect fractions in separate tubes.

  • TLC Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification Options cluster_analysis Analysis and Final Product crude_sample Crude this compound vac_dist Vacuum Distillation crude_sample->vac_dist High Throughput col_chrom Column Chromatography crude_sample->col_chrom High Purity purity_analysis Purity Analysis (GC-MS, NMR) vac_dist->purity_analysis col_chrom->purity_analysis pure_product Pure this compound purity_analysis->pure_product troubleshooting_logic cluster_distillation Vacuum Distillation Issues cluster_chromatography Column Chromatography Issues start Purification Issue Identified bumping Bumping / Unstable Boiling start->bumping Check Heating & Stirring decomposition Product Decomposition start->decomposition Check Temperature & Pressure low_recovery_d Low Recovery start->low_recovery_d Check for Leaks & Condensation poor_sep Poor Separation start->poor_sep Optimize Mobile Phase tailing Peak Tailing start->tailing Add Basic Modifier no_elution No Elution start->no_elution Increase Mobile Phase Polarity solution Implement Corrective Action bumping->solution decomposition->solution low_recovery_d->solution poor_sep->solution tailing->solution no_elution->solution

References

Technical Support Center: Scaling Up 2-(2-Aminoethoxy)ethanol Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the production of 2-(2-Aminoethoxy)ethanol (DGAE). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common methods for synthesizing this compound are the reductive amination of diethylene glycol (DEG) with ammonia (B1221849) and a multi-step synthesis commencing with epichlorohydrin (B41342). The DEG amination is a high-pressure, high-temperature process often used for industrial-scale production, while the epichlorohydrin route can be suitable for laboratory-scale synthesis.

Q2: What is the major byproduct in the amination of diethylene glycol, and how can its formation be minimized?

A2: The primary byproduct in the amination of DEG is morpholine (B109124).[1][2] Its formation is an intramolecular cyclization reaction that competes with the intermolecular amination of DEG. To favor the formation of this compound, a high molar ratio of ammonia to DEG is recommended, typically greater than 20:1.[3] Lower reaction temperatures and specific catalysts can also improve the selectivity towards the desired product.[1]

Q3: My yield of this compound is consistently low. What are the common causes?

A3: Low yields can stem from several factors. In the DEG amination process, common culprits include suboptimal reaction conditions (temperature, pressure), catalyst deactivation, and an unfavorable ammonia to DEG ratio leading to excessive morpholine formation.[1][3] For the epichlorohydrin synthesis, incomplete reactions at any of the steps or losses during purification can significantly reduce the overall yield. In any synthesis, the purity of starting materials and the control of the reaction atmosphere to prevent side reactions are crucial.

Q4: How can I effectively purify this compound from the reaction mixture?

A4: For the diethylene glycol amination route, purification is typically achieved through fractional distillation.[4] Given the boiling points of DGAE (approx. 223 °C) and morpholine (approx. 129 °C), this separation is generally effective. For smaller, lab-scale syntheses, such as the epichlorohydrin method, column chromatography on silica (B1680970) gel is a common and effective purification technique.

Q5: What are the key safety precautions to consider when working with this compound and its synthesis?

A5: this compound is a corrosive material that can cause severe skin burns and eye damage. It is also harmful if inhaled.[1] Therefore, it is imperative to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The synthesis procedures often involve high pressures and flammable materials, requiring careful handling and adherence to safety protocols. When scaling up, be particularly mindful of the exothermic nature of the reactions and ensure adequate cooling capacity to prevent thermal runaways.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
High Morpholine Content in DEG Amination Intramolecular cyclization is favored over intermolecular amination. This can be due to a low ammonia to DEG ratio, high reaction temperature, or an inappropriate catalyst.Increase the molar ratio of ammonia to DEG to be greater than 20:1.[3] Consider lowering the reaction temperature within the optimal range for your catalyst. Evaluate different catalysts or catalyst supports, as some may offer higher selectivity for DGAE.[2][5]
Low Conversion of Diethylene Glycol The reaction may not be reaching completion due to insufficient reaction time, low temperature, or catalyst deactivation.Extend the reaction time and monitor the progress using an appropriate analytical technique like GC-MS. Ensure the reaction temperature is within the optimal range for the catalyst being used. If catalyst deactivation is suspected, consider catalyst regeneration or replacement.
Catalyst Deactivation Common causes of deactivation for nickel-based catalysts used in amination reactions include coking (carbon deposition) and sintering (thermal agglomeration of metal particles).[6][7] Poisoning from impurities in the feedstock can also occur.[8]For Coking: Regenerate the catalyst through controlled oxidation (calcination) to burn off the carbon deposits.[7] For Sintering: This is often irreversible. To prevent it, operate at the lowest effective temperature and choose a thermally stable catalyst support. For Poisoning: Ensure the purity of your diethylene glycol and ammonia feedstock. Pre-treating the feedstock to remove potential poisons may be necessary.[8]
Difficulties in Product Isolation/Purification Incomplete separation of DGAE from byproducts or starting materials. For distillation, this could be due to an inefficient distillation column. For column chromatography, the solvent system may not be optimal.For Distillation: Ensure your distillation column has a sufficient number of theoretical plates for the separation. Optimize the reflux ratio. For Column Chromatography: Perform small-scale trials with different solvent systems to find the optimal mobile phase for separating DGAE from impurities.
Inconsistent Results Upon Scale-Up Reaction kinetics and heat transfer properties can change significantly when moving from a small-scale lab setup to a larger reactor. Hot spots can develop in larger batches, leading to increased side product formation.When scaling up, ensure efficient stirring and temperature control. Consider a gradual increase in scale to identify and address any potential issues. A jacketed reactor with a cooling system is highly recommended for larger batches.

Experimental Protocols

Synthesis of this compound via Amination of Diethylene Glycol (Illustrative Lab-Scale Protocol)

This protocol is an illustrative guide for a lab-scale synthesis. Caution: This reaction involves high pressure and should only be performed by trained personnel in a suitable high-pressure reactor (autoclave).

Materials:

  • Diethylene glycol (DEG)

  • Anhydrous ammonia

  • Hydrogen gas

  • Cobalt oxide on alumina (B75360) catalyst (or another suitable amination catalyst)

Procedure:

  • Charge a high-pressure autoclave with the cobalt oxide on alumina catalyst.

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Reduce the catalyst in-situ under a flow of hydrogen at an elevated temperature (e.g., 200 °C) as per the catalyst manufacturer's recommendations.

  • Cool the reactor to the desired reaction temperature (e.g., 180 °C).[1]

  • Introduce diethylene glycol and liquid ammonia into the reactor. A typical molar ratio of ammonia to DEG would be in the range of 20:1 to 50:1.[1]

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 14 bar).[1]

  • Maintain the reaction at the set temperature and pressure with vigorous stirring for a specified duration (e.g., 6.5 hours).[1]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen in a safe manner.

  • Collect the liquid product mixture.

  • Analyze the product mixture using GC-MS to determine the conversion of DEG and the ratio of this compound to morpholine.

  • Purify the this compound by fractional distillation.

Synthesis of this compound via Epichlorohydrin (Adapted from Patent Literature)

This multi-step synthesis is more suited for a standard laboratory setting.

Step 1: Synthesis of an Intermediate (Illustrative) This is a representative step and the full synthesis involves multiple stages as detailed in patent literature.

  • In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, place a solution of ammonia in a suitable solvent.

  • Cool the flask in an ice bath.

  • Slowly add epichlorohydrin dropwise to the ammonia solution while maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for several hours (e.g., 5 hours).[9]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, the intermediate product is isolated and purified, often through distillation under reduced pressure.[9]

Subsequent steps to convert the intermediate to this compound would follow, as detailed in specific literature procedures.

Quantitative Data Presentation

The following table summarizes typical reaction conditions and outcomes for the amination of diethylene glycol to produce this compound, based on available data.

Catalyst Catalyst Support Temperature (°C) Pressure (Bar) Ammonia:DEG Molar Ratio 2-AEE:Morpholine Weight Ratio Reference
Cobalt OxideAlumina18014>204.3[1]
Cobalt OxideAlumina18014>206.2[1]
Cobalt OxideKieselguhr21014>203.1[1]
Cobalt OxideKieselguhr21014>203.8[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_separation Separation & Purification cluster_analysis Quality Control start Starting Materials (Diethylene Glycol, Ammonia) reactor High-Pressure Reactor (with Catalyst) start->reactor Feed reaction Amination Reaction (Controlled Temp. & Pressure) reactor->reaction Initiate crude_product Crude Product Mixture reaction->crude_product Output distillation Fractional Distillation crude_product->distillation dgae_product Purified this compound distillation->dgae_product High-boiling fraction morpholine_byproduct Morpholine Byproduct distillation->morpholine_byproduct Low-boiling fraction analysis GC-MS Analysis dgae_product->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield of This compound q1 Analyze product mixture by GC-MS. What is the major impurity? start->q1 a1_morpholine High Morpholine Content q1->a1_morpholine Morpholine a1_unreacted_deg High Unreacted DEG q1->a1_unreacted_deg Unreacted DEG a1_other Other Impurities q1->a1_other Other sol_morpholine Increase Ammonia:DEG ratio. Lower reaction temperature. a1_morpholine->sol_morpholine sol_unreacted_deg Increase reaction time or temperature. Check for catalyst deactivation. a1_unreacted_deg->sol_unreacted_deg sol_other Check purity of starting materials. Consider feedstock purification. a1_other->sol_other

Caption: Troubleshooting decision tree for low yield of this compound.

References

Best practices for long-term storage and stabilization of 2-(2-Aminoethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage, stabilization, and handling of 2-(2-Aminoethoxy)ethanol, targeting researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption and oxidation. The recommended storage temperature is at room temperature, and the product should be protected from direct sunlight and heat.[1] Some suppliers suggest a shelf life of up to 24 months under these ambient conditions.

Q2: What materials are incompatible with this compound during storage and handling?

A2: this compound is incompatible with strong oxidizing agents and strong acids.[2] Contact with these substances can lead to vigorous reactions. It is also corrosive to copper and aluminum, so storage in containers made of these metals should be avoided.[3]

Q3: What are the known degradation pathways for this compound?

A3: this compound can degrade through several pathways, primarily oxidation and photodegradation. Oxidation can lead to the formation of corresponding aldehydes and carboxylic acids. In the atmosphere, it is susceptible to rapid degradation through reactions with hydroxyl radicals, indicating sensitivity to light and air.[2] While specific long-term degradation products under ambient storage are not extensively documented, discoloration (yellowing) may suggest oxidation has occurred.

Q4: Are there any recommended stabilizers for this compound?

A4: Currently, there is limited specific information available on compatible stabilizers for the long-term storage of pure this compound. The most effective stabilization strategy is to adhere strictly to the recommended storage conditions, including the use of an inert atmosphere (like nitrogen or argon) in the storage container to minimize oxidation.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Discoloration (Yellowing) of the Liquid Oxidation due to prolonged exposure to air or light.The product may still be usable for some applications, but its purity should be checked using analytical methods like HPLC or GC-MS. If high purity is required, purification by distillation or column chromatography may be necessary.
Presence of Particulate Matter Contamination or degradation leading to polymerization or precipitation of impurities.Filter the solution through a compatible membrane filter (e.g., PTFE). For high-purity applications, purification of the liquid is recommended.
Inconsistent Experimental Results Potential degradation of the reagent, leading to lower active concentration or interference from degradation byproducts.Verify the purity of the this compound stock. If degradation is suspected, use a freshly opened bottle or purify the existing stock. Consider storing smaller aliquots to minimize repeated exposure of the main stock to the atmosphere.
pH of the solution is lower than expected Absorption of atmospheric CO2, forming carbamates or bicarbonate salts.For pH-sensitive applications, it is advisable to degas the solvent and the this compound solution and handle it under an inert atmosphere.

Data Summary

Recommended Storage Conditions
Parameter Condition
Temperature Room temperature[1]
Atmosphere Tightly sealed container, preferably under an inert gas (e.g., Nitrogen, Argon) to prevent oxidation.
Light Protect from direct sunlight.[1]
Moisture Store in a dry place.[1]
Incompatible Materials Strong oxidizing agents, strong acids, copper, and aluminum.[2][3]
Potential Degradation Products
Degradation Pathway Potential Products Analytical Detection Method
Oxidation Aldehydes, Carboxylic AcidsHPLC, GC-MS
Photodegradation Reaction products with hydroxyl radicals[2]Advanced mass spectrometry techniques

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase Preparation: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., ammonium (B1175870) formate).

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dilute a small aliquot of the this compound sample in the mobile phase to a concentration within the calibration range.

  • HPLC Analysis: Inject the standards and the sample onto a suitable HPLC column (e.g., C18) and run the analysis.

  • Data Analysis: Quantify the purity by comparing the peak area of the main component in the sample to the calibration curve generated from the standards. The presence of additional peaks may indicate impurities or degradation products.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Pack a glass column with silica (B1680970) gel slurried in the initial eluent.

  • Sample Loading: Dissolve the this compound sample in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a suitable solvent system. A common system is a mixture of n-hexane and ethyl acetate.[1] The polarity of the eluent can be gradually increased to separate the desired compound from impurities.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

DegradationPathways A This compound B Oxidation A->B O2 E Photodegradation (with OH radicals) A->E C Aldehyde Intermediate B->C D Carboxylic Acid C->D further oxidation F Various Degradation Products E->F

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow cluster_storage Long-Term Storage cluster_troubleshooting Troubleshooting cluster_experiment Experimental Use Storage Store in cool, dry, dark place in sealed container Observe Observe for Discoloration or Particulates Storage->Observe PurityCheck Check Purity (HPLC/GC-MS) Observe->PurityCheck Impurity Suspected Use Use in Experiment Observe->Use No Impurity Purify Purify if Necessary (Distillation/Chromatography) PurityCheck->Purify Purity < Requirement PurityCheck->Use Purity OK Purify->Use

Caption: Logical workflow for storage and handling of this compound.

References

Technical Support Center: Overcoming Low Transfection Efficiency with 2-(2-Aminoethoxy)ethanol Based Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 2-(2-Aminoethoxy)ethanol based transfection reagents.

Frequently Asked Questions (FAQs)

Q1: What are this compound based transfection reagents and how do they work?

A1: this compound based reagents are a class of cationic lipids used for transfection, the process of introducing nucleic acids (like DNA or RNA) into cells. These lipids possess a positively charged headgroup that electrostatically interacts with the negatively charged phosphate (B84403) backbone of nucleic acids, condensing them into nanoparticles called lipoplexes. The lipidic component of the reagent facilitates the fusion of these lipoplexes with the cell membrane, enabling the entry of the genetic material into the cell.

Q2: What are the primary factors that influence transfection efficiency?

A2: Successful transfection is influenced by a multitude of factors, including the health and viability of the cell line, the number of cell passages, confluency at the time of transfection, the quality and quantity of the nucleic acid, the ratio of transfection reagent to nucleic acid, and the presence or absence of serum in the medium.[1] Optimizing these parameters for each specific cell type and nucleic acid is crucial for achieving high transfection efficiency.

Q3: Can I use serum in my culture medium during transfection?

A3: It is generally recommended to form the transfection complexes (reagent-DNA mixture) in a serum-free medium because serum proteins can interfere with the formation of these complexes.[2][3] However, for the transfection itself, some reagents are compatible with serum-containing medium, which can be beneficial for cell health.[4][5] Always refer to the specific protocol for your reagent.

Q4: How does the quality of my plasmid DNA affect transfection?

A4: The purity and quality of your plasmid DNA are critical for successful transfection. The DNA should be free of contaminants such as proteins, RNA, and endotoxins.[3] Endotoxins, in particular, can significantly reduce transfection efficiency and cause cytotoxicity.[6] It is also recommended to use supercoiled plasmid DNA for transient transfection as it is generally more efficient.[1]

Q5: What is the optimal cell confluency for transfection?

A5: For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended.[1] Cells that are actively dividing tend to take up foreign nucleic acids more readily. If cell density is too low, the culture may not grow well, and if it's too high, contact inhibition can reduce the uptake of the transfection complexes.[7]

Troubleshooting Guide

Low Transfection Efficiency
Possible Cause Recommended Solution
Suboptimal Reagent-to-DNA Ratio Perform a dose-response optimization by varying the ratio of the this compound based reagent to the nucleic acid. Test ratios from 1:1 to 5:1 (reagent [µL]:DNA [µg]) to find the optimal balance between efficiency and cytotoxicity for your specific cell line.[8]
Poor Cell Health Ensure cells are healthy, actively dividing, and within a low passage number (ideally below 30).[1] Use a fresh stock of cells if they have been in culture for an extended period.
Incorrect Cell Density Optimize the cell confluency at the time of transfection. For most adherent cells, aim for 70-90% confluency.[1]
Low-Quality Nucleic Acid Use high-purity, endotoxin-free plasmid DNA or high-quality RNA. Verify the integrity and concentration of your nucleic acid before use.
Presence of Inhibitors Form the transfection complexes in a serum-free medium.[2][3] Ensure that no antibiotics, EDTA, or other potential inhibitors are present during complex formation.[4][5]
Incorrect Incubation Times Adhere to the recommended incubation times for complex formation (typically 15-20 minutes at room temperature) and for the exposure of cells to the complexes.[2]
High Cell Toxicity
Possible Cause Recommended Solution
Excessive Amount of Transfection Reagent Reduce the concentration of the this compound based reagent. A high concentration of cationic lipids can be toxic to cells. Optimize the reagent-to-DNA ratio to use the minimum amount of reagent necessary for efficient transfection.[2]
High Concentration of Nucleic Acid Too much foreign DNA can also induce cytotoxicity. Try reducing the amount of nucleic acid used in the transfection.
Prolonged Exposure to Transfection Complexes For sensitive cell lines, you can reduce the incubation time of the cells with the transfection complexes. After 4-6 hours, the medium can be replaced with fresh, complete growth medium.[9]
Poor Cell Health Pre-transfection Ensure cells are healthy and not stressed before starting the transfection protocol.
Presence of Antibiotics Avoid using antibiotics in the culture medium during transfection as cells can be more permeable and susceptible to their toxic effects.[4][5]

Experimental Protocols

General Protocol for Transfection with a this compound Based Reagent

This protocol provides a general guideline for transfecting plasmid DNA into adherent mammalian cells in a 6-well plate format. Optimization is recommended for each specific cell type and plasmid.

Materials:

  • Adherent cells in logarithmic growth phase

  • Complete culture medium

  • Serum-free medium (e.g., Opti-MEM™)

  • This compound based transfection reagent

  • High-purity plasmid DNA (0.5-1 µg/µL)

  • Sterile microcentrifuge tubes

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 6-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.

    • Add 2 mL of complete culture medium to each well and incubate at 37°C in a humidified CO₂ incubator.

  • Complex Formation:

    • In a sterile microcentrifuge tube (Tube A), dilute 2.5 µg of plasmid DNA into 125 µL of serum-free medium. Mix gently by pipetting.

    • In a separate sterile microcentrifuge tube (Tube B), dilute 5 µL of the this compound based reagent into 125 µL of serum-free medium. Mix gently. (Note: This creates a 2:1 reagent-to-DNA ratio. This should be optimized).

    • Add the contents of Tube A (DNA solution) to Tube B (reagent solution) and mix immediately by gentle vortexing or pipetting.

    • Incubate the mixture for 15-20 minutes at room temperature to allow the formation of transfection complexes.[2]

  • Transfection:

    • Gently add the 250 µL of the transfection complex mixture dropwise to the cells in one well of the 6-well plate.

    • Gently rock the plate to ensure an even distribution of the complexes.

    • Incubate the cells at 37°C in a humidified CO₂ incubator for 24-72 hours.

  • Post-Transfection Analysis:

    • After the incubation period, assess transgene expression (e.g., via fluorescence microscopy for GFP) and cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay).

Data Presentation

The following tables provide illustrative data on how key parameters can affect transfection efficiency and cell viability. The optimal conditions should be determined experimentally for your specific system.

Table 1: Illustrative Effect of Reagent-to-DNA Ratio on Transfection Efficiency and Cell Viability

Reagent:DNA Ratio (µL:µg)Transfection Efficiency (%)Cell Viability (%)
1:125 ± 395 ± 2
2:145 ± 590 ± 4
3:160 ± 480 ± 5
4:155 ± 670 ± 7
5:150 ± 560 ± 8
Data are representative and will vary depending on the cell type, reagent, and plasmid used.

Table 2: Illustrative Effect of Cell Confluency on Transfection Efficiency

Cell Confluency at Transfection (%)Transfection Efficiency (%)
30-4015 ± 4
50-6035 ± 5
70-8065 ± 6
90-10040 ± 5
Data are representative and will vary depending on the cell type and transfection conditions.

Visualizations

Transfection_Troubleshooting_Workflow start Low Transfection Efficiency check_ratio Is Reagent:DNA Ratio Optimized? start->check_ratio check_cells Are Cells Healthy and at Optimal Confluency? check_ratio->check_cells Yes optimize_ratio Optimize Reagent:DNA Ratio (e.g., 1:1 to 5:1) check_ratio->optimize_ratio No check_dna Is DNA Quality High (Endotoxin-Free)? check_cells->check_dna Yes culture_cells Use Low Passage Cells Seed at Optimal Density (70-90%) check_cells->culture_cells No check_protocol Was the Protocol Followed Correctly? check_dna->check_protocol Yes purify_dna Purify DNA Use Endotoxin-Free Kit check_dna->purify_dna No review_protocol Review Protocol: - Serum-free complex formation - Correct incubation times check_protocol->review_protocol No success High Transfection Efficiency check_protocol->success Yes optimize_ratio->check_cells culture_cells->check_dna purify_dna->check_protocol review_protocol->success

Caption: Troubleshooting workflow for low transfection efficiency.

Cationic_Lipid_Transfection_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell reagent Cationic Lipid Reagent (this compound based) lipoplex Lipoplex Formation (Reagent-DNA Complex) reagent->lipoplex dna Plasmid DNA dna->lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane Adsorption & Endocytosis endosome Endosome cell_membrane->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm DNA Release nucleus Nucleus cytoplasm->nucleus DNA Entry transcription Transcription & Translation nucleus->transcription protein Protein Expression transcription->protein

Caption: Mechanism of cationic lipid-mediated transfection.

References

Validation & Comparative

A Comparative Analysis of 2-(2-Aminoethoxy)ethanol and Monoethanolamine for CO2 Capture Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and scientists on the performance of two key amine solvents in post-combustion carbon capture, supported by experimental data.

The selection of an appropriate solvent is a critical factor in the efficiency and economic viability of amine-based post-combustion CO2 capture systems. For decades, monoethanolamine (MEA) has been the benchmark solvent due to its high reactivity and low cost. However, challenges such as high regeneration energy requirements, corrosive nature, and degradation have driven the search for alternative solvents.[1] Among the promising candidates is 2-(2-Aminoethoxy)ethanol, a linear diamine also known as AEEA or DGA, which has demonstrated several advantages in CO2 capture performance.

This guide provides a detailed, data-driven comparison of this compound and MEA, focusing on key performance indicators relevant to their application in CO2 capture.

Comparative Performance Data

The following tables summarize the key performance metrics for this compound and MEA based on available experimental data. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Performance MetricThis compound (AEEA)Monoethanolamine (MEA)Experimental Conditions
CO2 Absorption Capacity (mol CO2/mol amine) ~0.98~0.515 wt% AEEA in NHD/H2O at 313.15 K for AEEA; Theoretical maximum for MEA.[1]
2.17 mol/L-2 M AEEA/1 M DEEA/4 M sulfolane (B150427) at 393.15 K.[2]
-0.50 - 0.6030 wt% MEA, 12 kPa CO2 partial pressure.[3]
Heat of Absorption (kJ/mol CO2) Lower than MEA-84 to -100General observation for AEEA; 30 wt% aqueous solution for MEA.[1]
-84.38-1 mol·L− 1 TETA and 4 mol·L− 1 DEEA solution.[2]
Absorption Rate HighHighBoth amines exhibit fast reaction kinetics.[1]
Thermal Stability Less stable in the presence of CO2More stable than AEEAAEEA degrades significantly at elevated temperatures.[1]
Degradation ProductThis compound (AEEA)Monoethanolamine (MEA)
Major Degradation Products 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA)[1]N-(2-hydroxyethyl)imidazolidone (HEIA), 2-(2-aminoethylamino)ethanol (HEEDA), 2-oxazolidinone (B127357) (OZD)[4]

Experimental Protocols

The evaluation of amine solvents for CO2 capture involves a series of standardized experiments to determine their performance characteristics. Below are generalized methodologies for key experiments.

1. CO2 Absorption Capacity and Rate Measurement

A common method for determining the CO2 absorption capacity and rate is through the use of a vapor-liquid equilibrium (VLE) apparatus or a stirred-cell reactor.

  • Apparatus: A jacketed glass reactor equipped with a stirrer, temperature and pressure sensors, and gas inlet and outlet lines.

  • Procedure:

    • A known volume and concentration of the amine solution (e.g., 30 wt% aqueous solution) is charged into the reactor.

    • The solution is heated to the desired absorption temperature (e.g., 40°C).

    • A simulated flue gas stream with a specific CO2 concentration (e.g., 15% v/v in N2) is bubbled through the solution at a constant flow rate.

    • The CO2 concentration in the outlet gas is continuously monitored using a gas analyzer.

    • The experiment is continued until the amine solution is saturated with CO2, indicated by the outlet CO2 concentration equaling the inlet concentration.

    • The amount of CO2 absorbed is calculated from the difference in the inlet and outlet CO2 concentrations over time.

    • The initial slope of the CO2 absorption curve is used to determine the initial absorption rate.

2. Solvent Regeneration (Desorption) Studies

The energy required for solvent regeneration is a critical parameter. Desorption studies are conducted to evaluate the ease with which CO2 can be stripped from the loaded amine solution.

  • Apparatus: A stripping column or a heated reactor connected to a condenser.

  • Procedure:

    • The CO2-loaded amine solution from the absorption experiment is transferred to the regeneration vessel.

    • The solution is heated to the regeneration temperature (e.g., 100-120°C).

    • The released CO2 and water vapor are passed through a condenser to separate the water.

    • The amount of CO2 released is measured.

    • The energy consumed during the regeneration process is recorded to determine the reboiler duty, a measure of the regeneration energy.

3. Amine Degradation Analysis

The stability of the amine solvent is assessed through degradation studies under conditions simulating the absorber and stripper environments.

  • Apparatus: A sealed, high-temperature, high-pressure reactor.

  • Procedure:

    • The amine solution is exposed to a synthetic flue gas mixture (containing CO2, O2, and other potential contaminants like SOx and NOx) at elevated temperatures for an extended period.

    • Samples of the amine solution are taken at regular intervals.

    • Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify and quantify the degradation products.[4]

Visualizing the Process and Comparison

To better understand the experimental workflow and the comparative aspects of these two amines, the following diagrams are provided.

G cluster_0 Experimental Workflow: CO2 Capture Performance Evaluation A Amine Solution Preparation (e.g., 30 wt% aqueous) B CO2 Absorption (Stirred Reactor, 40°C) A->B C Gas Analysis (Outlet CO2 Concentration) B->C D CO2-Loaded Amine B->D E Solvent Regeneration (Stripping Column, 100-120°C) D->E H Degradation Study (High T & P Reactor) D->H F Regenerated Amine E->F G CO2 Product E->G F->B I Analytical Analysis (HPLC, GC-MS) H->I

Caption: A typical experimental workflow for evaluating the CO2 capture performance of amine solvents.

G cluster_1 This compound (AEEA) cluster_2 Monoethanolamine (MEA) AEEA_Capacity Higher CO2 Absorption Capacity (~1.0 mol CO2/mol amine) Comparison vs. AEEA_Kinetics Fast Reaction Kinetics AEEA_Regen Potentially Lower Regeneration Energy AEEA_Stability Lower Thermal Stability MEA_Capacity Lower CO2 Absorption Capacity (~0.5 mol CO2/mol amine) MEA_Kinetics Fast Reaction Kinetics MEA_Regen Higher Regeneration Energy MEA_Stability Higher Thermal Stability

Caption: A logical comparison of the key performance characteristics of AEEA and MEA for CO2 capture.

Discussion and Conclusion

This compound presents a compelling alternative to the industry-standard MEA for post-combustion CO2 capture. Its significantly higher CO2 absorption capacity, attributed to the presence of two amine groups, suggests the potential for reduced solvent circulation rates and smaller equipment sizes, which could translate to lower capital and operational costs.[1] Furthermore, the lower heat of absorption for AEEA indicates a potential reduction in the energy required for solvent regeneration, a major contributor to the overall cost of carbon capture.[1]

However, the lower thermal stability of AEEA compared to MEA is a significant drawback.[1] Degradation of the solvent not only reduces its CO2 capture efficiency over time but can also lead to operational issues such as foaming, corrosion, and fouling. The formation of degradation products like HEIA needs to be carefully managed to ensure long-term, stable operation.[1][4]

References

A Comparative Analysis of 2-(2-Aminoethoxy)ethanol (DGA) and Other Alkanolamines for Acid Gas Removal

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural gas and refinery gas treatment, the removal of acid gases such as carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S) is a critical process known as gas sweetening. Alkanolamines are widely employed for this purpose due to their reactivity with these acidic components. This guide provides a comparative study of 2-(2-Aminoethoxy)ethanol, also known as Diglycolamine (DGA), against other commonly used alkanolamines: Monoethanolamine (MEA), Diethanolamine (DEA), and Methyldiethanolamine (MDEA). This analysis is intended for researchers, scientists, and professionals in drug development and chemical processing to facilitate an informed selection of solvents for gas sweetening applications.

Performance Characteristics of Alkanolamines

The selection of an appropriate alkanolamine solvent is a trade-off between several performance indicators, including acid gas loading capacity, reaction kinetics, selectivity for H₂S over CO₂, resistance to degradation, and corrosivity (B1173158).

This compound (DGA) is a primary amine that exhibits a high reactivity with acid gases, similar to MEA. It is typically used in higher concentrations (40-60 wt%) compared to MEA (10-20 wt%), which can lead to lower circulation rates and potentially lower operating costs.[1] DGA is effective for the deep removal of both H₂S and CO₂. However, it can be less selective in mixed acid gas streams, reacting preferentially with CO₂ over H₂S.[1]

Monoethanolamine (MEA) is another primary amine and one of the oldest and most widely used solvents for gas sweetening. It is highly reactive and effective at removing both H₂S and CO₂, achieving stringent sweet gas specifications. Key limitations of MEA include its high corrosivity, especially at higher concentrations and temperatures, and its susceptibility to degradation by compounds like carbonyl sulfide (COS) and carbon disulfide (CS₂), often requiring a reclaimer unit for solvent purification.[1][2]

Diethanolamine (DEA) , a secondary amine, is less reactive than MEA and DGA.[3] This lower reactivity can be advantageous for selective H₂S removal in the presence of CO₂, allowing some CO₂ to "slip" through the absorber.[1] DEA is also more resistant to degradation and less corrosive than MEA.[1][3]

Methyldiethanolamine (MDEA) is a tertiary amine that has gained significant market share due to its selectivity for H₂S over CO₂.[3][4] This selectivity is highly desirable in applications where only H₂S needs to be removed, as it reduces the energy required for solvent regeneration.[4] MDEA is also known for its low vapor pressure, high resistance to degradation, and lower corrosivity compared to primary and secondary amines.[3]

Quantitative Performance Comparison

The following tables summarize key quantitative data for the compared alkanolamines. The values presented are indicative and can vary based on specific operating conditions such as temperature, pressure, and gas composition.

AlkanolamineTypical Concentration (wt%)CO₂ Loading Capacity (mol CO₂/mol amine)H₂S Loading Capacity (mol H₂S/mol amine)
DGA 40 - 60[1]~0.3 - 0.4[1]High
MEA 10 - 20[1]~0.3 - 0.4[1]~0.5[5]
DEA 20 - 30[6]~0.5 - 0.6[6]High
MDEA 30 - 50[4]Up to 1.0[5]High

Table 1: Typical Concentrations and Acid Gas Loading Capacities

AlkanolamineReactivity with CO₂Reactivity with H₂SSelectivity for H₂S
DGA High[1]High[1]Low[1]
MEA High[1]High[1]Low
DEA Moderate[1]High[1]Moderate[1]
MDEA Low (Indirect)[1]High (Direct)[1]High[3][4]

Table 2: Reactivity and Selectivity

AlkanolamineCorrosivityThermal StabilityDegradation by COS/CS₂
DGA Moderate to HighGoodReacts directly[1]
MEA High[2]ModerateReacts, requires reclaiming[1]
DEA Low to Moderate[3]GoodSome irreversible reaction[1]
MDEA Low[3]High[3]Little reaction[1]

Table 3: Corrosivity and Stability

Experimental Protocols

Detailed and standardized experimental methodologies are crucial for the accurate assessment of alkanolamine performance. Below are outlines of key experimental protocols.

CO₂ Absorption Capacity Measurement

The equilibrium solubility of CO₂ in alkanolamine solutions is a key measure of their absorption capacity. This is often determined using a vapor-liquid equilibrium (VLE) apparatus.

Methodology:

  • A known volume and concentration of the alkanolamine solution are placed in a temperature-controlled equilibrium cell or autoclave.[7]

  • The cell is purged with an inert gas, typically nitrogen, to remove any residual air.[7]

  • A gas mixture with a known partial pressure of CO₂ is introduced into the cell.[7]

  • The solution is agitated by a mechanical stirrer to ensure thorough mixing and facilitate equilibrium.[7]

  • The system is allowed to reach equilibrium, which is indicated by a constant CO₂ concentration in the gas phase, monitored by an infrared CO₂ analyzer.[7]

  • Liquid samples are withdrawn and analyzed for their total carbon content using a total organic carbon (TOC) analyzer to determine the amount of CO₂ absorbed.[7]

  • This procedure is repeated at various CO₂ partial pressures and temperatures (e.g., 40°C for absorption and 120°C for regeneration) to generate solubility curves.[7]

Corrosion Testing

The corrosive nature of alkanolamine solutions, particularly when loaded with acid gases, is a major operational concern. Corrosion rates are often evaluated using weight loss measurements or electrochemical techniques.

Methodology (Weight Loss Method):

  • Corrosion coupons, typically made of carbon steel (e.g., AISI 1010), are prepared by cleaning, drying, and weighing them accurately.[8]

  • The coupons are immersed in the alkanolamine solution under controlled conditions of temperature, pressure, and acid gas loading.[9]

  • The test can be conducted in a static or dynamic setup, such as a corrosion loop, to simulate plant conditions.[8]

  • After a predetermined exposure time (e.g., several days), the coupons are removed, cleaned to remove corrosion products according to standard procedures, dried, and reweighed.

  • The weight loss is used to calculate the average corrosion rate in millimeters per year (mm/year).[2]

Reaction Kinetics Analysis

The rate at which an alkanolamine reacts with CO₂ is crucial for designing efficient absorption towers. The stopped-flow technique is a common method for measuring the kinetics of these fast reactions.

Methodology:

  • Two syringes, one containing the alkanolamine solution and the other a CO₂-saturated solution (often in the same solvent), are rapidly driven to mix the reactants in a small observation cell.[10]

  • The change in a physical property of the solution, such as electrical conductivity or pH, is monitored over time as the reaction proceeds.[10]

  • The reaction of CO₂ with the amine forms ionic products, leading to a change in conductivity.[10]

  • The rate of this change is used to determine the pseudo-first-order rate constant (k₀) for the reaction under the given conditions.[11]

  • Experiments are conducted at various amine concentrations and temperatures to determine the overall reaction rate law and activation energy.[12]

Visualizing the Processes

To better understand the logical flow and chemical interactions, the following diagrams illustrate the gas sweetening process and a typical reaction pathway.

GasSweeteningProcess SourGas Sour Gas Inlet Absorber Absorber (Contactor) SourGas->Absorber SweetGas Sweet Gas Outlet Absorber->SweetGas RichAmine Rich Amine Absorber->RichAmine LeanRichHE Lean/Rich Heat Exchanger RichAmine->LeanRichHE Regenerator Regenerator (Stripper) LeanRichHE->Regenerator Heated Rich Amine LeanAmineCooler Lean Amine Cooler LeanRichHE->LeanAmineCooler Cooled Lean Amine AcidGas Acid Gas to Sulfur Recovery Regenerator->AcidGas Reboiler Reboiler Regenerator->Reboiler LeanAmine Lean Amine Regenerator->LeanAmine Reboiler->Regenerator Steam & Vapor LeanAmine->LeanRichHE LeanAminePump Pump LeanAmineCooler->LeanAminePump LeanAminePump->Absorber

Caption: A typical workflow for an amine-based gas sweetening process.

ReactionPathway RNH2 Primary Amine (e.g., DGA, MEA) RNH₂ Carbamate Carbamate RNHCOO⁻ RNH2->Carbamate + CO₂ ProtonatedAmine Protonated Amine RNH₃⁺ RNH2->ProtonatedAmine + H₂O + CO₂ CO2 Carbon Dioxide CO₂ CO2->Carbamate H2O Water H₂O Bicarbonate Bicarbonate (at higher loading) HCO₃⁻ Carbamate->Bicarbonate + H₂O (Hydrolysis) ProtonatedAmine->Bicarbonate

Caption: Simplified reaction pathway of a primary alkanolamine with CO₂.

Conclusion

The choice between this compound and other alkanolamines for gas sweetening is a complex decision that depends on the specific requirements of the application. DGA offers the advantage of high concentration and reactivity, making it suitable for bulk acid gas removal. MEA is a highly effective but corrosive option, while DEA provides a balance of reactivity and stability. MDEA stands out for its selectivity towards H₂S, which is highly beneficial for applications requiring CO₂ slip and energy savings in regeneration. A thorough evaluation of the process conditions, sweet gas specifications, and economic factors is essential for selecting the optimal alkanolamine solvent.

References

Validating the Purity of 2-(2-Aminoethoxy)ethanol: A Comparative Guide to Gas Chromatography and High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount to the integrity and reproducibility of their work. 2-(2-Aminoethoxy)ethanol, also known as Diglycolamine (DGA), is a versatile primary amine used in a wide array of applications, from gas treatment to the synthesis of pharmaceuticals. This guide provides a comparative overview of gas chromatography (GC) and high-performance liquid chromatography (HPLC) for the validation of this compound purity, supported by experimental protocols and performance data.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography, particularly with a flame ionization detector (GC-FID), is a robust and widely adopted method for assessing the purity of volatile and semi-volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.

Experimental Protocol: GC-FID Method

This protocol is based on established methods for the analysis of polar amino alcohols and offers a reliable starting point for the purity determination of this compound.

1. Sample Preparation:

  • Prepare a 1000 µg/mL stock solution of this compound reference standard in methanol (B129727).

  • Prepare a sample solution by dissolving a precisely weighed amount of the this compound sample in methanol to achieve a nominal concentration of 1000 µg/mL.

  • Prepare a blank solution of methanol.

2. GC-FID System and Conditions:

ParameterCondition
Gas Chromatograph Agilent 7890B GC system or equivalent
Detector Flame Ionization Detector (FID)
Column Agilent CP-Sil 8 CB for Amines (30 m x 0.32 mm, 1.0 µm film thickness) or equivalent polar column
Injector Split/Splitless, 270 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium or Hydrogen, constant flow at 1.5 mL/min
Oven Program Initial: 60 °C (hold for 5 min), Ramp: 10 °C/min to 220 °C (hold for 10 min)
Detector Temp. 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

3. Data Analysis:

  • The purity of the this compound sample is determined by area percent calculation. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Expected Performance of the GC-FID Method

The following table summarizes the anticipated performance characteristics of the described GC-FID method, based on validation data for similar compounds.

Performance CharacteristicExpected Value
Linearity (r²) > 0.999
Precision (RSD%) < 2.0%
LOD (Impurities) 0.01% - 0.05%
LOQ (Impurities) 0.03% - 0.15%
Accuracy (Recovery) 98% - 102%
Potential Impurities in this compound

Based on common synthesis routes, which often involve the amination of diethylene glycol, potential impurities may include:

  • Unreacted Starting Materials: Diethylene glycol, Monoethanolamine, Ammonia.

  • By-products: Morpholine.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

For a comparative perspective, High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) presents a viable alternative for the analysis of this compound and its non-volatile impurities. This technique is particularly advantageous when dealing with thermally labile or non-volatile compounds.

Experimental Protocol: HPLC-RID Method

This protocol is adapted from a comparative study on the analysis of monoethanolamine.[1]

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound reference standard in ultrapure water.

  • Prepare a sample solution by dissolving a precisely weighed amount of the this compound sample in ultrapure water to a nominal concentration of 1 mg/mL.

  • Prepare a blank solution of ultrapure water.

2. HPLC-RID System and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector Refractive Index Detector (RID)
Column Aminex HPX-87H (300 mm x 7.8 mm) or equivalent ion-exclusion column
Mobile Phase 0.005 M Sulfuric Acid in ultrapure water
Flow Rate 0.6 mL/min
Column Temp. 35 °C
Injection Volume 20 µL

Comparison of GC-FID and HPLC-RID for this compound Purity Analysis

The choice between GC-FID and HPLC-RID depends on the specific requirements of the analysis, including the nature of potential impurities and laboratory instrumentation availability.

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-RID)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Applicability Ideal for volatile and semi-volatile compounds.Suitable for non-volatile and thermally labile compounds.
Sensitivity Generally high for organic compounds.Moderate, dependent on the refractive index difference.
Selectivity High, based on compound volatility and column interaction.Can be tailored with different column chemistries and mobile phases.
Speed Typically faster run times.Can have longer run times depending on the separation.
Common Impurities Effective for detecting volatile impurities like morpholine.Better for non-volatile impurities like diethylene glycol and potential salts.
Derivatization Not typically required for this compound.Not required for RID detection.
Instrumentation Cost Generally lower initial and operational costs.Can have higher initial and solvent costs.

Workflow and Visualization

A clear understanding of the analytical workflow is essential for implementing a robust purity testing method.

GC_Purity_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Reporting prep_std Weigh Reference Standard dissolve_std Dissolve in Methanol (1000 µg/mL) prep_std->dissolve_std prep_sample Weigh Sample dissolve_sample Dissolve in Methanol (1000 µg/mL) prep_sample->dissolve_sample inject Inject 1 µL into GC-FID dissolve_std->inject Calibration dissolve_sample->inject separate Chromatographic Separation (Polar Column) inject->separate detect Flame Ionization Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Report) integrate->calculate report Generate Certificate of Analysis calculate->report

GC-FID Purity Analysis Workflow for this compound.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography offer effective means for validating the purity of this compound. GC-FID is a highly sensitive and efficient method for analyzing the primary compound and its volatile impurities. HPLC-RID provides a valuable alternative, particularly for the analysis of non-volatile or thermally sensitive impurities. The choice of methodology should be guided by the specific analytical needs, the likely impurity profile based on the synthesis route, and the available laboratory resources. For comprehensive purity assessment, employing both techniques can provide a more complete characterization of the material.

References

Performance comparison of 2-(2-Aminoethoxy)ethanol and piperazine blends for CO2 absorption

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing pursuit of efficient and cost-effective carbon capture technologies, the selection of the absorbent solution is paramount. This guide provides a detailed performance comparison between 2-(2-Aminoethoxy)ethanol (AEE), also known as diglycolamine (DGA), and various piperazine (B1678402) (PZ) blends, two prominent solvent systems for CO2 absorption. This analysis is intended for researchers, scientists, and professionals in drug development and chemical engineering who are engaged in carbon capture research and process optimization.

While direct experimental data on AEE and PZ blends is limited in publicly available literature, this guide synthesizes the performance characteristics of each component and common PZ blends to offer a comprehensive comparative overview. We will delve into key performance indicators such as CO2 absorption capacity, absorption rate, and regeneration energy, supported by experimental data from various studies.

Executive Summary of Performance

Piperazine and its blends are renowned for their fast reaction kinetics and high CO2 absorption capacity. Piperazine acts as an excellent rate promoter when blended with other amines like monoethanolamine (MEA) or methyldiethanolamine (MDEA).[1] These blends often exhibit a synergistic effect, combining the high absorption rate of PZ with the favorable thermodynamic properties of the other amine.

On the other hand, this compound (DGA) is a primary amine that has been noted for its CO2 capture capabilities. Studies indicate that fresh DGA solutions demonstrate a high CO2 capture efficiency of approximately 88%.[2] However, its performance upon regeneration can degrade more significantly than other amines unless a catalyst is employed.[2]

The following sections will provide a detailed breakdown of the performance metrics, experimental protocols, and visual representations of the underlying processes.

Quantitative Performance Comparison

The performance of AEE and various piperazine blends is summarized in the tables below, based on data extracted from multiple research sources.

Table 1: CO2 Absorption Capacity and Rate

Solvent SystemConcentration (wt%)CO2 Loading (mol CO2/mol amine)Absorption Rate (mmol/mol-s)Reference(s)
This compound (DGA)---[2]
30% MEA (Reference)300.501.09[3]
30% Piperazine (PZ)301.061.81[3]
10% MEA / 20% PZ300.75~1.68[3]
10% DEA / 20% PZ300.881.68[3]
10% AMP / 20% PZ300.991.47[3]
10% MDEA / 20% PZ30--[3]

Note: Quantitative data for the CO2 loading and absorption rate of AEE were not explicitly available in the reviewed literature.

Table 2: Thermodynamic and Regeneration Properties

Solvent SystemHeat of Absorption (-ΔHabs, kJ/mol)Regeneration Energy (GJ/tonne CO2)Cyclic Capacity (mol CO2/kg solution)Reference(s)
This compound (DGA)---[2]
7 m MEA82~4.0-[4]
8 m PZ70--[4]
5 m PZ / 2.3 m AMP78-0.66[5]
60% DEEA / 20% AEEA-2.58-[6]
30% MEA + 5% PZ-3.59-[7]

Note: Quantitative data for the thermodynamic and regeneration properties of AEE were not explicitly available in the reviewed literature.

Experimental Protocols

The data presented in this guide are derived from experiments conducted under specific laboratory conditions. Below are detailed methodologies for key experiments.

CO2 Absorption/Desorption Screening

This experiment aims to determine the CO2 absorption capacity and initial absorption rate of the amine solvent.

Apparatus:

  • A bench-scale solvent screening setup with multiple batch reactors.

  • Mass flow controllers for CO2 and N2 gases.

  • A pressure sensor to measure CO2 partial pressure.

  • A temperature-controlled oil bath.

  • A gas distributor (bubbler).

  • A data acquisition system.

Procedure:

  • A known volume and concentration of the amine solution are placed in the reactor.

  • The reactor is sealed and brought to the desired absorption temperature (e.g., 40°C) using the oil bath.

  • A simulated flue gas stream with a specific CO2 partial pressure (e.g., 12 kPa) is created by mixing CO2 and N2 using mass flow controllers.

  • The gas mixture is humidified and then bubbled through the amine solution at a constant flow rate.

  • The change in CO2 partial pressure in the reactor headspace is monitored over time using the pressure sensor.

  • The absorption capacity is determined by titrating the CO2-loaded solution with a strong acid (e.g., phosphoric acid).[3]

  • For desorption, the CO2-rich solution is heated to a higher temperature (e.g., 120°C) to release the captured CO2.

Vapour-Liquid Equilibrium (VLE) Analysis

This experiment measures the equilibrium solubility of CO2 in the amine solution at various temperatures and pressures.

Apparatus:

  • A VLE apparatus with a larger solvent capacity (e.g., 500 ml).

  • High-precision temperature and pressure controllers and sensors.

  • A magnetic stirrer.

Procedure:

  • The VLE cell is filled with a known amount of the amine solution.

  • The cell is evacuated to remove any residual air.

  • A known amount of CO2 is introduced into the cell.

  • The solution is stirred at a constant temperature until the pressure in the cell stabilizes, indicating that equilibrium has been reached.

  • The equilibrium pressure and temperature are recorded.

  • This process is repeated for different CO2 loadings and temperatures to generate the VLE data.[8]

Visualizing the Process and Chemistry

To better understand the experimental workflow and the underlying chemical reactions, the following diagrams are provided.

Experimental_Workflow cluster_absorption Absorption Stage cluster_analysis Analysis Stage cluster_desorption Desorption Stage Flue_Gas Flue Gas (CO2 + N2) Humidifier Humidifier Flue_Gas->Humidifier Reactor Batch Reactor (Amine Solution, 40°C) Humidifier->Reactor Data_Acquisition Data Acquisition (Pressure vs. Time) Reactor->Data_Acquisition Titration Titration (Determine CO2 Loading) Reactor->Titration VLE_Analysis VLE Analysis Reactor->VLE_Analysis Heating Heating (e.g., 120°C) Reactor->Heating CO2-Rich Solution CO2_Release CO2 Release Heating->CO2_Release Regenerated_Solvent Regenerated Solvent Heating->Regenerated_Solvent

Caption: Experimental workflow for CO2 absorption and desorption studies.

Piperazine_Reaction_Pathway cluster_primary_reaction Primary Reaction cluster_secondary_reaction Secondary Reaction cluster_hydrolysis Hydrolysis CO2 CO2 PZ_Carbamate PZ-Carbamate CO2->PZ_Carbamate PZ Piperazine (PZ) PZ->PZ_Carbamate PZ_Dicarbamate PZ-Dicarbamate PZ_Carbamate->PZ_Dicarbamate HCO3 HCO3- PZ_Carbamate->HCO3 PZH PZ-H+ PZ_Carbamate->PZH H2O H2O H2O->HCO3 CO2_2 CO2 CO2_2->PZ_Dicarbamate

Caption: Reaction pathway of CO2 with piperazine.

Discussion and Conclusion

Piperazine blends consistently demonstrate superior performance in terms of both CO2 absorption capacity and absorption rate when compared to the benchmark 30 wt% MEA solution.[3] The addition of piperazine to other amines like MEA, DEA, and AMP significantly enhances their performance, making these blends highly attractive for industrial applications.[3] The primary advantage of piperazine lies in its cyclic diamine structure, which allows for the rapid formation of carbamates and potentially dicarbamates, leading to a high CO2 loading capacity.

This compound (DGA) also shows promise as a CO2 absorbent with a high initial capture efficiency.[2] However, the available literature suggests a potential for greater degradation upon regeneration compared to some other amines. The use of a catalyst can mitigate this issue and improve the efficiency of regenerated DGA.[2]

Hypothetical AEE/PZ Blend:

While direct experimental data is lacking, a blend of AEE and PZ could theoretically offer compelling advantages. Piperazine would be expected to act as a rate promoter, significantly increasing the CO2 absorption kinetics of AEE. This could potentially lead to a solvent system with both a high absorption rate and a favorable absorption capacity. Further research is warranted to investigate the synergistic effects and overall performance of AEE/PZ blends for CO2 capture.

References

A Comparative Guide to Analytical Methods for Characterizing 2-(2-Aminoethoxy)ethanol Modified Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of polymers with 2-(2-aminoethoxy)ethanol (AEE) is a critical strategy for imparting unique properties such as hydrophilicity, biocompatibility, and reactive sites for further conjugation, particularly in the development of drug delivery systems and biomaterials. A thorough characterization of these modified polymers is essential to establish structure-property relationships and ensure product quality and performance. This guide provides a comparative overview of key analytical techniques used for this purpose, supported by experimental data and detailed protocols.

Overview of Characterization Workflow

The successful modification of a polymer with AEE and its subsequent analysis involves a multi-step process. This typically begins with the synthesis or selection of a precursor polymer, followed by the chemical reaction to attach the AEE moiety. The resulting polymer must then be rigorously purified and characterized using a suite of complementary analytical methods to confirm its structure, purity, molecular weight, and thermal properties.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis start Precursor Polymer (e.g., with leaving group) reaction Reaction with This compound (AEE) start->reaction Step 1 purification Purification (e.g., Dialysis, Precipitation) reaction->purification Step 2 product AEE-Modified Polymer purification->product Step 3 nmr NMR Spectroscopy product->nmr ftir FTIR Spectroscopy product->ftir gpc GPC / SEC product->gpc thermal Thermal Analysis (DSC, TGA) product->thermal structure Structural Confirmation & Degree of Substitution nmr->structure ftir->structure mw Molecular Weight & Polydispersity gpc->mw thermal_props Thermal Stability & Transitions thermal->thermal_props

Caption: General workflow for synthesis and characterization of AEE-modified polymers.

Spectroscopic Methods: Confirming Covalent Modification

Spectroscopic techniques are indispensable for confirming the successful covalent attachment of AEE to the polymer backbone and for quantifying the extent of modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of modified polymers.[1] ¹H NMR provides quantitative information about the number of AEE units incorporated per polymer chain.

Information Obtained:

  • Structural Confirmation: Appearance of characteristic proton signals from the AEE moiety.

  • Degree of Substitution (DS): Calculated by comparing the integral of a unique AEE proton signal to a signal from the polymer backbone.[2]

  • Purity: Detection of residual unreacted AEE or side products.

Comparison with other methods:

  • Advantages: Provides unambiguous structural information and allows for precise quantification of the modification.

  • Disadvantages: Requires polymers to be soluble in deuterated solvents. Signal broadening can occur with increasing molecular weight, which may complicate interpretation.[1]

Table 1: Representative ¹H NMR Data for an AEE-Modified Polymer
Assignment Typical Chemical Shift (ppm)
Polymer Backbone ProtonsVaries (e.g., 1.0-2.5 ppm for alkyl chains)
-O-CH₂ -CH₂-NH₂ (AEE)~3.70 ppm
-O-CH₂-CH₂ -NH₂ (AEE)~3.56 ppm
-O-CH₂-CH₂-O-CH₂ - (AEE)~3.52 ppm
-CH₂-NH₂ (AEE)~2.87 ppm
Note: Shifts are approximate and can vary based on the solvent and polymer structure.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the presence of specific functional groups.[4][5] It is used to confirm the incorporation of AEE by detecting its characteristic vibrational bands.

Information Obtained:

  • Functional Group Identification: Appearance of N-H (amine) and C-O (ether) stretching vibrations from the AEE molecule.[6]

  • Qualitative Confirmation: Provides strong evidence of successful modification.

Comparison with other methods:

  • Advantages: Fast, requires minimal sample preparation (especially with ATR-FTIR), and can be used for insoluble materials.[4]

  • Disadvantages: Generally qualitative or semi-quantitative. Broad peaks, common in polymers, can overlap and obscure important information.[6]

Table 2: Key FTIR Vibrational Bands for AEE Modification
Functional Group Characteristic Wavenumber (cm⁻¹)
N-H Stretch (primary amine)3300 - 3500 (often two bands)
O-H Stretch (terminal alcohol)3200 - 3600 (broad)
C-H Stretch (alkyl)2850 - 3000
C-O Stretch (ether and alcohol)1050 - 1150 (strong)

Chromatographic Methods: Assessing Molecular Weight and Purity

Chromatographic techniques are essential for evaluating the molecular weight distribution and purity of the modified polymer, which are critical parameters for applications in drug delivery and materials science.[7]

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC (also known as GPC) is the most common method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.[7][8] It separates molecules based on their hydrodynamic volume in solution.[9]

Information Obtained:

  • Number-Average Molecular Weight (Mn)

  • Weight-Average Molecular Weight (Mw)

  • Polydispersity Index (PDI = Mw/Mn)

  • Detection of Impurities: Presence of unreacted AEE or low molecular weight byproducts.

Comparison with other methods:

  • Advantages: Provides a comprehensive overview of the molecular weight distribution. Essential for quality control.[10]

  • Disadvantages: The hydrodynamic volume can be affected by the polymer-solvent interaction, which may change upon modification with polar AEE groups, potentially leading to inaccurate molecular weight estimations if not calibrated properly.

Table 3: Representative GPC/SEC Data Before and After AEE Modification
Sample Mn (kDa) Mw (kDa) PDI (Mw/Mn)
Precursor Polymer10.211.51.13
AEE-Modified Polymer11.813.11.11
Note: An increase in Mn and Mw is expected upon successful modification, while the PDI should remain relatively unchanged.

Thermal Analysis: Evaluating Stability and Phase Transitions

Thermal analysis techniques provide crucial information on the thermal stability and transition behaviors (e.g., glass transition, melting) of the modified polymer. These properties are vital for determining the material's processing conditions and service temperature range.[11][12]

G cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) start AEE-Modified Polymer Sample tga_process Heat at constant rate in inert atmosphere start->tga_process dsc_process Heat/Cool at constant rate start->dsc_process tga_result Measure Weight Loss vs. Temperature tga_process->tga_result tga_info Decomposition Temp (Td) Thermal Stability tga_result->tga_info dsc_result Measure Heat Flow vs. Temperature dsc_process->dsc_result dsc_info Glass Transition (Tg) Melting Point (Tm) Crystallinity dsc_result->dsc_info

Caption: Logic diagram comparing thermal analysis techniques for AEE-modified polymers.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the polymer.[13]

Information Obtained:

  • Decomposition Temperature (Td): The temperature at which the polymer begins to degrade.

  • Thermal Stability: Comparison of the Td before and after modification.

  • Composition: Can sometimes be used to estimate the composition of copolymers or blends.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions where heat is either absorbed or released.[13]

Information Obtained:

  • Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

  • Melting Temperature (Tm): For semi-crystalline polymers.

  • Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling.

Table 4: Comparison of Thermal Properties
Property Precursor Polymer AEE-Modified Polymer
Td (TGA, 5% weight loss) 350 °C335 °C
Tg (DSC) 45 °C38 °C
Note: The introduction of flexible AEE side chains often leads to a decrease in both thermal stability (Td) and glass transition temperature (Tg).

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the dried AEE-modified polymer and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum at a suitable field strength (e.g., 400 MHz or higher) at room temperature. Ensure a sufficient number of scans (typically 16-64) are averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum using the residual solvent peak. Integrate the characteristic peaks of the polymer backbone and the AEE moiety. Calculate the degree of substitution by comparing the relative integrals.

Protocol 2: ATR-FTIR Spectroscopy
  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean. Collect a background spectrum of the empty ATR stage.[4]

  • Sample Application: Place a small amount of the solid, dried polymer sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Analysis: The resulting spectrum is typically displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Identify key peaks corresponding to the polymer backbone and the newly introduced AEE functional groups.

Protocol 3: Gel Permeation Chromatography (GPC/SEC)
  • Eluent Preparation: Prepare the mobile phase (eluent), which should be a good solvent for the polymer (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) often with additives like 0.1% LiBr to prevent aggregation). Filter and degas the eluent thoroughly.

  • Sample Preparation: Prepare a dilute solution of the polymer in the eluent at a known concentration (typically 1-2 mg/mL). Filter the solution through a 0.22 or 0.45 µm syringe filter.

  • Instrument Setup: Equilibrate the GPC system, including the columns and detectors (e.g., Refractive Index (RI), UV, Light Scattering), with the eluent at a constant flow rate (e.g., 1.0 mL/min).

  • Calibration: Inject a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate) to generate a calibration curve of log(Molecular Weight) vs. Elution Time.

  • Sample Analysis: Inject the prepared polymer sample.

  • Data Analysis: Using the calibration curve, the software calculates Mn, Mw, and PDI for the sample based on its elution profile.

References

A Comparative Guide to the Quantitative Determination of 2-(2-Aminoethoxy)ethanol in Industrial Process Streams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary chromatographic methods for the quantitative determination of 2-(2-Aminoethoxy)ethanol (AEE) in industrial process streams: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is critical for process monitoring, quality control, and impurity profiling. This document presents a summary of their principles, performance characteristics based on validated methods for closely related compounds, and detailed experimental protocols to aid in method selection and implementation.

Method Comparison at a Glance

The choice between Gas Chromatography and High-Performance Liquid Chromatography for the analysis of this compound hinges on several factors including the sample matrix, required sensitivity, and available instrumentation. AEE's high polarity and low volatility can present challenges for GC, while its lack of a UV-absorbing chromophore necessitates derivatization for sensitive HPLC detection.

Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. It is often employed for purity assessments of materials like AEE.[1] For direct analysis, specialized polar columns are recommended to achieve good peak shape for ethanolamines, which are prone to tailing.[2]

High-Performance Liquid Chromatography is a versatile technique suitable for a wide range of analytes. Since AEE does not possess a chromophore, pre-column derivatization is required to enable detection by common UV-Vis or Fluorescence detectors. Reagents such as o-phthalaldehyde (B127526) (OPA) react with primary amines like AEE to form highly fluorescent derivatives, allowing for very sensitive quantification.[3][4]

A study comparing GC-MS and HPLC with Refractive Index Detection (RID) for monoethanolamine (a related compound) found that HPLC was the only technique capable of simultaneously analyzing the parent amine and its degradation products in a single run.[5][6]

Quantitative Performance Data

The following table summarizes the performance characteristics of representative GC and HPLC methods. The data is derived from validated methods for compounds structurally similar to AEE, providing a reliable benchmark for expected performance.

ParameterGas Chromatography (Direct Injection)High-Performance Liquid Chromatography (with OPA Derivatization)
Analyte 2-(2-chloroethoxy)ethanol (B196239)Ethanolamine & other Alkyl Amines
Detector Flame Ionization Detector (FID)Fluorescence Detector (FLD)
Linearity (r²) > 0.99 (Concentration range not specified)[7]≥ 0.99 (Concentration range: 2.5–5000 ng/L)[3]
Limit of Detection (LOD) Specified as determined[7]0.9 ng to 7.2 ng[3]
Limit of Quantification (LOQ) Specified as determined[7]Not explicitly stated, but method is validated for trace analysis[3]
Accuracy (% Recovery) Excellent results reported[7]70% to 109%[3]
Precision (% RSD) Excellent results reported[7]< 2.35%[3]

Experimental Protocols

Detailed methodologies for both a direct injection GC-FID method and a pre-column derivatization HPLC-FLD method are provided below. These protocols are based on validated methods for analogous compounds and serve as a strong starting point for the analysis of AEE.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is adapted from a validated method for the quantitative determination of residual 2-(2-chloroethoxy)ethanol, a compound structurally related to AEE.[7]

1. Sample Preparation:

  • Accurately weigh the industrial process stream sample containing AEE.

  • Dissolve the sample in a suitable solvent, such as Dimethylformamide (DMF), to a known concentration (e.g., 10 mg/mL).

  • If necessary, include an internal standard (e.g., N-methyl-2-pyrrolidinone) for improved quantitation.

  • Prepare a series of calibration standards of AEE in the same solvent, bracketing the expected sample concentration.

2. GC-FID Instrumentation and Conditions:

  • GC System: Agilent 7890 or equivalent.

  • Column: DB-624 (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 60 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Nitrogen or Helium at a constant flow (e.g., ~1.5 mL/min).

  • Injection: 1 µL, direct injection.

  • Inlet Temperature: 240°C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 260°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C (hold for an appropriate time).

    • Ramp 1: Increase at 5°C/min to 230°C.

    • Ramp 2: Increase at 40°C/min to 240°C.

  • Data Analysis: Integrate the peak area for AEE and the internal standard (if used). Construct a calibration curve by plotting the peak area ratio (AEE/IS) against the concentration of the standards. Determine the concentration of AEE in the sample from the calibration curve.

Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This protocol is based on a validated method for the simultaneous determination of alkyl amines, including ethanolamine, using online derivatization with o-phthalaldehyde (OPA).[3]

1. Reagent Preparation:

  • Mobile Phase A: Prepare an appropriate buffer solution (e.g., sodium phosphate (B84403) buffer).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Derivatization Reagent (OPA): Prepare a solution containing 5 mM OPA and 225 mM 3-mercaptopropionic acid in a 0.1 M borate (B1201080) buffer (pH 10.2).

2. Sample Preparation:

  • Dilute the industrial process stream sample with deionized water to bring the AEE concentration into the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before analysis.

  • Prepare a series of AEE calibration standards in deionized water.

3. HPLC-FLD Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent with an autosampler capable of online derivatization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Derivatization (Autosampler Program):

    • Mix sample/standard, borate buffer, and OPA reagent.

    • Allow a short reaction time (~5 min) at room temperature.

    • Inject the derivatized mixture.

  • Mobile Phase: Gradient elution using Mobile Phase A and B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Fluorescence Detector (FLD).

  • Excitation Wavelength: 230 nm.

  • Emission Wavelength: 450 nm.

  • Data Analysis: Integrate the peak area of the AEE-OPA derivative. Construct a calibration curve by plotting peak area against the concentration of the standards. Calculate the AEE concentration in the sample based on the calibration curve.

Diagrams

G cluster_gc Gas Chromatography (GC) Workflow GC_Sample Industrial Process Stream Sample GC_Prep Dilute in Solvent (e.g., DMF) GC_Sample->GC_Prep GC_Inject Direct Injection (1 µL) GC_Prep->GC_Inject GC_Sep Separation on DB-624 Column GC_Inject->GC_Sep GC_Detect FID Detection GC_Sep->GC_Detect GC_Quant Quantification vs. Standards GC_Detect->GC_Quant

G cluster_hplc High-Performance Liquid Chromatography (HPLC) Workflow HPLC_Sample Industrial Process Stream Sample HPLC_Prep Dilute in Water & Filter HPLC_Sample->HPLC_Prep Deriv Pre-Column Derivatization with OPA Reagent HPLC_Prep->Deriv HPLC_Inject Injection of Derivative Deriv->HPLC_Inject HPLC_Sep Separation on C18 Column HPLC_Inject->HPLC_Sep HPLC_Detect Fluorescence Detection HPLC_Sep->HPLC_Detect HPLC_Quant Quantification vs. Standards HPLC_Detect->HPLC_Quant

G

References

A Comparative Toxicological Analysis of 2-(2-Aminoethoxy)ethanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the toxicological profiles of 2-(2-Aminoethoxy)ethanol and its selected derivatives. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of experimental data and methodologies to support safety and risk assessments.

Executive Summary

This compound, also known as Diglycolamine® (DGA®), is an organic compound utilized in various industrial applications. This guide evaluates its toxicity in comparison to several of its derivatives, including ether- and N-substituted analogues. The compiled data, derived from a range of toxicological studies, indicates that this compound exhibits moderate acute toxicity and is corrosive to skin and eyes. The toxicity of its derivatives varies depending on the specific structural modifications. This document presents a detailed summary of acute toxicity, irritation potential, and other key toxicological endpoints in structured tables for straightforward comparison. Furthermore, it outlines the experimental protocols for the key assays cited and provides diagrams to illustrate experimental workflows and potential toxicological mechanisms.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound and its derivatives.

Table 1: Acute Oral and Dermal Toxicity Data

CompoundCAS NumberTest SpeciesRouteLD50 ValueReference
This compound929-06-6RatOral2.56 g/kg[1]
This compound929-06-6RatOral3 g/kg[2]
This compound929-06-6MouseOral2825 mg/kg[3]
This compound929-06-6RabbitDermal>3,000 mg/kg[4]
This compound929-06-6RabbitDermal1260 mg/kg[2]
2-(2-Butoxyethoxy)ethanol112-34-5RatOral>2000 mg/kg
2-(2-Butoxyethoxy)ethanol112-34-5RatDermal>2000 mg/kg
2-[2-(2-Butoxyethoxy)ethoxy]ethanol143-22-6RatOral>2000 mg/kg[5]
2-[2-(2-Butoxyethoxy)ethoxy]ethanol143-22-6RatDermal>2000 mg/kg[5]
2-(2-Methoxyethoxy)ethanol111-77-3--Harmful if swallowed, in contact with skin or if inhaled[6]
2-(2-Ethoxyethoxy)ethanol111-90-0RatOral6031 mg/kg[5]
2-(2-Ethoxyethoxy)ethanol111-90-0RabbitDermal9143 mg/kg[5]
2-(2-Isopropoxyethoxy)ethanol109-59-1RatOral>2000 mg/kg[7]
2-(2-Isopropoxyethoxy)ethanol109-59-1RabbitDermal1445 mg/kg[7]
2-(Dibutylamino)ethanol102-81-8-OralHarmful if swallowed[8]
2-(Dibutylamino)ethanol102-81-8-DermalHarmful in contact with skin[8]

Table 2: Skin and Eye Irritation Data

CompoundCAS NumberTest SpeciesEndpointResultReference
This compound929-06-6RabbitSkin IrritationCorrosive / Causes burns[4][9]
This compound929-06-6RabbitEye IrritationSevere irritant / Causes serious eye damage[4][9]
2-(2-Butoxyethoxy)ethanol112-34-5RabbitSkin IrritationSlight to moderate erythema and oedema
2-(2-Butoxyethoxy)ethanol112-34-5RabbitEye IrritationModerately severe conjunctivitis and mild corneal injury
2-[2-(2-Butoxyethoxy)ethoxy]ethanol143-22-6RabbitSkin IrritationSlight to moderate irritation[5]
2-(2-Methoxyethoxy)ethanol111-77-3-Skin IrritationNot classified as a skin irritant[9]
2-(2-Methoxyethoxy)ethanol111-77-3-Eye IrritationCauses serious eye irritation[9]
2-(2-Ethoxyethoxy)ethanol111-90-0-Eye IrritationCauses eye irritation[10]
2-(2-Isopropoxyethoxy)ethanol109-59-1RabbitSkin IrritationIrritating[7]

Table 3: Ecotoxicity Data for this compound

OrganismEndpointValueExposure TimeReference
Leuciscus idus (Golden orfe)LC50460 mg/L96 h
Daphnia magna (Water flea)EC50190 mg/L48 h
Desmodesmus subspicatus (Green algae)IC50162 mg/L72 h
Pseudomonas putida (Bacteria)EC50110 mg/L17 h

Experimental Protocols

Detailed methodologies for the key toxicological assays are provided below. These protocols are based on internationally recognized guidelines to ensure data reliability and reproducibility.

Acute Oral Toxicity (Based on OECD Guideline 401, 420, 423)
  • Test Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[10]

  • Test Animals: Commonly used laboratory rodent strains are employed, with at least 5 animals per dose level, all of the same sex.[10] If females are used, they should be nulliparous and non-pregnant.[10]

  • Dosage: Doses are chosen based on a range-finding test.[10] The substance is typically administered in a single dose.[11] The maximum volume of liquid administered at one time in rodents should not exceed 1 ml/100 g body weight, except for aqueous solutions where 2 ml/100 g may be used.[10]

  • Procedure: Animals are fasted prior to dosing.[7] Following administration, animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.[7] Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous systems.[11]

  • Data Analysis: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[10]

Acute Dermal Toxicity (Based on OECD Guideline 402)
  • Test Principle: The test substance is applied to the skin of experimental animals in a single dose.[12]

  • Test Animals: The albino rabbit is the preferred species. A small area of skin (approximately 6 cm²) is used for application.[1]

  • Dosage and Application: The test article is applied over a shaved area of skin (approximately 10% of the total body surface area) and held in contact with the skin for a 24-hour period using a porous gauze dressing.[13][14]

  • Procedure: Following the exposure period, the residual test substance is removed.[14] Animals are observed for signs of toxicity and mortality for at least 14 days.[13] Body weights are recorded weekly.[13]

  • Data Analysis: The LD50 is determined, along with observations of any toxic effects.

Skin Irritation/Corrosion (Based on OECD Guideline 404)
  • Test Principle: The test substance is applied to a small area of the skin of a single animal.[1]

  • Test Animals: The albino rabbit is the recommended species.[1]

  • Procedure: A 0.5 mL (liquid) or 0.5 g (solid) dose is applied to the test site for an exposure period of 4 hours.[1] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours) for up to 14 days.[15]

  • Data Analysis: The severity of skin reactions is scored. If responses persist to the end of the 14-day observation period, the substance is considered an irritant.[1]

Cytotoxicity Assay (MTT Assay)
  • Test Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[5] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.[5]

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated with the test compound for a specified period.

    • MTT solution is added to each well to a final concentration of 0.5 mg/mL, and the plate is incubated for 1-4 hours at 37°C.[5]

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[5]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells.

Genotoxicity Assay (Ames Test)
  • Test Principle: The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[2] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it).[16]

  • Procedure:

    • The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[16]

    • The bacteria are then plated on a minimal agar (B569324) medium lacking histidine.[16]

  • Data Analysis: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies.[16] A significant increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.[16]

Mechanistic Insights and Signaling Pathways

The corrosive nature of this compound is a primary health hazard, causing severe skin burns and eye damage.[9] Inhalation can also lead to irritation of the respiratory system.[17] The mechanism of its corrosive action is likely due to its alkaline nature, which can cause liquefaction necrosis of tissues.

While specific signaling pathways disrupted by this compound and its derivatives are not extensively documented, the toxic effects of related compounds, such as other ethylene (B1197577) glycol ethers and ethanolamines, can provide some insights. Glycol ethers are known to be metabolized to toxic alkoxyacetic acids, which can lead to systemic toxicity.[16] Some studies on ethanol (B145695) and ethanolamines suggest potential interactions with key cellular signaling pathways.

For instance, ethanol has been shown to affect the mTOR (mechanistic target of rapamycin) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways, which are crucial regulators of cell growth, proliferation, and inflammation.[18][] Ethanolamine has also been shown to enhance the proliferation of intestinal epithelial cells via the mTOR signaling pathway. It is plausible that this compound and its derivatives, as amino alcohols, could potentially modulate these or similar pathways, contributing to their toxicological profiles. However, further research is needed to establish direct links and specific mechanisms.

Visualizations

The following diagrams illustrate a general experimental workflow for toxicity testing and a hypothetical signaling pathway that could be affected by amino alcohols, based on current understanding.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assays Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Data Analysis & Risk Assessment Data Analysis & Risk Assessment Cytotoxicity Assay (e.g., MTT)->Data Analysis & Risk Assessment Genotoxicity Assay (e.g., Ames Test) Genotoxicity Assay (e.g., Ames Test) Genotoxicity Assay (e.g., Ames Test)->Data Analysis & Risk Assessment Acute Oral Toxicity (LD50) Acute Oral Toxicity (LD50) Acute Oral Toxicity (LD50)->Data Analysis & Risk Assessment Acute Dermal Toxicity (LD50) Acute Dermal Toxicity (LD50) Acute Dermal Toxicity (LD50)->Data Analysis & Risk Assessment Skin/Eye Irritation Skin/Eye Irritation Skin/Eye Irritation->Data Analysis & Risk Assessment Test Compound Test Compound Test Compound->Cytotoxicity Assay (e.g., MTT) Test Compound->Genotoxicity Assay (e.g., Ames Test) Test Compound->Acute Oral Toxicity (LD50) Test Compound->Acute Dermal Toxicity (LD50) Test Compound->Skin/Eye Irritation

Caption: General workflow for toxicological evaluation of a chemical compound.

Signaling_Pathway Amino Alcohol Derivative Amino Alcohol Derivative Cell Membrane Receptor Cell Membrane Receptor Amino Alcohol Derivative->Cell Membrane Receptor Interaction Signal Transduction Cascade Signal Transduction Cascade Cell Membrane Receptor->Signal Transduction Cascade Activation Transcription Factor Activation (e.g., NF-kB) Transcription Factor Activation (e.g., NF-kB) Signal Transduction Cascade->Transcription Factor Activation (e.g., NF-kB) Phosphorylation Gene Expression Changes Gene Expression Changes Transcription Factor Activation (e.g., NF-kB)->Gene Expression Changes Nuclear Translocation Cellular Response Cellular Response Gene Expression Changes->Cellular Response Leads to

Caption: Hypothetical signaling pathway potentially affected by amino alcohol derivatives.

Conclusion

This comparative guide consolidates available toxicological data for this compound and several of its derivatives. The parent compound is a corrosive substance with moderate acute toxicity. Its ether derivatives, such as the butoxy and ethoxy analogues, generally exhibit lower acute toxicity. The provided experimental protocols offer a foundation for standardized testing. While the precise molecular mechanisms and signaling pathways affected by these compounds require further investigation, this guide serves as a valuable resource for researchers and professionals in the field of drug development and chemical safety. Further studies are warranted to elucidate the specific signaling pathway perturbations and to expand the toxicological database for a wider range of derivatives.

References

A Comparative Guide to the Performance of 2-(2-Aminoethoxy)ethanol in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a suitable solvent system is paramount to the success of experimental and manufacturing processes. 2-(2-Aminoethoxy)ethanol (AEE), also known as Diglycolamine (DGA), is a versatile organic compound with a primary amine and a hydroxyl group, lending it unique properties as a solvent, reactant, and linker molecule.[1][2] This guide provides an objective comparison of AEE's performance in different solvent systems, supported by experimental data, to aid in its effective application.

Physicochemical Properties and Solubility Profile

AEE is a colorless, slightly viscous liquid with a mild amine odor.[3] Its bifunctional nature, containing both an amine and a hydroxyl group, dictates its solubility. It is completely miscible with water, alcohols, and aromatic hydrocarbons. However, it displays limited miscibility with aliphatic hydrocarbons and ethyl ether.[1][3][4] This solubility profile makes it a versatile component in a range of hydrophilic and lipophilic formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C4H11NO2[2]
Molecular Weight 105.14 g/mol [2][4]
Appearance Colorless to light yellow liquid[1][3]
Boiling Point 218-224 °C[2][4]
Melting Point -12.5 °C[4][5]
Density 1.048 - 1.06 g/cm³ at 20-25 °C[2][5]
Flash Point 127 °C[4][5]
pH 10.2 - 11.8 (at 20 °C)[5]
Solubility Miscible with water, alcohols, aromatic hydrocarbons. Immiscible with aliphatic hydrocarbons and ethyl ether.[1][3][4]

Performance in Aqueous Systems: Carbon Dioxide Capture

A significant application demonstrating AEE's performance in an aqueous solvent system is in the field of carbon capture. Aqueous solutions of AEE are effective at removing acidic gases like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S) from gas streams.[3][5][6]

A study comparing aqueous solutions of AEE (also referred to as DGA) and 2-(ethylamino)ethanol (B46374) (EMEA) for direct air capture of CO₂ found that fresh solutions of both amines had a capture efficiency of about 88%.[7] However, the performance after regeneration differed. The efficiency of regenerated EMEA solutions decreased to about 79%, while regenerated AEE's efficiency progressively decreased to 69% after five cycles.[7] This suggests that while AEE has a high initial absorption capacity, its stability or regeneration efficiency under these specific conditions may be lower than that of EMEA.

Table 2: CO₂ Capture Efficiency of Aqueous Amine Solvents

Amine SolventInitial CO₂ Capture EfficiencyRegenerated CO₂ Capture EfficiencyNotes
This compound (AEE/DGA) ~88%~69% (after 5 cycles)Efficiency progressively decreases with each cycle.[7]
2-(ethylamino)ethanol (EMEA) ~88%~79% (at equilibrium)Reaches equilibrium in regeneration efficiency.[7]

A computational study highlighted that 2-((2-aminoethyl)amino)ethanol (AEEA), a related diamine, has superior CO₂ separation performance compared to the benchmark monoethanolamine (MEA).[8][9] This is attributed to the distinct roles of its primary and secondary amine groups in CO₂ sorption and desorption, respectively.[8] While AEE itself is a primary amine, this finding underscores the importance of molecular structure in solvent performance for gas capture.

Experimental Workflow: CO₂ Absorption-Desorption Cycle

The general process for CO₂ capture using an amine solvent like AEE involves an absorption stage, where the CO₂ reacts with the amine, followed by a desorption (or regeneration) stage, where the captured CO₂ is released by heating the solution.

CO2_Capture_Workflow cluster_absorption Absorption Stage (Room Temp) cluster_regeneration Regeneration Stage (Heating) absorber Absorber rich_amine Rich AEE Solution (CO₂-Loaded) absorber->rich_amine clean_gas Clean Gas absorber->clean_gas flue_gas CO₂-Rich Flue Gas flue_gas->absorber lean_amine Lean AEE Solution lean_amine->absorber lean_amine->absorber Cooled stripper Stripper (Heated) rich_amine->stripper stripper->lean_amine Recycled pure_co2 Pure CO₂ stripper->pure_co2

Caption: Workflow for CO₂ capture and regeneration using an AEE solvent system.

Performance in Organic and Bioconjugation Systems

In the context of drug development and life sciences research, AEE and its derivatives are utilized as linkers or spacers in bioconjugation, such as for protein labeling or in peptide synthesis.[2][10] In these applications, its solubility in both aqueous buffers and organic solvents is a key advantage.

For instance, the Fmoc-protected derivative of AEE, 2-[2-(Fmoc-amino)ethoxy]ethanol, is noted for its enhanced solubility in organic solvents, which is beneficial for its application in various chemical reactions during peptide synthesis.[10] This derivative plays a role in formulating drug candidates by improving their solubility and stability.[10]

Experimental Protocol: Protein Labeling via Amine-Reactive Chemistry

Materials:

  • Protein of interest

  • This compound (or derivative)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Labeling Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.0-8.5)

  • Activating agents (e.g., EDC and NHS)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer. Ensure any buffers containing primary amines (like Tris) are removed via dialysis or desalting.[11]

  • Activation: Activate the carboxyl groups on the protein by adding EDC and NHS. Incubate for 15-30 minutes at room temperature.

  • Conjugation: Add the AEE-containing solution to the activated protein mixture. Adjust the pH with the Labeling Buffer to facilitate the reaction between the activated carboxyls and the primary amine of AEE. Incubate for 2-4 hours at room temperature.[11]

  • Quenching: Stop the reaction by adding the Quenching Buffer.[11]

  • Purification: Remove excess AEE and byproducts by size-exclusion chromatography.[11]

Protein_Labeling_Workflow P Protein in Activation Buffer Act Add EDC + NHS (Activate Carboxyls) P->Act P_act Activated Protein Act->P_act Conj Conjugation Reaction (pH 8.0-8.5) P_act->Conj AEE Add AEE Solution AEE->Conj P_AEE AEE-Labeled Protein (in mixture) Conj->P_AEE Quench Add Quenching Buffer P_AEE->Quench Purify Purification (Chromatography) Quench->Purify P_AEE_pure Purified Labeled Protein Purify->P_AEE_pure

Caption: General workflow for conjugating AEE to a protein.

Comparison with Alternatives

The choice of AEE over other alternatives depends heavily on the specific application.

  • In Gas Treating: Compared to primary alkanolamines like MEA, AEE is less volatile, which can reduce solvent losses.[6] However, as noted, its regeneration efficiency can be lower than other amines like EMEA under certain conditions.[7] Diamines and polyamines like AEEA may offer faster reaction kinetics and higher CO₂ capacity.[12]

  • In Bioconjugation: AEE provides a short, hydrophilic spacer. Alternatives include longer polyethylene (B3416737) glycol (PEG) linkers, which can improve the solubility and reduce the immunogenicity of the resulting conjugate, or hydrocarbon chains, which introduce hydrophobicity. The choice depends on the desired physicochemical properties of the final product.

Conclusion

This compound is a highly versatile compound whose performance is dictated by its dual functional groups and the solvent system in which it is used. In aqueous systems, it is an effective agent for acid gas removal, though its regeneration stability should be considered relative to alternatives like EMEA. In organic synthesis and bioconjugation, its ability to dissolve in various media and act as a nucleophilic linker is highly valuable. For drug development professionals, AEE's utility as a building block and linker, particularly when its solubility is enhanced through derivatization, makes it a valuable tool in the synthesis of complex molecules and bioconjugates. Future research should focus on quantifying its performance metrics, such as reaction kinetics and stability, across a broader range of non-aqueous solvent systems relevant to pharmaceutical formulation.

References

Biodegradation Profile: A Comparative Analysis of 2-(2-Aminoethoxy)ethanol and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the aerobic and anaerobic breakdown of 2-(2-Aminoethoxy)ethanol (AEE) in comparison to its structural analogs, Diethanolamine (B148213) (DEA) and Ethylene (B1197577) Glycol (EG).

This guide provides a comparative analysis of the biodegradation of this compound (AEE) and its key structural analogs, Diethanolamine (DEA) and Ethylene Glycol (EG). The data presented is compiled from various biodegradation studies, including standardized OECD guideline tests, to offer a clear perspective on the environmental fate of these compounds.

Executive Summary

This compound (AEE) is considered inherently biodegradable, with predictions of ready biodegradability based on read-across studies from structurally similar compounds. Its analogs, Diethanolamine (DEA) and Ethylene Glycol (EG), also exhibit biodegradability, with EG being readily biodegradable under both aerobic and anaerobic conditions. The structural substitutions on the amine group of DEA have been shown to significantly impact its biodegradability, with some derivatives proving to be recalcitrant.

Comparative Biodegradation Data

The following table summarizes the available quantitative data from various biodegradation studies on AEE, DEA, and EG. The results are presented based on the test type and the percentage of degradation observed over a specific period.

CompoundTest TypeInoculumConcentrationDurationBiodegradation (%)Reference
This compound (AEE) OECD 302B (Zahn-Wellens)Industrial Activated SludgeNot Specified28 days84% (DOC removal)[1]
QSAR (Biowin3)---Ultimate Biodegradation: Weeks[1]
QSAR (Biowin4)---Primary Biodegradation: Days[1]
Diethanolamine (DEA) Biochemical Oxygen DemandAcclimatized Sewage Micro-organismsNot SpecifiedNot SpecifiedHigh Degree of Biological Oxidation[2][3]
Biochemical Oxygen DemandBacterium from industrial cutting fluidNot SpecifiedNot SpecifiedDegradable[2][4]
Activated SludgeLocal Wastewater Treatment Pond800 - 16,000 ppm1 day (post-Fenton's)Fast COD Removal[5]
Ethylene Glycol (EG) Aerobic BiodegradationSoil and Groundwater Microorganisms100 ppm< 7 days>99%[2]
Aerobic BiodegradationSoil and Groundwater Microorganisms1000 ppm< 7 days>99%[2]
Anaerobic BiodegradationMethanogenic ConsortiaNot SpecifiedNot SpecifiedDegradation rate: 0.84 mM/h[6]
Ready BiodegradabilitySewage SludgeUp to 10 mg/L20 days (fresh water)100%[7]
Ready BiodegradabilitySewage SludgeUp to 10 mg/L20 days (salt water)77%[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of biodegradation studies. Below are the generalized protocols for the OECD 301F and OECD 302B tests.

OECD 301F: Manometric Respirometry Test

This test is designed to assess the ready biodegradability of a chemical substance by an aerobic microbial inoculum.

  • Test Setup: A measured volume of inoculated mineral medium containing a known concentration of the test substance (typically 100 mg/L) as the sole source of organic carbon is stirred in a closed flask at a constant temperature (20-25°C) for up to 28 days.[7]

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used.[8]

  • Measurement: The consumption of oxygen is determined by measuring the pressure drop in the headspace of the sealed test vessel. Evolved carbon dioxide is absorbed by a suitable absorbent (e.g., potassium hydroxide).[7]

  • Data Analysis: The amount of oxygen taken up by the microbial population for the biodegradation of the test substance is corrected for the oxygen uptake of a blank control (inoculum only) and expressed as a percentage of the theoretical oxygen demand (ThOD).[7]

  • Pass Criteria: A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.[9][10]

OECD 302B: Zahn-Wellens Test (Inherent Biodegradability)

This test is used to determine the inherent biodegradability of a chemical substance.

  • Test Setup: A mixture of the test substance, mineral nutrients, and a relatively high concentration of activated sludge is agitated and aerated in an aqueous medium at 20-25°C in the dark or in diffuse light for up to 28 days.[11][12]

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is used.[12]

  • Measurement: The biodegradation is monitored by measuring the Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD) in filtered samples taken at regular intervals.[11][12]

  • Data Analysis: The percentage of biodegradation is calculated from the ratio of the eliminated DOC or COD (corrected for the blank) to the initial value.[11]

  • Pass Criteria: A substance is considered inherently biodegradable if it shows a removal of at least 70% of DOC or COD within the test period.[9]

Visualizations

To better illustrate the processes involved in biodegradation studies, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_monitoring Monitoring & Analysis cluster_results Results Test_Substance Test Substance (AEE, DEA, EG) Test_Vessel Test Vessel (Sealed, Stirred, 20-25°C) Test_Substance->Test_Vessel Inoculum Inoculum (e.g., Activated Sludge) Inoculum->Test_Vessel Blank_Control Blank Control (Inoculum + Medium) Inoculum->Blank_Control Reference_Control Reference Control (e.g., Sodium Benzoate) Inoculum->Reference_Control Mineral_Medium Mineral Medium Mineral_Medium->Test_Vessel Mineral_Medium->Blank_Control Mineral_Medium->Reference_Control Measurement Measurement (O2 consumption, DOC/COD removal) Test_Vessel->Measurement Blank_Control->Measurement Reference_Control->Measurement Data_Analysis Data Analysis (% Biodegradation vs. Time) Measurement->Data_Analysis Classification Classification (Readily/Inherently Biodegradable) Data_Analysis->Classification

General workflow for an aerobic biodegradation test.

DEA_Biodegradation_Pathway DEA Diethanolamine Ethanolamine Ethanolamine DEA->Ethanolamine Microbial Action Glycolaldehyde Glycolaldehyde DEA->Glycolaldehyde Microbial Action Further_Degradation Further Degradation (e.g., to CO2 and H2O) Ethanolamine->Further_Degradation Glycolaldehyde->Further_Degradation

Proposed aerobic biodegradation pathway of Diethanolamine.

EG_Biodegradation_Pathway EG Ethylene Glycol Glycolaldehyde Glycolaldehyde EG->Glycolaldehyde Alcohol Dehydrogenase Glycolic_Acid Glycolic Acid Glycolaldehyde->Glycolic_Acid Aldehyde Dehydrogenase Glyoxylic_Acid Glyoxylic Acid Glycolic_Acid->Glyoxylic_Acid Glycolate Oxidase Oxalic_Acid Oxalic Acid Glyoxylic_Acid->Oxalic_Acid CO2_H2O CO2 + H2O Glyoxylic_Acid->CO2_H2O Oxalic_Acid->CO2_H2O

General aerobic biodegradation pathway of Ethylene Glycol.

References

Evaluating the Corrosion Effects of 2-(2-Aminoethoxy)ethanol and Structurally Similar Amino Alcohols on Various Metals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the corrosion effects of 2-(2-Aminoethoxy)ethanol and similar amino alcohol compounds on different metals, including steel, aluminum, and copper. Due to limited publicly available data specifically for this compound, this document synthesizes findings from studies on structurally related amino alcohols to provide insights into its potential corrosive or inhibitive properties. The information is intended to guide researchers in designing and interpreting experiments related to material compatibility.

Executive Summary

Amino alcohols, such as this compound, are utilized in various industrial applications, including as corrosion inhibitors. Their effectiveness is largely dependent on the specific metal, the surrounding chemical environment (e.g., pH, presence of corrosive agents), and operating conditions like temperature. Generally, these compounds can form a protective film on the metal surface, mitigating corrosion. However, under certain conditions, they can also contribute to corrosion. This guide presents available quantitative data, detailed experimental protocols for corrosion testing, and visual representations of experimental workflows and interaction mechanisms to aid in the evaluation of these compounds.

Data Presentation: Corrosion Inhibition Efficiency

The following tables summarize the corrosion inhibition efficiency of amino alcohols structurally similar to this compound on various metals. It is important to note that these are not direct data for this compound and should be used as a reference for potential performance.

Table 1: Corrosion Inhibition of 2-Dimethyl Amino Ethanol (DMAE) on Mild Steel in 1M HCl[1]

Inhibitor Concentration (ppm)Exposure Time (hours)Temperature (K)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)5298--
2.55298--
7.55298--
105298-91.6

Table 2: Corrosion Inhibition of 2-Dimethyl Amino Ethanol (DMAE) on Austenitic Stainless Steel (304) in 1.0 M HCl[2]

Inhibitor Concentration (%)Exposure Time (hours)Temperature (K)Inhibition Efficiency (%)
0 (Blank)72298-
-7229870.26
0 (Blank)72333-
-7233363.84

Table 3: Corrosion Inhibition of 2-Aminoethanol on Copper Alloy in 1 M HCl at 298 K[3][4]

Inhibitor Concentration (% w/v)Inhibition Efficiency (%)
5>90
10>96

Experimental Protocols

Detailed methodologies are crucial for reproducible corrosion studies. Below are standard protocols for weight loss and electrochemical analysis.

Weight Loss Method

This gravimetric method provides a direct measure of material loss due to corrosion.

a. Materials and Equipment:

  • Metal coupons (e.g., mild steel, aluminum, copper) of known dimensions.

  • Corrosive solution (e.g., acidic medium, saltwater) with and without the inhibitor.

  • Analytical balance (precision of 0.1 mg).

  • Polishing papers of various grits.

  • Desiccator.

  • Thermostatic water bath.

  • Cleaning solutions (e.g., appropriate acid with inhibitor, acetone).

b. Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of polishing paper, rinse with deionized water, degrease with acetone, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons and record their initial weight.

  • Immersion: Immerse the coupons in the test solutions (with and without inhibitor) in beakers placed in a thermostatic bath at the desired temperature for a specified duration.

  • Cleaning: After the immersion period, remove the coupons, and clean them according to standard procedures (e.g., ASTM G1) to remove corrosion products without removing the base metal. This often involves scrubbing with a soft brush and chemical cleaning in an appropriate inhibited acid solution.

  • Final Weighing: Rinse the cleaned coupons with deionized water, dry thoroughly, and reweigh.

  • Calculation of Corrosion Rate: The corrosion rate (CR) in millimeters per year (mm/y) can be calculated using the following formula: CR = (K * W) / (A * T * D) Where:

    • K = constant (8.76 x 10^4 for mm/y)

    • W = mass loss in grams

    • A = surface area of the coupon in cm^2

    • T = exposure time in hours

    • D = density of the metal in g/cm^3

c. Calculation of Inhibition Efficiency: Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100 Where:

  • CR_blank = Corrosion rate in the absence of the inhibitor.
  • CR_inhibitor = Corrosion rate in the presence of the inhibitor.

Electrochemical Methods

Electrochemical techniques provide insights into the corrosion mechanism and can determine corrosion rates more rapidly than weight loss methods.

a. Materials and Equipment:

  • Potentiostat/Galvanostat.

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): The metal sample to be tested.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite (B72142) rod.

  • Test solutions (with and without inhibitor).

b. Procedure for Potentiodynamic Polarization (Tafel Plots):

  • Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.

  • Cell Setup: Assemble the three-electrode cell with the electrodes immersed in the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV relative to OCP) at a slow scan rate (e.g., 0.167 mV/s).

  • Data Analysis: Plot the logarithm of the current density (log i) versus the electrode potential (E). The corrosion current density (i_corr) is determined by extrapolating the linear portions (Tafel regions) of the anodic and cathodic curves to the corrosion potential (E_corr). The corrosion rate can then be calculated from i_corr using Faraday's law.

c. Procedure for Electrochemical Impedance Spectroscopy (EIS):

  • Cell Setup and OCP Stabilization: Same as for potentiodynamic polarization.

  • Impedance Measurement: Apply a small amplitude AC potential (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to determine parameters such as the polarization resistance (Rp), which is inversely proportional to the corrosion rate.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Corrosion Exposure cluster_analysis Analysis prep_metal Select Metal Coupons (Steel, Al, Cu) polish Polish and Clean Coupons prep_metal->polish weigh_initial Initial Weighing polish->weigh_initial solution_prep Prepare Test Solutions (with/without Inhibitor) immersion Immerse Coupons at Controlled Temperature solution_prep->immersion weigh_final Final Weighing (Weight Loss) immersion->weigh_final electrochem Electrochemical Tests (Tafel, EIS) immersion->electrochem calc_cr Calculate Corrosion Rate weigh_final->calc_cr electrochem->calc_cr calc_ie Calculate Inhibition Efficiency calc_cr->calc_ie

Figure 1: Experimental workflow for evaluating corrosion effects.

logical_relationship cluster_environment Corrosive Environment cluster_metal Metal Surface corrosive_species Corrosive Species (e.g., H+, Cl-) anodic Anodic Sites (Metal Dissolution) corrosive_species->anodic attacks cathodic Cathodic Sites (e.g., H2 evolution) corrosive_species->cathodic reacts at metal Metal (e.g., Steel, Al, Cu) metal->anodic metal->cathodic corrosion Corrosion anodic->corrosion cathodic->corrosion inhibitor This compound (Amino Alcohol) protective_film Adsorbed Protective Film inhibitor->protective_film forms protective_film->anodic blocks protective_film->cathodic blocks

Figure 2: Mechanism of corrosion inhibition by amino alcohols.

Concluding Remarks

The data from analogous compounds suggest that amino alcohols can be effective corrosion inhibitors for various metals, particularly in acidic environments. The primary mechanism is likely the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions. However, the performance is highly dependent on the specific inhibitor, its concentration, the metal substrate, and the corrosive medium.

For a definitive evaluation of this compound, it is imperative to conduct direct experimental testing using the protocols outlined in this guide. Researchers should consider a range of concentrations and environmental conditions relevant to their specific application to determine its efficacy and optimal usage.

References

Safety Operating Guide

Safe Disposal of 2-(2-Aminoethoxy)ethanol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(2-Aminoethoxy)ethanol, a corrosive compound that requires careful management.

Immediate Actions and Spill Management

In the event of a spill or leak of this compound, immediate and decisive action is necessary to mitigate risks. The primary steps involve isolating the area, using appropriate personal protective equipment (PPE), and containing the spill.

Procedural Steps for Spill Cleanup:

  • Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area and secure all entrances to prevent unauthorized entry.[1]

  • Eliminate Ignition Sources: Remove all potential ignition sources from the vicinity. While this compound does not ignite readily, it can burn.[1]

  • Ventilate the Area: Ensure adequate ventilation to disperse any vapors.

  • Don Personal Protective Equipment (PPE): Before handling the spilled material, it is crucial to wear appropriate PPE, including:

    • Eye Protection: Safety glasses with side shields or goggles are mandatory.[2]

    • Hand Protection: Wear suitable chemical-resistant gloves.[3]

    • Body Protection: A protective suit or coveralls should be worn to prevent skin contact.[4]

    • Respiratory Protection: For significant spills or in areas with inadequate ventilation, a NIOSH-approved supplied-air respirator with a full facepiece may be necessary.[1]

  • Contain the Spill: For liquid spills, absorb the material using inert substances like vermiculite, dry sand, or earth.[1][5] Do not use combustible materials to absorb the chemical.

  • Collect and Store Waste: Using non-sparking tools, carefully collect the absorbed material and place it into sealed, properly labeled containers for disposal.[1][5]

  • Decontaminate the Area: Once the spill has been cleaned up, ventilate and wash the area thoroughly.[1]

  • Prohibited Disposal: Do not wash this compound into the sewer system. [1][5]

Waste Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national regulations. It is generally treated as a hazardous waste.

Step-by-Step Disposal Guidance:

  • Containerize Waste: All waste containing this compound, including contaminated absorbent materials and disposable PPE, should be placed in suitable, sealed containers.[4][6]

  • Labeling: Clearly label the waste containers with the chemical name and appropriate hazard warnings.

  • Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[4] Store locked up.[4]

  • Professional Disposal: Contact a licensed professional waste disposal service to handle the final disposal.[7] The recommended disposal method is often through a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Regulatory Consultation: It may be necessary to contact your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific disposal recommendations.[1]

Quantitative Data and Hazard Information

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
UN Number3055
DOT Hazard Class8 (Corrosive)
Packing GroupIII
Flash Point127 °C / 260.6 °F
Boiling Point218 - 224 °C / 424.4 - 435.2 °F
pH10.2 @ 20°C (10 g/L aq. sol.)
Spill Isolation Distance50 meters (150 feet)
Fire Isolation Distance800 meters (1/2 mile)

Source:[2][5][6]

Incompatible Materials

To prevent dangerous chemical reactions, avoid contact between this compound and the following substances:

  • Strong acids (e.g., hydrochloric, sulfuric, nitric)[1]

  • Strong oxidizing agents[6]

  • Reducing agents (e.g., lithium, sodium, aluminum and their hydrides)[1]

  • Isocyanates[5]

  • Halogenated organics[5]

  • Metals and their alloys (e.g., copper, zinc, galvanized iron)[5]

  • Phenols, alcohols, epoxides, anhydrides, and acid halides[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

G Figure 1: this compound Disposal Workflow cluster_spill Spill or Leak Occurs cluster_key Key spill Spill / Leak Detected evacuate Evacuate & Secure Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste in Sealed Containers (Use Non-Sparking Tools) contain->collect Spill Contained label_waste Label Waste Containers collect->label_waste store_waste Store in Designated Secure Area label_waste->store_waste contact_disposal Contact Licensed Waste Disposal Service store_waste->contact_disposal Ready for Disposal transport Transport to Approved Facility contact_disposal->transport final_disposal Dispose via Incineration or Other Approved Method transport->final_disposal k1 Initial Action k2 Disposal Action k3 Final Outcome

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(2-Aminoethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the use of 2-(2-Aminoethoxy)ethanol in laboratory settings, designed to ensure the well-being of researchers and maintain operational integrity.

Handling this compound requires stringent adherence to safety protocols to mitigate risks of exposure and ensure a secure research environment. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling and disposal procedures, and emergency response plans.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against chemical exposure. Below is a summary of the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical safety goggles or safety glasses with side shields are mandatory. A face shield should be worn if there is a splash hazard.[1][2][3]
Skin Protection GlovesWear protective gloves. Specific materials like Silver Shield®/4H® are recommended for extended breakthrough times.[1][4]
Protective ClothingWear protective clothing to prevent skin exposure.[1][3] A lab coat or coveralls should be utilized. For significant exposure risks, a chemical-protection suit may be necessary.[2]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[1] For high airborne contaminant concentrations, positive-pressure supplied-air respirators may be required.[1] In situations with inadequate ventilation, a NIOSH-certified filter system or a self-contained breathing apparatus (SCBA) for emergencies is necessary.[5]

Operational Plan: Handling and Storage

Proper handling and storage are critical to preventing accidents and ensuring the stability of this compound.

Handling:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood.[6]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][7] Contaminated clothing should be removed and washed before reuse.[8][9]

  • Avoid Inhalation and Contact: Do not breathe mist, vapors, or spray.[6] Avoid contact with eyes, skin, and clothing.[3]

  • Safe Practices: Do not eat, drink, or smoke when using this product.[8] Use non-sparking tools and equipment.[4][10]

Storage:

  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][6]

  • Location: Store in a designated corrosives area.[6]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[6] It is also incompatible with isocyanates, halogenated organics, and certain metals and their alloys.[10]

Emergency Response: First Aid and Spills

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures:

  • Eye Contact: Immediately flush with large amounts of water for at least 30 minutes, lifting upper and lower eyelids.[4] Seek immediate medical attention.[6]

  • Skin Contact: Quickly remove contaminated clothing. Immediately wash the affected skin with large amounts of water.[4] Seek medical attention.[4]

  • Inhalation: Remove the person from the exposure area to fresh air.[4] If breathing has stopped, begin rescue breathing. If heart action has stopped, start CPR.[4] Transfer promptly to a medical facility.[4]

  • Ingestion: Do NOT induce vomiting.[8][9] Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[1][11] Seek immediate medical attention.[6]

Spill Management:

In the event of a spill, the following workflow should be initiated to ensure a safe and effective cleanup.

Spill_Response_Workflow Chemical Spill Response Workflow for this compound start Spill Occurs evacuate Evacuate Personnel & Secure Area start->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill with Inert Absorbent Material ventilate->contain cleanup Collect Absorbed Material into Sealed Containers contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for handling a chemical spill of this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste Disposal:

  • Regulations: Disposal should be in accordance with all applicable regional, national, and local laws and regulations.[1]

  • Hazardous Waste: It may be necessary to dispose of this compound as a hazardous waste.[4] Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific guidance.[4]

  • Sewer System: Do NOT wash into the sewer system.[4][10]

Container Disposal:

  • Reuse: Do not reuse empty containers.[1]

  • Disposal: Dispose of contaminated packaging as unused product.[11] Offer surplus and non-recyclable solutions to a licensed disposal company.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.